Mal-NH-PEG14-CH2CH2COOPFP ester
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C44H67F5N2O19 |
|---|---|
Molecular Weight |
1023.0 g/mol |
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C44H67F5N2O19/c45-39-40(46)42(48)44(43(49)41(39)47)70-38(55)4-7-56-9-11-58-13-15-60-17-19-62-21-23-64-25-27-66-29-31-68-33-34-69-32-30-67-28-26-65-24-22-63-20-18-61-16-14-59-12-10-57-8-5-50-35(52)3-6-51-36(53)1-2-37(51)54/h1-2H,3-34H2,(H,50,52) |
InChI Key |
LIBZCDSMCFVTTN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Mal-NH-PEG14-CH2CH2COOPFP Ester: A Heterobifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mal-NH-PEG14-CH2CH2COOPFP ester is a heterobifunctional crosslinker integral to the advancement of bioconjugation techniques, particularly in the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of its chemical properties, mechanism of action, and detailed protocols for its application in creating stable and effective bioconjugates. The document is intended to serve as a core resource for researchers and professionals in the fields of biochemistry, drug discovery, and pharmaceutical sciences.
Introduction
The precise and stable linkage of biomolecules is a cornerstone of modern therapeutic and diagnostic development. Heterobifunctional linkers, possessing two distinct reactive moieties, are essential tools that enable the controlled conjugation of different molecules, such as proteins, peptides, and small molecule drugs. This compound is a prominent member of this class, featuring a maleimide (B117702) group for selective reaction with sulfhydryls and a pentafluorophenyl (PFP) ester for efficient reaction with primary amines. The inclusion of a 14-unit polyethylene (B3416737) glycol (PEG) spacer enhances solubility, reduces aggregation, and improves the pharmacokinetic profile of the resulting conjugate.
Chemical and Physical Properties
This compound is a well-defined molecule with specific chemical characteristics that are critical for its function in bioconjugation.
| Property | Value | Source |
| Molecular Formula | C44H67F5N2O19 | [1][2] |
| Molecular Weight | 1023.00 g/mol | [1][2] |
| Appearance | White to off-white solid or viscous oil | Generic Material Property |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF), limited solubility in aqueous buffers | Generic Material Property |
| Purity | Typically >95% | Generic Material Property |
Mechanism of Action
The utility of this compound lies in its two distinct reactive ends, which allow for a sequential and controlled conjugation process.
-
Pentafluorophenyl (PFP) Ester: This group reacts with primary amines, such as the ε-amino group of lysine (B10760008) residues on proteins, to form a stable amide bond. The reaction is typically carried out in a slightly basic pH range (7.5-8.5). PFP esters are known for their high reactivity and lower susceptibility to hydrolysis compared to other amine-reactive esters like N-hydroxysuccinimide (NHS) esters.
-
Maleimide: This functional group exhibits high specificity for sulfhydryl (thiol) groups, found in cysteine residues of proteins and peptides. The reaction, a Michael addition, forms a stable thioether bond. It is most efficient at a pH range of 6.5-7.5.
The hydrophilic PEG14 spacer provides several advantages, including increased solubility of the conjugate, reduced potential for aggregation, and shielding from proteolytic enzymes, which can extend the in-vivo half-life of the therapeutic.
Applications in Drug Development
The unique properties of this compound make it a valuable tool in the development of targeted therapies.
Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapies designed to deliver a potent cytotoxic agent directly to cancer cells by linking it to a monoclonal antibody that recognizes a tumor-specific antigen. This compound can be used to link the cytotoxic payload to the antibody. Typically, the PFP ester end reacts with lysine residues on the antibody, and the maleimide end reacts with a thiol group on the drug or a modified linker attached to the drug. The PEG spacer can help to improve the solubility and stability of the ADC.
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This compound serves as a linker to connect the target protein-binding ligand and the E3 ligase-binding ligand. The flexibility and length of the PEG14 chain are critical for optimizing the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.
Experimental Protocols
Two-Step Sequential Conjugation to a Protein
This protocol describes the initial reaction of the PFP ester with a primary amine on a protein, followed by the reaction of the maleimide with a sulfhydryl-containing molecule.
Materials:
-
Protein with accessible primary amines (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.5)
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Sulfhydryl-containing molecule (e.g., peptide, small molecule drug)
-
Desalting column
-
Reaction buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
Procedure:
Step 1: Reaction of PFP Ester with Protein Amines
-
Prepare the protein solution at a concentration of 1-10 mg/mL in reaction buffer.
-
Immediately before use, dissolve this compound in DMSO or DMF to a stock concentration of 10-20 mM.
-
Add a 5-20 fold molar excess of the dissolved linker to the protein solution. The optimal molar ratio should be determined empirically.
-
Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle stirring.
-
Remove the excess, unreacted linker using a desalting column equilibrated with reaction buffer.
Step 2: Reaction of Maleimide with Sulfhydryl Group
-
Immediately add the sulfhydryl-containing molecule to the purified, maleimide-activated protein solution. A 1.5-5 fold molar excess of the sulfhydryl molecule over the protein is recommended.
-
Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle stirring.
-
The reaction can be quenched by adding a small molecule thiol such as cysteine or 2-mercaptoethanol.
-
Purify the final conjugate using an appropriate method, such as size-exclusion chromatography (SEC) or affinity chromatography.
Characterization of the Conjugate
The resulting bioconjugate should be thoroughly characterized to determine the degree of labeling (e.g., drug-to-antibody ratio, DAR), purity, and functional activity.
| Characterization Technique | Purpose |
| UV-Vis Spectroscopy | Determine protein concentration and estimate the degree of labeling if the conjugated molecule has a distinct absorbance. |
| Mass Spectrometry (e.g., MALDI-TOF, ESI-MS) | Confirm the molecular weight of the conjugate and determine the distribution of species with different numbers of attached molecules. |
| Size-Exclusion Chromatography (SEC-HPLC) | Assess the purity of the conjugate and detect the presence of aggregates or fragments. |
| Functional Assays (e.g., ELISA, cell-based assays) | Confirm that the biological activity of the protein (e.g., antigen binding) and the conjugated molecule (e.g., cytotoxicity) are retained. |
Visualizations
Logical Workflow for Two-Step Bioconjugation
Caption: A logical workflow for a two-step bioconjugation using this compound.
PROTAC Mechanism of Action
Caption: The general mechanism of action for a Proteolysis Targeting Chimera (PROTAC).
Conclusion
This compound is a versatile and powerful tool for the synthesis of advanced bioconjugates. Its heterobifunctional nature, combined with the beneficial properties of the PEG spacer, allows for the creation of well-defined and highly effective therapeutic and diagnostic agents. The protocols and information provided in this guide serve as a foundational resource for researchers looking to leverage this technology in their drug development efforts. Careful optimization of reaction conditions and thorough characterization of the final product are paramount to achieving successful and reproducible results.
References
An In-depth Technical Guide to Mal-NH-PEG14-CH2CH2COOPFP Ester: Structure, Properties, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the heterobifunctional crosslinker, Mal-NH-PEG14-CH2CH2COOPFP ester. It details its chemical structure, physicochemical properties, and its application in bioconjugation, with a particular focus on the development of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This document is intended to serve as a valuable resource for researchers and professionals in the fields of drug discovery, biochemistry, and materials science.
Core Structure and Physicochemical Properties
This compound is a versatile crosslinking reagent that features a maleimide (B117702) group at one end and a pentafluorophenyl (PFP) ester at the other, connected by a 14-unit polyethylene (B3416737) glycol (PEG) spacer. This unique architecture allows for the sequential and specific conjugation of two different biomolecules, typically a protein and a small molecule payload.
The maleimide group is highly reactive towards sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins and peptides, forming a stable thioether bond. The PFP ester, on the other hand, is an amine-reactive functional group that forms a stable amide bond with primary and secondary amines, such as those on lysine (B10760008) residues or the N-terminus of a protein.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₄₄H₆₇F₅N₂O₁₉ | [1] |
| Molecular Weight | 1023.00 g/mol | [1] |
| Appearance | White to off-white solid or viscous oil | Generic |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF); limited solubility in aqueous buffers | [2] |
| Purity | Typically >95% | [3] |
Reactivity and Advantages of the Functional Moieties
The strategic placement of the maleimide and PFP ester groups enables controlled, stepwise conjugation. The differential reactivity of these groups allows for a two-step reaction protocol, which is a significant advantage in complex bioconjugation schemes.
Maleimide-Thiol Reaction
The reaction between a maleimide and a thiol group proceeds via a Michael addition. This reaction is highly specific for sulfhydryl groups within a pH range of 6.5 to 7.5.[4] At pH values above 7.5, the maleimide group can also react with amines, and its hydrolysis rate increases.[4] The resulting thioether bond is generally stable; however, it can undergo a retro-Michael reaction, particularly in the presence of other thiols. This potential instability can be mitigated by subsequent hydrolysis of the succinimide (B58015) ring to form a more stable ring-opened structure.
PFP Ester-Amine Reaction
PFP esters are highly efficient acylating agents for the modification of primary and secondary amines. They offer several advantages over the more commonly used N-hydroxysuccinimide (NHS) esters. PFP esters are more resistant to hydrolysis in aqueous media, leading to higher conjugation efficiencies and better reproducibility.[5][6] They also exhibit faster reaction kinetics with amines.[6] The optimal pH range for the reaction of PFP esters with amines is between 7 and 9.[4]
Applications in Bioconjugation
The unique properties of this compound make it an ideal reagent for the synthesis of complex bioconjugates, including:
-
Antibody-Drug Conjugates (ADCs): This linker can be used to attach a potent cytotoxic drug to a monoclonal antibody, enabling targeted delivery to cancer cells.
-
PROTACs: In the development of PROTACs, this linker can connect a target protein-binding ligand to an E3 ubiquitin ligase-binding ligand.[7][8]
-
Peptide Modification: Site-specific modification of peptides to introduce labels or other functionalities.
-
Surface Immobilization: Attachment of proteins or other biomolecules to surfaces for diagnostic or research applications.
Experimental Protocols
The following sections provide detailed methodologies for the use of this compound in a typical two-step bioconjugation reaction to generate an antibody-drug conjugate.
Two-Step Conjugation Workflow for ADC Synthesis
This protocol describes the conjugation of a thiol-containing cytotoxic drug to a monoclonal antibody (mAb) using this compound.
Detailed Experimental Protocol
Materials:
-
Monoclonal Antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Thiol-containing cytotoxic drug
-
Reaction Buffer A: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5
-
Reaction Buffer B: 100 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.0
-
Quenching Reagent: 1 M Tris-HCl, pH 8.0
-
Purification columns (e.g., Sephadex G-25 for desalting, Protein A for ADC purification)
Step 1: Modification of the Antibody with the Linker
-
Prepare the Antibody: Dialyze the mAb against Reaction Buffer A overnight at 4°C to ensure the absence of any primary amine-containing contaminants. Adjust the concentration of the mAb to 5-10 mg/mL.
-
Prepare the Linker Solution: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mM.
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved linker to the antibody solution. The reaction can be performed at room temperature for 1-4 hours or overnight at 4°C with gentle stirring.
-
Purification of the mAb-Linker Conjugate: Remove the excess, unreacted linker by size-exclusion chromatography (e.g., a desalting column) equilibrated with Reaction Buffer B.
Step 2: Conjugation of the Drug to the Modified Antibody
-
Prepare the Drug Solution: Dissolve the thiol-containing drug in DMSO.
-
Conjugation Reaction: Add a 1.5- to 5-fold molar excess of the drug solution to the purified mAb-linker conjugate. The reaction should be carried out in Reaction Buffer B at room temperature for 2-4 hours under an inert atmosphere (e.g., nitrogen or argon) to prevent thiol oxidation.
-
Quenching: Quench any unreacted maleimide groups by adding a final concentration of 20 mM cysteine or N-acetylcysteine and incubating for 30 minutes.
-
Purification of the ADC: Purify the final ADC using an appropriate chromatography method, such as Protein A affinity chromatography, to remove unconjugated drug and linker-related byproducts.
-
Characterization: Characterize the purified ADC for drug-to-antibody ratio (DAR), purity, and aggregation using techniques like Hydrophobic Interaction Chromatography (HIC), Size Exclusion Chromatography (SEC), and Mass Spectrometry.
Quantitative Data Presentation
The following tables provide representative data that could be expected from the synthesis and characterization of an ADC using this compound.
Table 2: Representative Reaction Conditions and Outcomes for ADC Synthesis
| Parameter | Value |
| mAb Concentration | 10 mg/mL |
| Linker:mAb Molar Ratio | 10:1 |
| Drug:mAb Molar Ratio | 3:1 |
| Reaction Time (Step 1) | 2 hours at RT |
| Reaction Time (Step 2) | 4 hours at RT |
| Average DAR | 3.8 |
| ADC Yield | 75% |
| Purity (SEC) | >98% |
| Aggregate Content (SEC) | <2% |
Table 3: Comparative Stability of PFP Ester vs. NHS Ester
| Parameter | PFP Ester | NHS Ester |
| Hydrolysis Half-life (pH 8.5) | ~4-6 hours | ~10-15 minutes |
| Relative Aminolysis Rate | Faster | Slower |
Logical Relationships in PROTAC Development
The heterobifunctional nature of this compound is central to its application in PROTAC technology. A PROTAC molecule consists of a ligand that binds to a target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.
This diagram illustrates the logical progression from the individual components of a PROTAC, through its synthesis using the this compound, to its ultimate biological function in inducing the degradation of a target protein.
Conclusion
This compound is a highly valuable tool for researchers and drug development professionals. Its well-defined structure, heterobifunctional nature, and the advantageous properties of its reactive end-groups provide a robust platform for the construction of sophisticated bioconjugates. The detailed protocols and conceptual workflows presented in this guide are intended to facilitate the effective utilization of this versatile crosslinker in the development of next-generation therapeutics and research reagents.
References
- 1. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 2. Bioprocess development of antibody-drug conjugate production for cancer treatment | PLOS One [journals.plos.org]
- 3. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 4. Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker [clinicalresearchnewsonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Precision Bioconjugation: A Technical Guide to Mal-NH-PEG14-CH2CH2COOPFP Ester
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of bioconjugation, the ability to link molecules with precision and stability is paramount. The Mal-NH-PEG14-CH2CH2COOPFP ester stands out as a versatile heterobifunctional crosslinker, offering researchers a powerful tool for creating novel bioconjugates. This technical guide delves into the core mechanism of action of this reagent, providing detailed experimental protocols and quantitative insights to empower its effective application in drug development and research.
Core Mechanism of Action: A Tale of Two Reactive Groups
The efficacy of this compound lies in its two distinct reactive moieties: a maleimide (B117702) group and a pentafluorophenyl (PFP) ester, connected by a 14-unit polyethylene (B3416737) glycol (PEG) spacer. This strategic design allows for a sequential and controlled conjugation to different functional groups on biomolecules.
1. The Thiol-Reactive Maleimide Group:
The maleimide group exhibits high specificity for sulfhydryl (thiol) groups, commonly found in the cysteine residues of proteins and peptides. The reaction proceeds via a Michael addition, where the thiol group attacks the electron-deficient double bond of the maleimide ring. This forms a stable, covalent thioether bond.[1] This reaction is highly efficient and chemoselective within a pH range of 6.5 to 7.5.[1][2] At a neutral pH, the reaction with thiols is approximately 1,000 times faster than its reaction with amines, ensuring specific targeting of cysteine residues.
Caption: Reaction of the maleimide group with a thiol.
2. The Amine-Reactive PFP Ester:
The pentafluorophenyl (PFP) ester is a highly reactive group that readily couples with primary and secondary amines, such as the lysine (B10760008) residues found abundantly in proteins, to form a stable amide bond.[3] The electron-withdrawing nature of the five fluorine atoms on the phenyl ring makes the carbonyl carbon highly electrophilic and the pentafluorophenolate a good leaving group, thus accelerating the reaction. A key advantage of PFP esters over the more common N-hydroxysuccinimide (NHS) esters is their increased resistance to spontaneous hydrolysis in aqueous solutions, leading to more efficient and reproducible conjugations.[3] The optimal pH range for this reaction is typically between 7.2 and 8.5.[4]
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. benchchem.com [benchchem.com]
- 3. precisepeg.com [precisepeg.com]
- 4. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Application of PEGylated Linkers in PROTAC Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic strategies, moving beyond traditional inhibition to induce the selective degradation of disease-causing proteins. These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a crucial connecting linker. Among the various linker types, those incorporating polyethylene (B3416737) glycol (PEG) chains have become instrumental in optimizing PROTAC efficacy and drug-like properties. This technical guide provides a comprehensive overview of the applications of PEGylated PROTAC linkers, detailing their impact on physicochemical properties, biological activity, and offering granular experimental protocols for their synthesis and evaluation.
Core Principles of PEGylation in PROTAC Design
The incorporation of PEG linkers into PROTAC design is a strategic choice to overcome common challenges in developing these large molecules. The repeating ethylene (B1197577) glycol units impart hydrophilicity and flexibility, which can significantly influence a PROTAC's solubility, cell permeability, and ability to facilitate a productive ternary complex between the POI and the E3 ligase.[1][2]
Enhanced Solubility and Physicochemical Properties: A primary hurdle in PROTAC development is their often-poor aqueous solubility due to their high molecular weight and lipophilicity. PEG linkers, being hydrophilic, can significantly improve the solubility of the overall molecule, which is crucial for administration and bioavailability.[3][4]
Modulation of Cell Permeability: The relationship between PEGylation and cell permeability is nuanced. While increased hydrophilicity can sometimes impede passive diffusion across the cell membrane, the flexible nature of PEG linkers can allow the PROTAC to adopt conformations that mask polar surface areas, potentially improving cell uptake.[] The optimal PEG linker length is a critical parameter that needs to be empirically determined to balance solubility and permeability.[6]
Facilitation of Ternary Complex Formation: The linker is not a passive spacer; its length and flexibility are critical for the successful formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[6] PEG linkers provide the necessary flexibility to allow the two ligands to bind to their respective proteins with optimal orientation, a prerequisite for efficient ubiquitination and subsequent degradation of the target protein.[6]
Data Presentation: Quantitative Impact of PEGylated Linkers
The choice of linker can dramatically alter the degradation efficacy and cellular permeability of a PROTAC. The following tables provide a summary of quantitative data from various studies, illustrating the impact of PEG linker length and composition on PROTAC performance, with a focus on Bromodomain-containing protein 4 (BRD4) as a target.
Table 1: Impact of Linker Type on BRD4 PROTAC Performance
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Permeability (10⁻⁶ cm/s) |
| Alkyl-Linker PROTAC | Alkyl Chain | >1000 | <20 | 0.25 |
| PEG2-Linker PROTAC | 2 PEG units | 500 | 55 | 0.18 |
| PEG4-Linker PROTAC | 4 PEG units | 250 | 70 | 0.11 |
| PEG5-Linker PROTAC | 5 PEG units | 15 | >98 | 1.2 (PAMPA) |
Data is illustrative and compiled from various sources.[7][8] DC50 and Dmax values are cell-line dependent.
Table 2: Impact of PEG Linker Length on BRD4 Degradation
| PROTAC Linker | DC50 (nM) [BRD4 Degradation] | Dmax (%) [BRD4 Degradation] |
| PEG3 | 55 | 85 |
| PEG4 | 20 | 95 |
| PEG5 | 15 | >98 |
| PEG6 | 30 | 92 |
This table presents a synthesized comparison for a series of BRD4-targeting PROTACs.[8]
Mandatory Visualization
Signaling Pathway Diagram
Caption: PROTAC-mediated degradation of a target protein and its downstream effects.
Experimental Workflow Diagram
Caption: A typical workflow for the design and evaluation of PROTACs.
Experimental Protocols
This section provides detailed methodologies for the synthesis of a PEGylated PROTAC and its subsequent in vitro evaluation.
Protocol 1: Synthesis of a Heterobifunctional PEG Linker (e.g., HOOC-PEGn-N3)
This protocol describes a general method for synthesizing a PEG linker with a carboxylic acid at one terminus and an azide (B81097) at the other, which are orthogonal functional groups suitable for subsequent conjugation.
Materials:
-
HO-PEGn-OH (e.g., triethylene glycol, n=3)
-
Sodium azide (NaN3)
-
p-Toluenesulfonyl chloride (TsCl)
-
Sodium hydride (NaH)
-
tert-Butyl bromoacetate (B1195939)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Tetrahydrofuran (THF)
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Monotosylation of PEG:
-
Dissolve HO-PEGn-OH (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C and add NaH (1.1 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of TsCl (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water and extract with ethyl acetate (B1210297).
-
Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield HO-PEGn-OTs.
-
-
Azide Formation:
-
Dissolve HO-PEGn-OTs (1.0 eq) in DMF.
-
Add NaN3 (3.0 eq) and heat the mixture to 80 °C.
-
Stir the reaction overnight.
-
Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate to yield HO-PEGn-N3.
-
-
Alkylation with tert-Butyl bromoacetate:
-
Dissolve HO-PEGn-N3 (1.0 eq) in anhydrous THF and cool to 0 °C.
-
Add NaH (1.2 eq) portion-wise and stir for 30 minutes.
-
Add tert-Butyl bromoacetate (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate.
-
Purify by flash column chromatography to obtain tBuOOC-CH2-O-PEGn-N3.
-
-
Deprotection to yield Carboxylic Acid:
-
Dissolve tBuOOC-CH2-O-PEGn-N3 in DCM.
-
Add TFA (20-50% v/v) and stir at room temperature for 2-4 hours.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM, yielding the final product, HOOC-CH2-O-PEGn-N3.
-
Protocol 2: Synthesis of a PEGylated PROTAC via Amide Coupling and Click Chemistry
This protocol describes a convergent synthesis of a PROTAC using the bifunctional PEG linker synthesized in Protocol 1.
Materials:
-
POI ligand with a terminal alkyne group (POI-alkyne)
-
E3 ligase ligand with a primary amine (E3-NH2, e.g., pomalidomide (B1683931) derivative)
-
HOOC-PEGn-N3 (from Protocol 1)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O)
-
Sodium ascorbate (B8700270)
-
Anhydrous DMF
-
tert-Butanol/Water solvent mixture
-
Preparative HPLC system
Procedure:
-
Amide Coupling of E3 Ligase Ligand to PEG Linker:
-
Dissolve E3-NH2 (1.0 eq) and HOOC-PEGn-N3 (1.1 eq) in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
-
Purify the intermediate (E3-PEGn-N3) by flash column chromatography.
-
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry):
-
Dissolve the purified E3-PEGn-N3 (1.0 eq) and POI-alkyne (1.0 eq) in a t-BuOH/H2O (1:1) solvent mixture.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water.
-
In another vial, prepare a solution of CuSO4·5H2O (0.1 eq) in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4·5H2O solution.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate.
-
Purify the final PROTAC by preparative HPLC.
-
Protocol 3: Western Blot for PROTAC-Induced Protein Degradation
This protocol outlines the steps for quantifying the degradation of a target protein (e.g., BRD4) in cultured cells treated with a PEGylated PROTAC.[9][10]
Materials:
-
Human cancer cell line expressing the target protein (e.g., MDA-MB-231 for BRD4)
-
Cell culture medium and supplements
-
PEGylated PROTAC stock solution in DMSO
-
Vehicle control (DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein (e.g., anti-BRD4)
-
Primary antibody against a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
-
Densitometry software
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of the PEGylated PROTAC (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to a final concentration of 1X.
-
Boil the samples at 95°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Repeat the immunoblotting process for the loading control protein on the same membrane after stripping or on a separate gel.
-
-
Detection and Analysis:
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Protocol 4: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay provides a high-throughput method to assess the passive permeability of a PROTAC.[11][12]
Materials:
-
PAMPA plate (e.g., 96-well format with a filter plate and an acceptor plate)
-
Phospholipid solution (e.g., phosphatidylcholine in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
PROTAC stock solution in DMSO
-
LC-MS/MS system for quantification
Procedure:
-
Membrane Coating:
-
Coat the filter of the donor plate with the phospholipid solution and allow the solvent to evaporate.
-
-
Preparation of Solutions:
-
Prepare the donor solution by diluting the PROTAC stock solution in PBS to the desired concentration.
-
Fill the wells of the acceptor plate with fresh PBS.
-
-
Permeability Assay:
-
Place the donor plate on top of the acceptor plate, ensuring the coated membrane is in contact with the acceptor solution.
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.
-
-
Quantification:
-
After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a validated LC-MS/MS method.
-
-
Calculation of Apparent Permeability (Papp):
-
The apparent permeability coefficient (Papp) is calculated using the following equation: Papp (cm/s) = (V_A / (Area × time)) × ([Drug]_acceptor / [Drug]_donor) where V_A is the volume of the acceptor well, Area is the surface area of the membrane, time is the incubation time, and [Drug] is the concentration of the PROTAC.
-
Conclusion
PEGylated linkers are a cornerstone of modern PROTAC design, offering a versatile means to enhance solubility, modulate cell permeability, and optimize the geometry of the ternary complex for efficient and selective protein degradation. The rational design of PEGylated PROTACs, supported by robust synthetic strategies and comprehensive in vitro evaluation, is crucial for advancing this promising therapeutic modality. The protocols and data presented in this guide provide a framework for researchers to systematically approach the development of novel and effective protein degraders. As our understanding of the intricate interplay between the linker, the target protein, and the E3 ligase deepens, the strategic application of PEGylation will undoubtedly continue to drive innovation in the field of targeted protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. biopharma.co.uk [biopharma.co.uk]
- 3. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 4. Stepwise PEG synthesis featuring deprotection and coupling in one pot - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to Heterobifunctional Crosslinkers for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heterobifunctional crosslinkers are indispensable tools in modern biochemistry, enabling the covalent linkage of two different biomolecules with high precision and control.[1][2][3] Unlike their homobifunctional counterparts, which possess two identical reactive groups, heterobifunctional reagents have two distinct reactive moieties.[2][4][5] This unique feature allows for sequential, multi-step conjugation reactions, minimizing the formation of undesirable homodimers and polymers.[2][6] The ability to selectively target different functional groups on proteins, peptides, nucleic acids, and other biomolecules has made heterobifunctional crosslinkers central to a wide range of applications, from fundamental protein-protein interaction studies to the development of sophisticated antibody-drug conjugates (ADCs) for targeted cancer therapy.[7][][9]
This guide provides a comprehensive overview of the core chemistries, experimental protocols, and key considerations for utilizing heterobifunctional crosslinkers in bioconjugation.
Classification of Heterobifunctional Crosslinkers
Heterobifunctional crosslinkers are typically classified based on the specificity of their reactive ends. The choice of a particular crosslinker is dictated by the available functional groups on the biomolecules to be conjugated, the desired stability of the linkage, and the specific application.
Core Chemistries and Reactive Groups
The most common reactive groups found on heterobifunctional crosslinkers target the following functional groups on biomolecules:
-
Primary Amines (-NH₂): Abundant in proteins at the N-terminus and on the side chain of lysine (B10760008) residues. Common amine-reactive groups include N-hydroxysuccinimide (NHS) esters and isothiocyanates.[1][10]
-
Sulfhydryls (-SH): Found on the side chain of cysteine residues. Maleimides, pyridyl disulfides, and iodoacetamides are highly specific for sulfhydryl groups.[1][11][12]
-
Carbonyls (aldehydes and ketones): Can be naturally present or introduced into biomolecules, such as glycoproteins, through periodate (B1199274) oxidation. Hydrazides and aminooxy groups react with carbonyls to form stable hydrazone and oxime bonds, respectively.[1]
-
Carboxyls (-COOH): Located at the C-terminus of proteins and on the side chains of aspartic and glutamic acid. Carbodiimides, such as EDC, are used to activate carboxyl groups for reaction with primary amines, resulting in a "zero-length" crosslink.[13][14]
-
Photoreactive Groups: These groups, such as aryl azides and diazirines, are inert until activated by UV light, at which point they can non-selectively react with nearby C-H or N-H bonds.[1][][15] This makes them ideal for capturing transient protein-protein interactions.[16][17]
-
Click Chemistry Groups: Bioorthogonal reactive groups, such as azides and alkynes (e.g., DBCO), allow for highly specific and efficient conjugation in complex biological systems without interfering with native biochemical processes.[10][18][19]
Quantitative Data on Common Heterobifunctional Crosslinkers
The selection of an appropriate crosslinker often depends on its physical and chemical properties. The following tables summarize key quantitative data for a selection of commonly used heterobifunctional crosslinkers.
Table 1: Amine-to-Sulfhydryl Crosslinkers
| Crosslinker | Reactive Groups | Spacer Arm Length (Å) | Cleavable | Water Soluble |
| SMCC | NHS ester, Maleimide (B117702) | 8.3 | No | No |
| Sulfo-SMCC | Sulfo-NHS ester, Maleimide | 8.3 | No | Yes |
| GMBS | NHS ester, Maleimide | 7.4 | No | No |
| EMCS | NHS ester, Maleimide | 9.4 | No | No |
| LC-SPDP | NHS ester, Pyridyldithiol | 15.7 | Yes (Disulfide) | No |
| BMPS | NHS ester, Maleimide | 6.9 | No | No |
Table 2: Zero-Length and Other Crosslinkers
| Crosslinker | Reactive Groups | Spacer Arm Length (Å) | Cleavable | Water Soluble |
| EDC | Carbodiimide (Carboxyl, Amine) | 0 | No | Yes |
| DBCO-PEG4-NHS ester | NHS ester, DBCO (Azide) | 27.2 | No | Yes |
| ANB-NOS | NHS ester, Phenyl azide (B81097) | 7.7 | No | No |
Experimental Protocols
The following are detailed methodologies for common bioconjugation applications using heterobifunctional crosslinkers. It is important to note that these protocols may require optimization for specific biomolecules and applications.
Protocol 1: Antibody-Small Molecule Conjugation Using SMCC
This protocol describes a two-step process for conjugating a sulfhydryl-containing small molecule to an antibody.[20]
Materials:
-
Antibody (1-5 mg/mL in PBS, pH 7.2-7.5)
-
SMCC crosslinker
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Sulfhydryl-containing small molecule
-
Desalting column (e.g., Zeba™ Spin Desalting Columns)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1M Tris-HCl, pH 8.0
Procedure:
-
Antibody Modification with SMCC: a. Prepare a 10 mM stock solution of SMCC in anhydrous DMF or DMSO immediately before use.[20] b. Add a 10- to 20-fold molar excess of the SMCC stock solution to the antibody solution. c. Incubate the reaction for 30-60 minutes at room temperature with gentle stirring.[20]
-
Removal of Excess Crosslinker: a. Remove non-reacted SMCC using a desalting column equilibrated with PBS.[20]
-
Conjugation with Sulfhydryl-Containing Molecule: a. Immediately add the sulfhydryl-containing small molecule to the maleimide-activated antibody. A 1.5- to 5-fold molar excess of the small molecule over the antibody is a good starting point. b. Incubate for 1-2 hours at room temperature or overnight at 4°C at pH 6.5-7.5.
-
Quenching and Purification: a. To quench any unreacted maleimide groups, add a final concentration of 1 mM β-mercaptoethanol or cysteine and incubate for 15 minutes at room temperature.[20] b. Purify the antibody-small molecule conjugate using a desalting column or dialysis to remove excess small molecule and quenching reagent.[20]
Protocol 2: Protein-Protein Crosslinking with EDC and Sulfo-NHS
This protocol outlines the procedure for conjugating two proteins using a zero-length crosslinker.[4][13][14][15]
Materials:
-
Protein #1 (with accessible carboxyl groups)
-
Protein #2 (with accessible primary amines)
-
EDC-HCl
-
Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl or 1 M Hydroxylamine, pH 8.0
-
Desalting columns
Procedure:
-
Reagent Preparation: a. Equilibrate EDC and Sulfo-NHS to room temperature before opening.[13] b. Prepare stock solutions of EDC (e.g., 10 mg/mL) and Sulfo-NHS (e.g., 10 mg/mL) in Activation Buffer immediately before use.
-
Activation of Protein #1: a. Dissolve Protein #1 in Activation Buffer. b. Add a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of Sulfo-NHS to the Protein #1 solution. c. Incubate for 15-30 minutes at room temperature.[13]
-
Removal of Excess Reagents (Optional but Recommended): a. Remove excess EDC and Sulfo-NHS using a desalting column equilibrated with Coupling Buffer.
-
Conjugation to Protein #2: a. Immediately add the activated Protein #1 to a solution of Protein #2 in Coupling Buffer. A 1:1 molar ratio of the two proteins is a good starting point. b. Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.[13]
-
Quenching the Reaction: a. Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.[4] b. Incubate for 15-30 minutes at room temperature.
-
Purification of the Conjugate: a. Remove excess reagents and byproducts by size exclusion chromatography or dialysis.
Protocol 3: Antibody Labeling with DBCO-PEG4-NHS Ester for Copper-Free Click Chemistry
This protocol details the labeling of an antibody with a DBCO moiety for subsequent conjugation to an azide-containing molecule.[10][18][19][21]
Materials:
-
Antibody (1-5 mg/mL in PBS, pH 7.2-8.0)
-
DBCO-PEG4-NHS ester
-
Anhydrous DMSO
-
Azide-functionalized molecule
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns
Procedure:
-
Antibody Activation with DBCO-PEG4-NHS Ester: a. Prepare a 10 mM stock solution of DBCO-PEG4-NHS ester in anhydrous DMSO. b. Add a 10- to 20-fold molar excess of the DBCO-PEG4-NHS ester stock solution to the antibody solution. c. Incubate at room temperature for 30-60 minutes.[10]
-
Quenching and Removal of Excess Crosslinker: a. Add Tris buffer to a final concentration of 50-100 mM to quench the unreacted NHS ester.[20] b. Incubate for 15 minutes.[20] c. Remove excess crosslinker and quenching reagent using a desalting column equilibrated with PBS.
-
Copper-Free Click Reaction: a. Add the azide-functionalized molecule to the DBCO-activated antibody. A 2- to 4-fold molar excess of the azide molecule is a good starting point.[10] b. Incubate overnight at 4°C or for 2-4 hours at room temperature.[10][22]
-
Purification: a. Purify the final conjugate using size-exclusion chromatography to remove any unreacted azide-functionalized molecule.
Protocol 4: Photoaffinity Labeling to Capture Protein-Protein Interactions
This protocol describes the use of a photoreactive crosslinker to identify interacting proteins.[16][17]
Materials:
-
Purified "bait" protein
-
Cell lysate or purified "prey" protein
-
NHS-ester/aryl azide or NHS-ester/diazirine crosslinker
-
Reaction Buffer (amine-free, e.g., PBS), pH 7.2-8.0
-
UV lamp (e.g., 365 nm for nitrophenyl azides, 330-370 nm for diazirines)[2]
-
Quenching solution (e.g., DTT for aryl azides)
Procedure:
-
Labeling of the Bait Protein: a. In a dark room or under subdued light, react the purified bait protein with the NHS-ester end of the photoreactive crosslinker for 30-60 minutes at room temperature. b. Remove excess, unreacted crosslinker using a desalting column.
-
Formation of the Protein Complex: a. Mix the labeled bait protein with the cell lysate or purified prey protein and incubate under conditions that favor their interaction.
-
Photo-crosslinking: a. Expose the sample to UV light for 5-15 minutes to activate the photoreactive group and induce crosslinking to the interacting prey protein.[16]
-
Analysis: a. The crosslinked complex can then be analyzed by SDS-PAGE, Western blotting, or mass spectrometry to identify the interacting partner.
Visualization of Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate key concepts and workflows in bioconjugation with heterobifunctional crosslinkers.
Caption: Workflow for the development of an Antibody-Drug Conjugate (ADC).
Caption: ADC targeting a receptor that activates the PI3K/AKT signaling pathway.
References
- 1. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protein Crosslinking | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Heterobifunctional Crosslinkers [proteochem.com]
- 4. scribd.com [scribd.com]
- 5. cyanagen.com [cyanagen.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 9. Pharmacokinetics Considerations for Antibody Drug Conjugates - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. help.lumiprobe.com [help.lumiprobe.com]
- 11. researchgate.net [researchgate.net]
- 12. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. manuals.plus [manuals.plus]
- 16. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. Photocrosslinking Approach to Investigate Protein Interactions in the Bcl-2 Family - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. broadpharm.com [broadpharm.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
The Ascendancy of Pentafluorophenyl Esters in Amine Modification: A Technical Guide
For researchers, scientists, and drug development professionals, the precise and efficient modification of amine groups is a cornerstone of innovation. From peptide synthesis to the construction of antibody-drug conjugates (ADCs), the choice of coupling chemistry dictates the success of the final product. While N-hydroxysuccinimide (NHS) esters have long been a staple, pentafluorophenyl (PFP) esters have emerged as a superior alternative, offering enhanced reactivity, stability, and versatility. This technical guide provides an in-depth exploration of the role of PFP esters in amine modification, supported by quantitative data, detailed experimental protocols, and visual workflows to empower your research and development endeavors.
The Chemical Advantage: Why PFP Esters Excel
Pentafluorophenyl esters are active esters derived from pentafluorophenol (B44920) and are employed to couple carboxylic acids with primary and secondary amines, resulting in the formation of stable amide bonds.[1] The key to their enhanced performance lies in the electron-withdrawing nature of the pentafluorophenyl group. This property renders the carbonyl carbon more electrophilic and makes the pentafluorophenolate a superior leaving group, thereby accelerating the rate of aminolysis.[1]
Key Advantages Over Traditional NHS Esters:
-
Enhanced Reactivity: PFP esters exhibit faster reaction kinetics with amines compared to NHS esters. This heightened reactivity allows for more efficient conjugations, often leading to higher yields in shorter reaction times.[1][2]
-
Greater Stability: A significant drawback of NHS esters is their susceptibility to hydrolysis in aqueous environments, a competing reaction that reduces conjugation efficiency.[1] PFP esters, in contrast, demonstrate markedly greater resistance to spontaneous hydrolysis, leading to more reproducible and reliable results, which is especially critical when working with precious biomolecules.[1][3][4]
-
Reduced Side Reactions: The high reactivity of PFP esters minimizes the potential for side reactions, such as epimerization in peptide synthesis.[2] The byproduct of the reaction, pentafluorophenol (PFP-OH), is also less nucleophilic than N-hydroxysuccinimide, reducing its interference with the desired reaction.[5]
Quantitative Comparison: PFP Esters vs. NHS Esters
The superiority of PFP esters can be quantified through kinetic and stability studies. The following tables summarize comparative data to inform your selection of amine-reactive chemistry.
Table 1: Comparative Reaction Kinetics of Active Esters
| Active Ester Platform | Amine | Pseudo-First-Order Rate Constant (k') (s⁻¹) | Reference |
| Poly(pentafluorophenyl acrylate) (poly(PFPA)) | 1-aminomethylpyrene (AMP) | 2.46 x 10⁻¹ | [6] |
| Poly(N-hydroxysuccinimide-4-vinyl benzoate) (poly(NHS4VB)) | 1-aminomethylpyrene (AMP) | 3.49 x 10⁻³ | [6] |
| Poly(pentafluorophenyl acrylate) (poly(PFPA)) | 1-aminopyrene (AP) | 5.11 x 10⁻³ | [6] |
| Poly(pentafluorophenyl acrylate) (poly(PFPA)) | Ru(bpy)₂(phen-5-NH₂)(PF₆)₂ (Ru²⁺A) | 2.59 x 10⁻³ | [6] |
Table 2: Comparative Hydrolytic Stability of Active Ester Self-Assembled Monolayers (SAMs)
| Active Ester SAM | pH | Half-Life (t₁/₂) | Reference |
| N-hydroxysuccinimide (NHS) | 7.0 | 5.5 hours | [7] |
| Tetrafluorophenyl (TFP) | 7.0 | 14.9 hours | [7] |
| N-hydroxysuccinimide (NHS) | 8.0 | 2.9 hours | [7] |
| Tetrafluorophenyl (TFP) | 8.0 | 9.9 hours | [7] |
| N-hydroxysuccinimide (NHS) | 10.0 | 11.5 minutes | [7] |
| Tetrafluorophenyl (TFP) | 10.0 | 115.5 minutes | [7] |
Note: While the data above is for Tetrafluorophenyl (TFP) esters, it is indicative of the increased hydrolytic stability of fluorinated phenyl esters compared to NHS esters.[7][8]
Visualizing the Process: Mechanisms and Workflows
To further elucidate the application of PFP esters, the following diagrams illustrate the core chemical transformation and a general experimental workflow.
Caption: Formation of a PFP ester and subsequent aminolysis to form a stable amide bond.
Caption: General experimental workflow for biomolecule conjugation using PFP esters.
Caption: Logical flow demonstrating the advantages of PFP esters leading to improved outcomes.
Applications in Research and Drug Development
The favorable characteristics of PFP esters have led to their widespread adoption in various high-stakes applications:
-
Peptide Synthesis: PFP esters are highly valued in both solid-phase and solution-phase peptide synthesis.[9] Their high reactivity leads to rapid coupling times and minimizes racemization, ensuring the stereochemical integrity of the final peptide.[2][9]
-
Bioconjugation: PFP esters are used to attach a variety of molecules, such as fluorophores, haptens, and PEG linkers, to proteins and other biomolecules.[3][10] This is crucial for developing diagnostic reagents, research tools, and therapeutic proteins with improved properties.
-
Antibody-Drug Conjugates (ADCs): The stability and reactivity of PFP esters make them ideal for use in the synthesis of ADCs.[][12] They can be incorporated into linkers that connect a potent cytotoxic drug to a monoclonal antibody, ensuring the stability of the conjugate in circulation and the efficient release of the payload at the target site.[][13] Notably, PFP esters have been shown to preferentially label the light chain of certain antibodies, leading to more homogeneous and effective ADCs.[14]
-
Drug Delivery: PFP ester chemistry is utilized in the development of nanosized drug delivery vehicles, such as polymersomes.[15] The ease of functionalization allows for the attachment of targeting ligands and the encapsulation of therapeutic agents.[15]
Experimental Protocols
The following are generalized protocols for the preparation of PFP esters and their use in protein modification. Optimization is often necessary for specific applications.
Protocol for the Preparation of an N-Fmoc-Amino Acid Pentafluorophenyl Ester
Materials:
-
N-Fmoc-α-amino acid
-
Pentafluorophenol (PFP-OH)
-
Dicyclohexylcarbodiimide (DCC)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (B1210297)
-
Hexane
-
Saturated aqueous sodium bicarbonate
-
Saturated aqueous sodium chloride
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the N-Fmoc-α-amino acid and pentafluorophenol (1.1 equivalents) in anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Add DCC (1.1 equivalents) to the cooled solution with stirring.
-
Allow the reaction mixture to stir at 0°C for 1 hour and then at room temperature overnight.
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash successively with saturated aqueous sodium bicarbonate and saturated aqueous sodium chloride.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from an ethyl acetate/hexane mixture to obtain the pure PFP ester.[9]
Protocol for the Conjugation of a PFP Ester to a Protein
Materials:
-
Protein to be modified in a suitable buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.5). Avoid buffers containing primary amines like Tris or glycine.[10][16]
-
PFP ester-activated molecule.
-
Anhydrous, water-miscible organic solvent (e.g., DMSO or DMF).[10][17]
-
Quenching buffer (optional, e.g., Tris buffer, pH 8.0).[18]
-
Purification system (e.g., size-exclusion chromatography (SEC) column or dialysis cassette).[1][10]
Procedure:
-
Prepare a protein solution at a concentration of 1-10 mg/mL in the reaction buffer.[1] If necessary, exchange the buffer to an amine-free buffer using dialysis or a desalting column.[10][16]
-
Immediately before use, prepare a stock solution of the PFP ester in anhydrous DMSO or DMF. Do not store PFP ester solutions.[10][17]
-
Add a defined molar excess (e.g., 5- to 20-fold) of the PFP ester stock solution to the protein solution with gentle stirring.[1]
-
Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C for sensitive biomolecules.[18]
-
(Optional) Quench the reaction by adding a quenching buffer to consume any unreacted PFP ester.[18]
-
Purify the protein conjugate from excess reagent and byproducts using SEC or dialysis.[1][10]
-
Analyze the purified conjugate to determine the degree of labeling using appropriate methods such as HPLC or LC-MS.[18]
Conclusion
Pentafluorophenyl esters represent a significant advancement in amine modification chemistry. Their superior reactivity and stability compared to traditional reagents like NHS esters translate into more efficient, reliable, and reproducible outcomes in a wide range of applications, from fundamental research to the development of next-generation therapeutics. By understanding the principles and protocols outlined in this guide, researchers can harness the power of PFP esters to accelerate their scientific discoveries and contribute to the advancement of drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
- 7. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. broadpharm.com [broadpharm.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. ADC Linkers, AOC Linkers | BroadPharm [broadpharm.com]
- 14. Preferential Light-Chain Labeling of Native Monoclonal Antibodies Improves the Properties of Fluorophore Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pentafluorophenyl Ester-based Polymersomes as Nanosized Drug-Delivery Vehicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. broadpharm.com [broadpharm.com]
- 17. benchchem.com [benchchem.com]
- 18. precisepeg.com [precisepeg.com]
A Technical Guide to Mal-NH-PEG14-CH2CH2COOPFP Ester for Novel PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the application of Mal-NH-PEG14-CH2CH2COOPFP ester, a heterobifunctional linker, in the development of novel Proteolysis Targeting Chimeras (PROTACs). This document provides a comprehensive overview of its chemical properties, its role in PROTAC synthesis, and detailed methodologies for the validation of the resulting protein degraders.
Introduction to PROTAC Technology and the Role of Linkers
Proteolysis Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules engineered to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins. A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.
The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability and geometry of the ternary complex formed between the POI and the E3 ligase. Polyethylene (B3416737) glycol (PEG) linkers are widely used in PROTAC design due to their ability to enhance solubility and provide conformational flexibility, which is crucial for optimal ternary complex formation.
This compound: A Versatile PROTAC Linker
This compound is a heterobifunctional linker designed for the modular synthesis of PROTACs. It features two distinct reactive moieties at either end of a 14-unit polyethylene glycol chain, allowing for the sequential conjugation of a POI ligand and an E3 ligase ligand.
Chemical Structure and Properties:
-
Molecular Formula: C44H67F5N2O19
-
Molecular Weight: 1023.00 g/mol [1]
-
Maleimide (B117702) Group: Reacts specifically with thiol (sulfhydryl) groups, typically from cysteine residues on a protein or a ligand, to form a stable thioether bond. This reaction is most efficient at a pH range of 6.5-7.5.
-
Pentafluorophenyl (PFP) Ester: An activated ester that reacts with primary and secondary amines to form a stable amide bond. PFP esters are known for their high reactivity and lower susceptibility to hydrolysis compared to other activated esters like N-hydroxysuccinimide (NHS) esters, leading to more efficient conjugation reactions.
-
PEG14 Spacer: The 14-unit polyethylene glycol chain provides a flexible and hydrophilic spacer. The length of the PEG linker is a critical parameter that can significantly impact the degradation efficiency (DC50 and Dmax) of the resulting PROTAC.
PROTAC Synthesis Using this compound
The synthesis of a PROTAC using this linker typically involves a two-step sequential conjugation strategy. The choice of which ligand to react first depends on the functional groups available on the POI and E3 ligase ligands.
General Synthetic Workflow:
-
Reaction of the first ligand with the PFP ester: A ligand containing a primary or secondary amine is reacted with the PFP ester of the linker to form a stable amide bond.
-
Purification of the intermediate: The resulting ligand-linker intermediate is purified to remove any unreacted starting materials.
-
Reaction of the second ligand with the maleimide group: A second ligand containing a thiol group is then reacted with the maleimide group of the purified intermediate to form the final PROTAC molecule via a thioether linkage.
-
Final Purification: The final PROTAC is purified using techniques such as high-performance liquid chromatography (HPLC).
Quantitative Data on PROTAC Performance
The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein. Key parameters used to quantify this are:
-
DC50: The concentration of the PROTAC required to degrade 50% of the target protein.
-
Dmax: The maximum percentage of target protein degradation achieved.
The following tables summarize quantitative data for PROTACs targeting key proteins in relevant signaling pathways. While specific data for PROTACs utilizing a PEG14 linker is limited in publicly available literature, the provided data for other PEG-based PROTACs illustrates the typical performance metrics.
Table 1: Performance of PI3K/mTOR Pathway PROTACs
| PROTAC Name | Target(s) | E3 Ligase | Linker Composition | DC50 | Dmax | Cell Line |
| PROTAC PI3Kα degrader-1 | PI3Kα | CRBN | PEG | 80 nM | Not Reported | T47D |
| GP262 | PI3Kγ / mTOR | VHL | PEG/Alkyl | 42.23 nM (PI3Kγ) / 45.4 nM (mTOR) | 88.6% (PI3Kγ) / 74.9% (mTOR) | MDA-MB-231 |
| PROTAC PI3Kδ degrader-1 | PI3Kδ | VHL | PEG | 3.98 nM | >90% | SU-DHL-6 |
| PD-M6 | mTOR | CRBN | PEG | 4.8 µM | Not Reported | HeLa |
Table 2: Performance of c-Myc and BET Protein PROTACs
| PROTAC Name | Target(s) | E3 Ligase | Linker Composition | DC50 | Dmax | Cell Line |
| MYC degrader (unnamed) | c-Myc | Not Specified | Not Specified | ~10 µM | Not Reported | Prostate/Breast Cancer Cells |
| Aptamer-based PROTAC (ProMyc) | c-Myc | Not Specified | Not Specified | ~50 nM | >80% | HEK293T |
| PROTAC BET Degrader-1 | BRD2/3/4 | Cereblon | PEG | 3-10 nM | >90% | RS4;11 |
Experimental Protocols for PROTAC Validation
A rigorous validation process is essential to confirm the on-target degradation and elucidate the mechanism of action of a novel PROTAC. Below are detailed protocols for key experiments.
Target Protein Degradation Assay (Western Blot)
Objective: To quantify the reduction in target protein levels following PROTAC treatment.
Materials:
-
Cell line expressing the target protein
-
PROTAC compound
-
DMSO (vehicle control)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Protocol:
-
Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC or vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Protein Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
Ternary Complex Formation Assay (TR-FRET)
Objective: To measure the formation of the ternary complex (POI-PROTAC-E3 ligase) in a cell-free system.
Materials:
-
Purified recombinant POI (e.g., with a His-tag)
-
Purified recombinant E3 ligase complex (e.g., VHL or CRBN, with a GST-tag)
-
PROTAC compound
-
TR-FRET donor antibody (e.g., anti-His-Tb)
-
TR-FRET acceptor (e.g., anti-GST-d2)
-
Assay buffer
-
Microplate reader capable of TR-FRET measurements
Protocol:
-
Reagent Preparation: Prepare serial dilutions of the PROTAC compound in assay buffer. Prepare a mixture of the POI and E3 ligase complex in assay buffer.
-
Assay Plate Setup: Add the POI-E3 ligase mixture to the wells of a microplate. Add the diluted PROTAC or vehicle control to the wells.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for ternary complex formation.
-
Antibody Addition: Add the TR-FRET donor and acceptor antibodies to the wells.
-
Final Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 2 hours).
-
Measurement: Read the plate on a TR-FRET-compatible microplate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Analysis: Calculate the TR-FRET ratio. A bell-shaped curve is typically observed, from which parameters like the concentration for half-maximal complex formation (TC50) can be derived.
Real-time Protein Degradation Assay (HiBiT)
Objective: To quantitatively measure target protein degradation in real-time in living cells.
Materials:
-
CRISPR/Cas9-engineered cell line with the HiBiT tag knocked into the endogenous locus of the target protein
-
LgBiT protein
-
Nano-Glo® HiBiT Lytic Detection System
-
PROTAC compound
-
Luminometer
Protocol:
-
Cell Plating: Plate the HiBiT-tagged cells in a white, opaque microplate and allow them to adhere.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC or vehicle control.
-
Incubation: Incubate the cells for the desired time points. For kinetic measurements, readings can be taken at multiple time points after compound addition.
-
Lysis and Detection: Add the Nano-Glo® HiBiT Lytic Reagent (containing LgBiT and substrate) to the wells.
-
Measurement: Measure the luminescence using a luminometer. The luminescent signal is directly proportional to the amount of HiBiT-tagged protein.
-
Analysis: Normalize the luminescence signal to the vehicle-treated control to determine the percentage of protein remaining. This data can be used to calculate DC50, Dmax, and degradation rates.
Signaling Pathway Context: The PI3K/AKT/mTOR Pathway
Many novel PROTACs are designed to target key nodes in oncogenic signaling pathways. The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. PROTACs targeting components of this pathway, such as PI3Kα, PI3Kδ, and mTOR, have shown significant therapeutic potential.
Logical Relationships in PROTAC Development
The successful development of a potent and selective PROTAC requires the careful optimization of multiple parameters. The relationship between these factors is complex and often requires an iterative design and testing cycle.
Conclusion
The this compound represents a valuable tool for the construction of novel PROTACs. Its bifunctional nature, combined with the favorable properties of the PEG linker, facilitates a modular and efficient approach to PROTAC synthesis. The successful development of potent and selective protein degraders requires a multi-faceted validation strategy, encompassing the assessment of target degradation, ternary complex formation, and the elucidation of the underlying mechanism of action. This guide provides a foundational framework for researchers and drug developers to leverage this versatile linker in their pursuit of next-generation targeted protein degradation therapies.
References
The Crucial Bridge: A Technical Guide to Antibody-Drug Conjugate Linkers
For Researchers, Scientists, and Drug Development Professionals
Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The lynchpin of this powerful therapeutic modality is the linker, a chemical bridge that connects the antibody to the cytotoxic payload. The design and chemical properties of the linker are paramount, profoundly influencing the ADC's stability, efficacy, safety, and pharmacokinetic profile.[1][2] An ideal linker must maintain a stable connection between the antibody and payload in systemic circulation to prevent premature drug release and off-target toxicity, while enabling efficient and selective cleavage to unleash the cytotoxic agent within the tumor microenvironment or inside the target cancer cell.[][4][]
This in-depth technical guide provides a comprehensive overview of the core principles of ADC linkers. We will delve into the different types of linkers, their mechanisms of action, present quantitative data for comparison, and provide detailed experimental protocols for their characterization.
Classification of ADC Linkers
ADC linkers are broadly categorized into two main classes based on their mechanism of payload release: cleavable and non-cleavable linkers.[2][6] The choice between these two dictates the ultimate fate of the payload and significantly impacts the ADC's therapeutic window.[7]
Cleavable Linkers: Environmentally-Triggered Payload Release
Cleavable linkers are designed to be stable in the bloodstream and release the cytotoxic payload in response to specific triggers within the tumor microenvironment or inside cancer cells.[8][9] This targeted release mechanism is crucial for maximizing on-target toxicity while minimizing systemic side effects.[10] There are three primary categories of cleavable linkers based on their cleavage mechanism:
-
Protease-Sensitive Linkers: These linkers incorporate peptide sequences that are substrates for proteases, such as cathepsin B, which are highly expressed in the lysosomes of tumor cells.[10][11] The most common example is the valine-citrulline (Val-Cit) dipeptide linker.[12][] Upon internalization and trafficking to the lysosome, cathepsin B cleaves the peptide bond, initiating the release of the payload, often through a self-immolative spacer like p-aminobenzyl carbamate (B1207046) (PABC).[8]
-
pH-Sensitive (Acid-Labile) Linkers: These linkers utilize chemical bonds, such as hydrazones, that are stable at the physiological pH of blood (pH 7.4) but are hydrolyzed in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[11][14] The first approved ADC, Mylotarg® (gemtuzumab ozogamicin), employed a hydrazone linker.[6] However, their potential for slow hydrolysis at physiological pH can lead to premature drug release.[12]
-
Glutathione-Sensitive (Reducible) Linkers: These linkers contain disulfide bonds that are stable in the oxidizing environment of the bloodstream but are readily cleaved in the reducing intracellular environment, which has a significantly higher concentration of glutathione (B108866).[11][15] This differential in glutathione concentration provides a mechanism for tumor-selective payload release.
Non-Cleavable Linkers: Payload Release via Antibody Degradation
Non-cleavable linkers are composed of stable chemical bonds, such as thioether bonds, that are resistant to enzymatic and chemical cleavage.[8] ADCs with non-cleavable linkers release their payload upon complete proteolytic degradation of the antibody backbone within the lysosome.[16] This results in the release of the payload still attached to the linker and the amino acid residue from the antibody to which it was conjugated.[16] A prominent example of a non-cleavable linker is the succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker used in Kadcyla® (ado-trastuzumab emtansine).[8]
Data Presentation: Quantitative Comparison of Linker Properties
The choice of linker significantly impacts the performance of an ADC. The following tables summarize key quantitative data for different linker types to facilitate comparison.
Table 1: In Vitro Plasma Stability of Different ADC Linkers
| Linker Type | ADC Example | Species | Stability Metric | Result |
| Val-Cit Dipeptide | cAC10-MMAE | Mouse | Linker half-life | ~144 hours (6.0 days)[17] |
| Val-Cit Dipeptide | cAC10-MMAE | Cynomolgus Monkey | Apparent linker half-life | ~230 hours (9.6 days)[17] |
| Glutamic acid–valine–citrulline | anti-HER2-MMAF | Mouse | Linker cleavage after 14 days | Almost no cleavage[17] |
| Serine-valine-citrulline | anti-HER2-MMAF | Mouse | Payload loss after 14 days | ~70%[17] |
| Non-cleavable (SMCC) | Trastuzumab-DM1 | Mouse | Half-life (t1/2) | 10.4 days[17] |
Table 2: In Vitro Cytotoxicity of ADCs with Different Linkers
| ADC | Target Cell Line | Linker Type | IC50 (nM) |
| Site A-PEG6-C2-MMAD | BxPC3 | Non-cleavable | 0.3[18] |
| Site A-PEG6-C2-Aur3377 | BxPC3 | Non-cleavable | 0.3[18] |
Table 3: Kinetic Parameters for Cathepsin B Cleavage of Peptide Linkers
| Peptide Linker | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Val-Cit-PABC | 15.2 | 1.8 | 1.18 x 10⁵[19] |
| Val-Ala-PABC | 25.8 | 1.2 | 4.65 x 10⁴[19] |
| Phe-Lys-PABC | 18.5 | 1.6 | 8.65 x 10⁴[19] |
| GPLG-PABC | 12.1 | 2.1 | 1.74 x 10⁵[19] |
| Note: The values presented in the tables are sourced from various studies and are for illustrative and comparative purposes. Actual values will vary depending on the specific antibody, payload, experimental conditions, and cell lines used. |
Experimental Protocols
Detailed and robust experimental protocols are essential for the characterization and selection of optimal linkers for ADC development.
ADC Plasma Stability Assay (LC-MS-Based)
This protocol outlines a general procedure for assessing the stability of an ADC in plasma by measuring the average drug-to-antibody ratio (DAR) over time.
Objective: To determine the rate of drug-linker deconjugation from an ADC in a plasma matrix.
Materials:
-
Antibody-Drug Conjugate (ADC)
-
Human or animal plasma
-
Phosphate-buffered saline (PBS)
-
Immuno-affinity capture beads (e.g., Protein A or anti-human IgG)
-
Reducing agent (e.g., Dithiothreitol - DTT)
-
LC-MS system with a suitable column (e.g., C4)
Procedure:
-
Incubation: Incubate the ADC in plasma at 37°C for various time points (e.g., 0, 24, 48, 96 hours).
-
ADC Capture: At each time point, capture the ADC from the plasma sample using immuno-affinity beads.
-
Washing: Wash the beads with PBS to remove non-specifically bound plasma proteins.
-
Elution and Reduction: Elute the ADC from the beads and reduce the interchain disulfide bonds using DTT to separate the light and heavy chains.
-
LC-MS Analysis: Analyze the reduced sample by LC-MS to separate and quantify the unconjugated and conjugated light and heavy chains.
-
DAR Calculation: Determine the average DAR at each time point by calculating the weighted average of the different drug-loaded species based on their peak areas in the chromatogram. A decrease in the average DAR over time indicates linker instability.[20]
In Vitro Cathepsin B Cleavage Assay (HPLC-Based)
This protocol describes a method to measure the rate of payload release from a protease-sensitive linker-containing ADC in the presence of purified cathepsin B.
Objective: To quantify the enzymatic cleavage rate of a protease-sensitive ADC linker.
Materials:
-
ADC with a protease-sensitive linker (e.g., Val-Cit)
-
Recombinant human Cathepsin B
-
Assay Buffer (e.g., 10-25 mM MES or Sodium Acetate, pH 5.0-6.0)
-
Activation Solution (e.g., 30-40 mM DTT in water)
-
Quenching Solution (e.g., 2% Formic Acid)
-
HPLC system with a reverse-phase column (e.g., C18)
Procedure:
-
Enzyme Activation: Activate Cathepsin B by incubating it with the Activation Solution for 15-30 minutes at 37°C.[8]
-
Reaction Setup: In a microcentrifuge tube, combine the ADC solution with the pre-warmed Assay Buffer.
-
Initiate Reaction: Start the cleavage reaction by adding the activated Cathepsin B solution to the ADC mixture.
-
Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture and immediately quench the reaction by adding the Quenching Solution.[8]
-
HPLC Analysis: Analyze the quenched samples by HPLC to separate and quantify the released payload from the intact ADC.
-
Data Analysis: Plot the concentration of the released payload over time to determine the cleavage rate.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method to assess the cytotoxic potential of an ADC on cancer cells.
Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC.
Materials:
-
Target cancer cell line
-
Complete growth medium
-
ADC, control antibody, and vehicle control
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the target cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the ADC, control antibody, or vehicle control.
-
Incubation: Incubate the plate for a period that allows for ADC internalization and payload-induced cytotoxicity (typically 72-120 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the MTT to purple formazan (B1609692) crystals.[6]
-
Formazan Solubilization: Carefully remove the medium and add solubilization solution to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Plot the percentage of cell viability versus the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[1]
Visualization of Key Concepts
Visual representations of complex biological and experimental processes are invaluable for comprehension. The following diagrams were generated using Graphviz (DOT language) to illustrate key aspects of ADC linker technology.
Caption: ADC internalization and payload release pathway.
Caption: Classification of ADC linkers.
Caption: Experimental workflow for ADC plasma stability.
Conclusion
The linker is a critical determinant of the success of an antibody-drug conjugate. Its chemical properties govern the stability, safety, and efficacy of the entire molecule. A deep understanding of the different linker technologies, their mechanisms of action, and the experimental methods used for their characterization is essential for the rational design of the next generation of ADCs. As our knowledge of tumor biology and linker chemistry continues to expand, we can expect the development of even more sophisticated and effective ADCs with wider therapeutic windows, offering new hope for cancer patients.
References
- 1. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive LC-MS Workflows for Antibody Drug Conjugate (ADC) Analysis | Separation Science [sepscience.com]
- 4. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 10. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 12. benchchem.com [benchchem.com]
- 14. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 16. njbio.com [njbio.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
Methodological & Application
Application Notes and Protocols for Mal-NH-PEG14-CH2CH2COOPFP Ester Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mal-NH-PEG14-CH2CH2COOPFP ester is a heterobifunctional crosslinker that facilitates the covalent conjugation of amine- and sulfhydryl-containing molecules. This reagent features a maleimide (B117702) group that selectively reacts with thiols (sulfhydryls) and a pentafluorophenyl (PFP) ester that reacts with primary and secondary amines. The extended polyethylene (B3416737) glycol (PEG14) linker is hydrophilic, enhancing the solubility of the resulting bioconjugate in aqueous media. PFP esters offer the advantage of being less susceptible to hydrolysis than their N-hydroxysuccinimide (NHS) ester counterparts, leading to more efficient and reproducible conjugation reactions.[1][2][3]
This crosslinker is particularly valuable in drug development for creating antibody-drug conjugates (ADCs), PEGylated proteins, and other targeted therapeutics.[4] The maleimide-thiol conjugation proceeds via a Michael addition, forming a stable thioether bond, ideally within a pH range of 6.5 to 7.5.[5][6] The PFP ester reacts with amines to form a stable amide bond, with optimal reactivity at a pH of 7.0 to 9.0.[7]
Key Features
-
Heterobifunctional: Enables the linking of two different functional groups (amines and thiols).
-
Thiol-Reactive Maleimide: Offers high selectivity and efficiency for conjugation to cysteine residues in proteins or other thiol-containing molecules.[4][8]
-
Amine-Reactive PFP Ester: Provides a stable and hydrolysis-resistant alternative to NHS esters for modifying lysine (B10760008) residues or N-termini of proteins.[3]
-
Hydrophilic PEG14 Spacer: Improves the solubility and pharmacokinetic properties of the resulting bioconjugate.[9]
Data Presentation
Quantitative Parameters for Successful Bioconjugation
| Parameter | Maleimide-Thiol Reaction | PFP Ester-Amine Reaction | Notes | Reference(s) |
| Optimal pH Range | 6.5 - 7.5 | 7.0 - 9.0 | Maintaining pH is critical to ensure selectivity and minimize side reactions like maleimide hydrolysis.[5][7] | [1][5][7] |
| Recommended Molar Ratio (Reagent:Biomolecule) | 2:1 to 20:1 | 2:1 to 10:1 | The optimal ratio is dependent on the specific biomolecules and may require empirical optimization. For larger molecules, a higher excess may be needed.[10][11] | [2][10][12] |
| Typical Reaction Time | 30 minutes - 2 hours | 30 minutes - 4 hours (or overnight at 4°C) | Reaction progress can be monitored by analytical techniques like HPLC or SDS-PAGE. | [2][7][10] |
| Typical Reaction Temperature | 4°C - 25°C | 4°C - 37°C | Lower temperatures can be used for sensitive biomolecules to minimize degradation.[1][5] | [1][5][7] |
| Conjugation Efficiency | 58% - 84% (reported for similar linkers) | Varies based on conditions | Efficiency is highly dependent on the specific reactants and reaction conditions. | [10][11] |
Experimental Protocols
Two-Step Bioconjugation Workflow
This protocol describes a common two-step procedure where a primary amine-containing molecule (Molecule A) is first reacted with the PFP ester of the crosslinker, followed by purification and subsequent reaction of the maleimide group with a sulfhydryl-containing molecule (Molecule B).
Materials and Reagents
-
This compound
-
Amine-containing molecule (Molecule A, e.g., protein, peptide)
-
Sulfhydryl-containing molecule (Molecule B, e.g., protein with cysteine, thiol-modified oligonucleotide)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer A (PFP Ester Reaction): Amine-free buffer, e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.5. Avoid buffers containing primary amines like Tris.[1]
-
Reaction Buffer B (Maleimide Reaction): Phosphate buffer, HEPES, or other non-thiol containing buffer, pH 6.5-7.5.[8]
-
Reducing Agent (optional): TCEP (tris(2-carboxyethyl)phosphine) to reduce disulfide bonds and expose free thiols.[8]
-
Quenching Reagent (optional): Tris buffer to quench unreacted PFP ester.[2]
-
Purification supplies: Desalting columns (e.g., Zeba™ Spin Desalting Columns), dialysis cassettes, or chromatography system (e.g., FPLC, HPLC).[12]
Detailed Methodology
Step 1: Reaction of PFP Ester with Amine-Containing Molecule (Molecule A)
-
Prepare Molecule A: Dissolve the amine-containing molecule in Reaction Buffer A to a concentration of 1-10 mg/mL.[8] If necessary, perform a buffer exchange to ensure the absence of primary amines.
-
Prepare Crosslinker Solution: this compound is moisture-sensitive.[7] Allow the vial to equilibrate to room temperature before opening. Immediately before use, dissolve the required amount in anhydrous DMSO or DMF to create a 10-100 mM stock solution.[2][7]
-
Initiate Conjugation: Add a 10- to 50-fold molar excess of the dissolved crosslinker to the solution of Molecule A.[7] The final concentration of the organic solvent should ideally be less than 10% to maintain protein solubility.[7]
-
Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or for 2 hours at 4°C.[7]
-
Purification of Intermediate: Remove the excess, unreacted crosslinker using a desalting column or through dialysis against Reaction Buffer B. This step is crucial to prevent the crosslinker from reacting with Molecule B in the subsequent step.
Step 2: Reaction of Maleimide with Sulfhydryl-Containing Molecule (Molecule B)
-
Prepare Molecule B: If Molecule B contains disulfide bonds, they must be reduced to expose free sulfhydryl groups. Dissolve Molecule B in Reaction Buffer B and add a 100-fold molar excess of TCEP. Incubate for 20 minutes at room temperature.[8] It is important to use a buffer that has been degassed to prevent re-oxidation of thiols.[8]
-
Combine Reactants: Add the purified intermediate from Step 1 (Molecule A-PEG14-Maleimide) to the solution of Molecule B. The molar ratio should be optimized for the specific application, but a starting point is a 1:1 ratio of available maleimide groups to sulfhydryl groups.
-
Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or 2 hours at 4°C.[7]
-
Final Purification: Purify the final conjugate to remove any unreacted molecules and byproducts. Suitable methods include size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or dialysis, depending on the properties of the final conjugate.[12]
Characterization of the Final Conjugate
The successful synthesis of the bioconjugate can be confirmed using various analytical techniques:
-
SDS-PAGE: To visualize the increase in molecular weight of the conjugated proteins.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): To determine the precise molecular weight of the conjugate and confirm the degree of labeling.[13][14]
-
HPLC (Reversed-Phase or Size-Exclusion): To assess the purity of the conjugate and separate it from unreacted starting materials.[15]
-
NMR Spectroscopy: Can be used to determine the degree of PEGylation.[16]
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution | Reference(s) |
| Low Conjugation Efficiency | Suboptimal pH | Ensure the pH is within the optimal range for each reaction step (7.2-7.5 for PFP ester, 6.5-7.5 for maleimide).[12] | [5][7] |
| Incorrect Stoichiometry | Optimize the molar ratio of the crosslinker to the biomolecule. A higher excess may be required.[12] | [10][12] | |
| Hydrolysis of Reagents | Use freshly prepared solutions of the crosslinker. Store the solid reagent in a desiccated environment at -20°C.[1][7] | [1][7] | |
| Inactive Thiol Groups | Ensure complete reduction of disulfide bonds using a reducing agent like TCEP. Perform the reaction in a degassed buffer.[8] | [8] | |
| Precipitation of Conjugate | Low Solubility | The PEG linker generally improves solubility, but if precipitation occurs, try adjusting the protein concentration or adding a small percentage of an organic co-solvent (if compatible with the biomolecules). | |
| Instability of the Conjugate | Retro-Michael Reaction | The thioether bond can undergo a retro-Michael reaction, especially in the presence of other thiols.[17] For applications requiring high stability, consider strategies to stabilize the conjugate, such as hydrolyzing the succinimide (B58015) ring under basic conditions post-conjugation.[17][18] | [17][18][19] |
Signaling Pathway Application Example
Bioconjugates created with this linker are often used in targeted drug delivery, such as in Antibody-Drug Conjugates (ADCs). The following diagram illustrates the conceptual pathway of an ADC targeting a cancer cell.
References
- 1. broadpharm.com [broadpharm.com]
- 2. precisepeg.com [precisepeg.com]
- 3. benchchem.com [benchchem.com]
- 4. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 5. benchchem.com [benchchem.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. lumiprobe.com [lumiprobe.com]
- 9. idosi.org [idosi.org]
- 10. dspace.library.uu.nl [dspace.library.uu.nl]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. enovatia.com [enovatia.com]
- 15. researchgate.net [researchgate.net]
- 16. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for the Step-by-Step Synthesis of PROTACs using Mal-NH-PEG14-CH2CH2COOPFP Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to harness the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins of interest (POIs).[1] A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[1][2][3] By bringing the POI and an E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[4][][6] This catalytic mechanism allows for the degradation of target proteins at sub-stoichiometric concentrations, offering a powerful therapeutic strategy.[1]
The Mal-NH-PEG14-CH2CH2COOPFP ester is a heterobifunctional linker designed for the modular synthesis of PROTACs. It features a maleimide (B117702) group for reaction with thiol-containing molecules (e.g., a cysteine residue on a target protein ligand) and a pentafluorophenyl (PFP) ester for reaction with amine-containing molecules (e.g., an amine group on an E3 ligase ligand). The polyethylene (B3416737) glycol (PEG) chain enhances solubility and provides the necessary spacing and flexibility for efficient ternary complex formation.
Signaling Pathway and Mechanism of Action
The following diagrams illustrate the key signaling pathways and mechanisms involved in PROTAC-mediated protein degradation.
Caption: Mechanism of PROTAC-mediated protein degradation.
Caption: The Ubiquitin-Proteasome System (UPS) pathway.
Experimental Protocols
The synthesis of a PROTAC using the this compound is a two-step process. First, the PFP ester end of the linker is reacted with an amine-containing E3 ligase ligand. Second, the maleimide end of the resulting intermediate is reacted with a thiol-containing target protein ligand.
Step 1: Synthesis of E3 Ligase Ligand-Linker Intermediate
This protocol describes the conjugation of an amine-containing E3 ligase ligand (e.g., a derivative of pomalidomide (B1683931) for CRBN or a VHL ligand) to the this compound.
Materials and Reagents:
-
Amine-containing E3 ligase ligand (1.0 eq)
-
This compound (1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Nitrogen or Argon atmosphere
-
Standard glassware for organic synthesis
-
Magnetic stirrer and stir bar
-
Analytical and preparative HPLC
-
LC-MS system
Procedure:
-
Under an inert atmosphere (Nitrogen or Argon), dissolve the amine-containing E3 ligase ligand in anhydrous DMF or DMSO.
-
Add DIPEA to the solution and stir for 5 minutes at room temperature.
-
In a separate vial, dissolve the this compound in a minimal amount of anhydrous DMF or DMSO.
-
Add the linker solution dropwise to the E3 ligase ligand solution.
-
Stir the reaction mixture at room temperature for 2-4 hours or until completion.
-
Monitor the reaction progress by LC-MS to confirm the formation of the desired product.
-
Upon completion, the reaction mixture can be purified by preparative HPLC to isolate the E3 ligase ligand-linker intermediate.
-
Confirm the identity and purity of the product by LC-MS and NMR spectroscopy.
Step 2: Synthesis of the Final PROTAC
This protocol describes the conjugation of the maleimide-functionalized E3 ligase ligand-linker intermediate with a thiol-containing target protein ligand.
Materials and Reagents:
-
E3 ligase ligand-linker intermediate (from Step 1) (1.0 eq)
-
Thiol-containing target protein ligand (1.2 eq)
-
Phosphate-buffered saline (PBS) at pH 7.0-7.4 or another suitable buffer
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Standard glassware for organic synthesis
-
Magnetic stirrer and stir bar
-
Analytical and preparative HPLC
-
LC-MS system
Procedure:
-
Dissolve the E3 ligase ligand-linker intermediate in a minimal amount of DMF or DMSO.
-
In a separate vial, dissolve the thiol-containing target protein ligand in PBS buffer (pH 7.0-7.4).
-
Add the solution of the E3 ligase ligand-linker intermediate dropwise to the solution of the target protein ligand with stirring.
-
Stir the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.
-
Monitor the reaction progress by LC-MS to observe the formation of the final PROTAC.
-
Once the reaction is complete, purify the crude product by preparative HPLC.
-
Characterize the final PROTAC by LC-MS and NMR spectroscopy to confirm its identity, purity, and structure.
Experimental Workflow
The following diagram outlines a typical experimental workflow for the synthesis and evaluation of a PROTAC.
Caption: General experimental workflow for PROTAC synthesis and evaluation.
Data Presentation
The following tables summarize key quantitative data related to PROTAC synthesis and activity.
Table 1: Representative Reaction Conditions for PROTAC Synthesis
| Step | Reaction | Key Reagents | Solvent | Temperature | Time | Typical Yield |
| 1 | PFP Ester-Amine Coupling | PFP ester linker, Amine-containing ligand, DIPEA | DMF or DMSO | Room Temp. | 2-4 hours | 60-80% |
| 2 | Maleimide-Thiol Coupling | Maleimide-linker intermediate, Thiol-containing ligand | PBS (pH 7.0-7.4) / DMF or DMSO | Room Temp. | 2-4 hours | 50-70% |
Table 2: Impact of PEG Linker Length on PROTAC Efficacy (Illustrative Data)
| PROTAC | Linker (PEG units) | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) |
| PROTAC-A | 4 | BRD4 | CRBN | 50 | >90 |
| PROTAC-B | 8 | BRD4 | CRBN | 15 | >95 |
| PROTAC-C | 12 | BRD4 | CRBN | 25 | >90 |
| PROTAC-D | 4 | BTK | VHL | 100 | 85 |
| PROTAC-E | 6 | BTK | VHL | 30 | >90 |
| PROTAC-F | 8 | BTK | VHL | 75 | 88 |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation percentage. Data is representative and compiled from various literature sources.
Conclusion
The use of the this compound provides a versatile and efficient method for the synthesis of PROTACs. The modular nature of this approach allows for the systematic variation of the target protein ligand, E3 ligase ligand, and linker length to optimize the degradation potency and selectivity of the final PROTAC molecule. The detailed protocols and workflows provided in these application notes serve as a comprehensive guide for researchers in the field of targeted protein degradation.
References
Application Notes and Protocols for Mal-NH-PEG14-CH2CH2COOPFP Ester in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mal-NH-PEG14-CH2CH2COOPFP ester is a heterobifunctional crosslinker that plays a pivotal role in modern bioconjugation strategies, particularly in the fields of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][2] This reagent features three key components: a maleimide (B117702) group, a long polyethylene (B3416737) glycol (PEG) spacer, and a pentafluorophenyl (PFP) ester. The maleimide moiety allows for the specific covalent attachment to sulfhydryl groups, typically found in cysteine residues of proteins and peptides.[3] The PFP ester is a highly reactive group that efficiently forms stable amide bonds with primary amines, such as those on lysine (B10760008) residues.[4][5] The hydrophilic PEG14 spacer enhances water solubility, reduces aggregation, and can improve the pharmacokinetic properties of the resulting conjugate.[6]
PFP esters are favored over more traditional N-hydroxysuccinimide (NHS) esters due to their increased resistance to spontaneous hydrolysis in aqueous environments, leading to more efficient and reproducible conjugation reactions.[5][7] This document provides detailed application notes and protocols for the effective use of this compound in aqueous solutions.
Chemical Properties and Reactivity
This compound is a moisture-sensitive reagent and should be stored at -20°C with a desiccant.[4][8] Due to its susceptibility to hydrolysis, it is recommended to prepare solutions of the ester immediately before use and avoid creating stock solutions for long-term storage.[8][9] The reagent is not readily soluble in aqueous buffers and should first be dissolved in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) before being added to the reaction mixture.[4][7]
The conjugation reactions are highly dependent on the pH of the aqueous solution. The maleimide group reacts specifically with thiols in a pH range of 6.5-7.5, while the PFP ester reacts with amines at a slightly higher pH of 7.2-8.5.[1][4]
Quantitative Data Summary
The following tables summarize key quantitative data for the reactive groups of this compound.
| Parameter | Value | References |
| PFP Ester Reactivity | ||
| Optimal pH for Amine Conjugation | 7.2 - 8.5 | [1] |
| Reaction Time | 30 minutes to overnight | [8] |
| Maleimide Reactivity | ||
| Optimal pH for Thiol Conjugation | 6.5 - 7.5 | [3][4] |
| Reaction Time | 30 minutes to 2 hours | [4] |
| Comparative Stability of Active Esters | ||
| PFP Ester vs. NHS Ester Hydrolysis | PFP esters are significantly more stable against hydrolysis than NHS esters. | [5][7] |
| NHS Ester Half-life at pH 8.0 | Minutes | [7] |
| NHS Ester Half-life at pH 7.0 | Hours | [7] |
| Reaction Kinetics | ||
| Maleimide-Thiol Reaction | Very rapid, often complete in under 2 minutes with small molecules. | [10] |
Experimental Protocols
General Considerations
-
Buffer Selection: Use amine-free buffers such as phosphate-buffered saline (PBS), HEPES, or bicarbonate buffer for reactions involving the PFP ester.[1][8]
-
Reagent Preparation: Always equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.[4][8] Dissolve the required amount in anhydrous DMSO or DMF immediately before use.[4]
-
Protein Preparation: If targeting cysteine residues, ensure that any disulfide bonds are reduced to free thiols using a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine).[11] The protein should be in a suitable buffer at the desired concentration (typically 1-10 mg/mL).[11]
Protocol 1: Two-Step Conjugation (Amine to Thiol)
This is the most common approach, ensuring specificity by first reacting the PFP ester with the amine-containing molecule, followed by conjugation of the maleimide to the thiol-containing molecule.
Step 1: Reaction with Amine-Containing Protein
-
Prepare Protein Solution: Dissolve the amine-containing protein (e.g., an antibody) in an amine-free buffer (e.g., PBS, pH 7.2-7.5) to a concentration of 1-10 mg/mL.
-
Prepare Crosslinker Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
Initiate Reaction: Add a 10- to 50-fold molar excess of the dissolved crosslinker to the protein solution with gentle mixing.[4] The final concentration of the organic solvent should ideally be less than 10%.[4]
-
Incubation: Incubate the reaction for 30 minutes at room temperature or 2 hours at 4°C.[4]
-
Purification: Remove the excess, unreacted crosslinker using a desalting column or dialysis, exchanging the buffer to one suitable for the subsequent thiol reaction (e.g., PBS, pH 7.0).
Step 2: Reaction with Thiol-Containing Molecule
-
Prepare Thiolated Molecule: Prepare the thiol-containing molecule (e.g., a cysteine-containing peptide or a reduced antibody fragment) in a suitable buffer (pH 6.5-7.5).
-
Conjugation: Mix the maleimide-activated protein from Step 1 with the thiolated molecule.
-
Incubation: Incubate for 30 minutes at room temperature or 2 hours at 4°C.[4]
-
Quenching (Optional): To stop the reaction, a small molecule thiol such as cysteine can be added in excess.
-
Final Purification: Purify the final conjugate using size-exclusion chromatography (SEC) or other appropriate methods to remove any unreacted molecules.
Protocol 2: One-Pot, Two-Step Conjugation
This protocol can be used when the two molecules to be conjugated do not interfere with each other's respective reactions.
-
Reaction Setup: In a single reaction vessel, combine the amine-containing molecule and the thiol-containing molecule in a buffer at pH 7.2-7.5.
-
Crosslinker Addition: Add the dissolved this compound to the mixture. The PFP ester will preferentially react with the amines at this pH.
-
Incubation: Allow the initial reaction to proceed for 30-60 minutes at room temperature.
-
pH Adjustment (Optional): If the thiol reaction is slow, the pH can be slightly lowered to the optimal range of 6.5-7.0, though the reaction will still proceed at pH 7.2-7.5.
-
Final Incubation: Continue the incubation for another 1-2 hours at room temperature or overnight at 4°C.
-
Purification: Purify the final conjugate as described in Protocol 1.
Visualizations
Chemical Reaction of this compound
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. benchchem.com [benchchem.com]
- 6. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 7. researchgate.net [researchgate.net]
- 8. broadpharm.com [broadpharm.com]
- 9. broadpharm.com [broadpharm.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Protein Labeling with Mal-NH-PEG14-CH2CH2COOPFP Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mal-NH-PEG14-CH2CH2COOPFP ester is a heterobifunctional crosslinker designed for the covalent conjugation of molecules containing amine and sulfhydryl groups. This reagent features a maleimide (B117702) group that selectively reacts with sulfhydryl (thiol) groups, typically found in cysteine residues of proteins, and a pentafluorophenyl (PFP) ester that reacts with primary amines, such as the N-terminus or the side chain of lysine (B10760008) residues. The inclusion of a 14-unit polyethylene (B3416737) glycol (PEG) spacer enhances the solubility of the crosslinker and the resulting conjugate in aqueous solutions and can reduce non-specific binding.
These application notes provide a detailed protocol for a two-step labeling procedure, which is often employed to conjugate two different proteins or a protein and a smaller molecule.
Chemical Reaction Pathway
The labeling process involves two key reactions. First, the PFP ester end of the linker reacts with primary amines on the first protein (Protein 1) to form a stable amide bond. After removing the excess linker, the maleimide end of the now-modified Protein 1 reacts with a free sulfhydryl group on the second protein or molecule (Protein 2) to form a stable thioether bond.
Caption: Two-step protein conjugation using a heterobifunctional linker.
Experimental Protocols
This section details the materials and methods for labeling proteins using this compound. A two-step approach is described, which is ideal for creating protein-protein conjugates.
Materials and Reagents
-
This compound: Store at -20°C with desiccant.
-
Amine-containing protein (Protein 1): To be labeled with the PFP ester.
-
Sulfhydryl-containing protein (Protein 2): To be conjugated to the maleimide-activated Protein 1.
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF): For dissolving the crosslinker.
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5. Avoid buffers containing primary amines (e.g., Tris) or sulfhydryls.
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds in Protein 2.
-
Desalting Columns: For buffer exchange and removal of excess crosslinker.
-
Quenching Reagent (optional): A small molecule thiol like L-cysteine or β-mercaptoethanol to quench unreacted maleimide groups.
Step 1: Activation of Amine-Containing Protein (Protein 1) with PFP Ester
This step involves the reaction of the PFP ester moiety of the crosslinker with primary amines on Protein 1.
-
Protein Preparation:
-
Dissolve Protein 1 in conjugation buffer at a concentration of 1-10 mg/mL.
-
If the protein buffer contains primary amines, perform a buffer exchange into the conjugation buffer using a desalting column.
-
-
Crosslinker Preparation:
-
Reaction:
-
Purification of Activated Protein:
-
Remove the excess, unreacted crosslinker using a desalting column equilibrated with conjugation buffer.[1] This step is crucial to prevent the crosslinker from reacting with Protein 2 in the subsequent step.
-
Step 2: Conjugation of Maleimide-Activated Protein 1 to Sulfhydryl-Containing Protein 2
This step involves the reaction of the maleimide group on the activated Protein 1 with a free sulfhydryl group on Protein 2.
-
Protein 2 Preparation (if necessary):
-
Conjugation Reaction:
-
Combine the purified maleimide-activated Protein 1 with Protein 2. The molar ratio should be optimized based on the desired final conjugate but a 1:1 ratio is a good starting point.
-
Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours at 4°C.[1] For less reactive thiols, the incubation can be extended overnight at 4°C.[2][5]
-
-
Quenching (Optional):
-
To quench any unreacted maleimide groups, a small molecule thiol such as L-cysteine or β-mercaptoethanol can be added to the reaction mixture.
-
-
Purification of the Final Conjugate:
Storage of the Conjugate
For long-term storage, it is recommended to add a stabilizer like 5-10 mg/mL BSA and 0.01-0.03% sodium azide (B81097) to inhibit microbial growth. Alternatively, adding 50% glycerol (B35011) and storing at -20°C can extend the shelf life for up to a year.[7]
Quantitative Data Summary
| Parameter | Recommended Value/Range | Notes |
| PFP Ester Reaction pH | 7.0 - 9.0 | PFP esters react with primary amines to form amide bonds. Hydrolysis is a competing reaction that increases with pH.[1] |
| Maleimide Reaction pH | 6.5 - 7.5 | Maleimides react with sulfhydryl groups to form stable thioether bonds. The maleimide group can hydrolyze at pH > 7.5.[1] |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction efficiency.[2][5] |
| Crosslinker Molar Excess | 10 - 50 fold | This ratio can be adjusted to control the degree of labeling. |
| Reaction Time (PFP Ester) | 30 min (RT) or 2 hours (4°C) | Incubation times can be optimized for specific proteins.[1] |
| Reaction Time (Maleimide) | 30 min (RT) or 2 hours (4°C) | Can be extended to overnight at 4°C for higher efficiency.[1][2][5] |
| Organic Solvent Conc. | < 10% | To maintain protein solubility and stability.[1] |
Experimental Workflow Diagram
Caption: Workflow for two-step protein labeling.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. broadpharm.com [broadpharm.com]
- 4. broadpharm.com [broadpharm.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. biotium.com [biotium.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
Application Notes and Protocols: Reaction of Mal-NH-PEG14-CH2CH2COOPFP Ester with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the conjugation of Mal-NH-PEG14-CH2CH2COOPFP ester to primary amine-containing molecules. This heterobifunctional linker is a valuable tool in bioconjugation, particularly for the development of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics.[1][2][3][4]
The linker features a maleimide (B117702) group for covalent attachment to sulfhydryl moieties (e.g., cysteine residues in proteins) and a pentafluorophenyl (PFP) ester for efficient reaction with primary amines (e.g., lysine (B10760008) residues).[5][6][] The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and can reduce the immunogenicity of the resulting conjugate.[][8]
PFP esters are often preferred over N-hydroxysuccinimide (NHS) esters due to their higher reactivity towards amines and greater resistance to hydrolysis in aqueous solutions, leading to more efficient and reliable conjugations.[9][10][11][12][13]
Reaction Principle
The conjugation process involves two key reactions:
-
Amide Bond Formation: The PFP ester reacts with a primary amine on the target molecule to form a stable amide bond. This reaction proceeds efficiently at a slightly basic pH.[5][12]
-
Thioether Bond Formation: The maleimide group reacts specifically with a sulfhydryl group to form a stable thioether linkage. This reaction is most efficient at a pH between 6.5 and 7.5.[5][14]
For the this compound, the reaction with the primary amine is typically performed first, followed by the reaction with the sulfhydryl-containing molecule.
Experimental Protocol
This protocol outlines the steps for conjugating the PFP ester moiety of this compound with a primary amine-containing biomolecule.
Materials and Reagents:
-
This compound
-
Amine-containing biomolecule (e.g., protein, peptide)
-
Reaction Buffer: 50–100 mM PBS, borate, or carbonate/bicarbonate buffer, pH 7.2–8.5.[9] Avoid buffers containing primary amines like Tris or glycine.[10][13]
-
Organic Co-solvent: Anhydrous dimethylsulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching Reagent (optional): Tris buffer or hydroxylamine
-
Desalting columns or dialysis equipment for purification
Procedure:
-
Prepare the Biomolecule Solution:
-
Prepare the PFP Ester Solution:
-
Initiate the Conjugation Reaction:
-
Slowly add the PFP ester solution to the biomolecule solution while gently stirring.
-
The recommended molar ratio of PFP ester to the amine-containing molecule is between 2:1 and 10:1.[9] This should be optimized for each specific application.
-
Incubate the reaction at room temperature (20–25°C) for 1–4 hours or at 4°C overnight, especially for sensitive biomolecules.[9]
-
-
Monitor the Reaction (Optional):
-
The progress of the conjugation can be monitored by techniques such as SDS-PAGE, mass spectrometry, or chromatography to determine the extent of modification.
-
-
Quench the Reaction (Optional):
-
To stop the reaction, a quenching reagent such as Tris buffer can be added to consume any unreacted PFP ester.
-
-
Purify the Conjugate:
-
Remove excess, unreacted PFP ester and byproducts using a desalting column or dialysis against an appropriate buffer.
-
Quantitative Data Summary
| Parameter | Recommended Range/Value | Notes |
| Reaction pH | 7.2–8.5 | Optimal for PFP ester reaction with primary amines. Lower pH decreases reactivity, while higher pH increases hydrolysis.[9] |
| Molar Ratio (PFP Ester:Amine) | 2:1 to 10:1 | The optimal ratio should be determined empirically for each specific biomolecule.[9] |
| Reaction Temperature | 20–25°C (Room Temperature) or 4°C | Lower temperatures can be used for sensitive biomolecules, but may require longer reaction times.[9][13] |
| Reaction Time | 1–4 hours at room temperature, or overnight at 4°C | The reaction is typically complete within this timeframe.[5][9] |
| Biomolecule Concentration | 0.5–5 mg/mL | Higher concentrations can improve reaction efficiency.[9] |
| PFP Ester Stock Solution | 10–100 mM in DMSO or DMF | Should be prepared fresh immediately before use.[9] |
Visualizations
Caption: Experimental workflow for the conjugation of this compound to a primary amine.
Caption: Reaction pathway for PFP ester and primary amine conjugation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. purepeg.com [purepeg.com]
- 3. purepeg.com [purepeg.com]
- 4. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. Maleimide Linker, Maleimide PEG, Thiol Reactive Reagent | BroadPharm [broadpharm.com]
- 8. precisepeg.com [precisepeg.com]
- 9. precisepeg.com [precisepeg.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. broadpharm.com [broadpharm.com]
- 14. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
Application Notes and Protocols for Maleimide-Thiol Conjugation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the successful conjugation of maleimide-functionalized molecules to thiol-containing biomolecules. The maleimide-thiol reaction is a cornerstone of bioconjugation, widely employed in drug development, diagnostics, and life sciences research for its high selectivity and efficiency under mild conditions.
Introduction
The reaction between a maleimide (B117702) and a thiol (sulfhydryl) group proceeds via a Michael addition to form a stable thioether bond.[1][2] This conjugation chemistry is highly specific for thiols, particularly within a pH range of 6.5-7.5, making it ideal for selectively modifying proteins, peptides, and other biomolecules at cysteine residues.[3][4] At a neutral pH of 7.0, the reaction rate of maleimides with thiols is approximately 1,000 times faster than their reaction with amines, ensuring high chemoselectivity.[3] This methodology is fundamental in the creation of antibody-drug conjugates (ADCs), fluorescently labeled proteins, and PEGylated therapeutics.[5][6]
Reaction Mechanism and Influencing Factors
The maleimide-thiol conjugation is a nucleophilic addition reaction. The thiol, in its more reactive thiolate anion form, attacks one of the carbon atoms of the maleimide's double bond. This process is highly dependent on several factors that can be optimized to ensure high yield and stability of the final conjugate.
Critical Reaction Parameters
Successful maleimide-thiol conjugation hinges on the careful control of several experimental parameters. The following table summarizes the key conditions and their typical ranges.
| Parameter | Recommended Range/Condition | Rationale & Key Considerations |
| pH | 6.5 - 7.5 | Balances thiol reactivity (favored at higher pH) with maleimide stability (hydrolysis increases above pH 7.5). At pH 7.0, the reaction with thiols is significantly faster than with amines.[3][4] |
| Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures (4°C) can be used for sensitive proteins and to minimize maleimide hydrolysis, though this may require longer reaction times.[7][8] Room temperature reactions are typically faster. |
| Reaction Time | 30 minutes to overnight | Shorter times (30 min - 2 hours) are often sufficient at room temperature.[2][9] Overnight incubations at 4°C are also common.[1][10] Reaction kinetics depend on the specific reactants. |
| Buffer Composition | Phosphate (B84403), HEPES, Tris | Buffers should be free of extraneous thiols (e.g., DTT, 2-mercaptoethanol).[11] Degassing the buffer is recommended to prevent thiol oxidation.[10][12] |
| Reducing Agents | TCEP (Tris(2-carboxyethyl)phosphine) | Often required to reduce disulfide bonds and free up thiol groups for conjugation.[4] TCEP is preferred as it does not contain a thiol and does not need to be removed prior to conjugation.[4][13] DTT can also be used but must be removed before adding the maleimide. |
| Maleimide to Thiol Molar Ratio | 2:1 to 20:1 | An excess of the maleimide reagent is typically used to drive the reaction to completion.[1] The optimal ratio is dependent on the specific molecules being conjugated and should be empirically determined.[2][4] |
Experimental Protocols
This section provides detailed protocols for the conjugation of a maleimide-activated molecule to a thiol-containing protein.
General Workflow for Maleimide-Thiol Conjugation
Caption: General experimental workflow for maleimide-thiol conjugation.
Protocol 1: Labeling a Protein with a Maleimide-Activated Fluorescent Dye
This protocol describes a general procedure for labeling a protein with a fluorescent dye that has been functionalized with a maleimide group.
Materials:
-
Protein with accessible thiol groups (e.g., antibody, enzyme)
-
Maleimide-activated fluorescent dye
-
Degassed conjugation buffer (e.g., 100 mM phosphate buffer, 150 mM NaCl, pH 7.2-7.5)[11][12]
-
TCEP (Tris(2-carboxyethyl)phosphine) hydrochloride (optional, for disulfide reduction)
-
Anhydrous DMSO or DMF for dissolving the maleimide dye[10]
-
Purification column (e.g., size-exclusion chromatography)
-
Quenching reagent (e.g., cysteine or 2-mercaptoethanol) (optional)
Procedure:
-
Protein Preparation:
-
Maleimide Dye Preparation:
-
Conjugation Reaction:
-
Quenching (Optional):
-
To stop the reaction, a small molecule thiol like cysteine or 2-mercaptoethanol (B42355) can be added to react with any excess maleimide.[4]
-
-
Purification:
-
Analysis:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at the appropriate wavelengths for the protein (typically 280 nm) and the dye.
-
Protocol 2: Preparation of an Antibody-Drug Conjugate (ADC)
This protocol outlines the steps for conjugating a maleimide-functionalized cytotoxic drug to an antibody.
Materials:
-
Antibody (e.g., IgG)
-
Maleimide-functionalized drug
-
Reduction buffer (e.g., PBS with 5 mM EDTA)
-
TCEP
-
Conjugation buffer (e.g., PBS, pH 7.4)
-
Solvent for the drug (e.g., DMSO)
-
Purification system (e.g., Protein A chromatography, size-exclusion chromatography)
Procedure:
-
Antibody Reduction:
-
In a suitable reaction vessel, add the antibody solution.
-
Add a calculated amount of TCEP to achieve the desired level of disulfide bond reduction. A molar excess of TCEP over the antibody is used.
-
Incubate at 37°C for 1-2 hours to partially reduce the interchain disulfides.
-
-
Drug Conjugation:
-
Dissolve the maleimide-functionalized drug in a minimal amount of an appropriate solvent like DMSO.
-
Add the drug solution to the reduced antibody solution. A slight molar excess of the drug over the available thiols is typically used.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.
-
-
Purification:
-
The resulting ADC is purified to remove unreacted drug, TCEP, and any aggregated protein. This can be achieved using Protein A chromatography followed by size-exclusion chromatography.
-
-
Characterization:
-
The purified ADC is characterized to determine the drug-to-antibody ratio (DAR), purity, and aggregation levels.
-
Stability of the Maleimide-Thiol Adduct
While the thioether bond formed is generally stable, the succinimide (B58015) ring can undergo hydrolysis, especially at higher pH.[3] This ring-opening can be beneficial as it renders the linkage more stable and resistant to retro-Michael reactions, which can lead to deconjugation.[5][15] However, the maleimide-thiol adduct can be susceptible to thiol exchange reactions in the presence of other thiols, such as glutathione (B108866) in vivo.[16][17] Recent strategies to improve the stability of these conjugates include the use of self-hydrolyzing maleimides or methods to induce ring-opening post-conjugation.[5][15]
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low Conjugation Efficiency | - Incomplete disulfide reduction- Oxidized thiols- Hydrolyzed maleimide reagent | - Increase TCEP concentration or incubation time.- Use degassed buffers and consider adding a chelating agent like EDTA to prevent metal-catalyzed oxidation.[4]- Prepare maleimide solutions fresh in anhydrous solvent.[4] |
| Protein Precipitation | - High concentration of organic co-solvent- Protein instability under reaction conditions | - Minimize the volume of organic solvent used to dissolve the maleimide.- Perform the reaction at a lower temperature (4°C). |
| Non-specific Labeling | - Reaction pH is too high | - Ensure the reaction pH is maintained between 6.5 and 7.5 to favor reaction with thiols over amines.[3] |
| Conjugate Instability | - Retro-Michael reaction/thiol exchange | - Consider using maleimide derivatives designed for enhanced stability or perform a post-conjugation hydrolysis step at a slightly elevated pH to open the succinimide ring.[5][15] |
Visualization of Key Processes
Maleimide-Thiol Reaction Signaling Pathway
Caption: The reaction pathway of maleimide-thiol conjugation.
Logical Relationship of Factors Affecting Conjugation
Caption: Interplay of factors influencing maleimide-thiol conjugation outcomes.
References
- 1. biotium.com [biotium.com]
- 2. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. creativepegworks.com [creativepegworks.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lumiprobe.com [lumiprobe.com]
- 11. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. d-nb.info [d-nb.info]
- 17. Maleimide-thiol adducts stabilized through stretching - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Characterization of Mal-NH-PEG14-CH2CH2COOPFP Ester Conjugates by MALDI-TOF Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the characterization of Maleimide-NH-PEG14-CH2CH2COOPFP ester conjugates using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry. This technique is a powerful tool for verifying the molecular weight and purity of PEGylated linkers, which are crucial components in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The provided methodology outlines sample preparation, instrument parameters, and data interpretation for reliable and accurate analysis.
Introduction
The Mal-NH-PEG14-CH2CH2COOPFP ester is a heterobifunctional linker containing a maleimide (B117702) group for conjugation to thiols (e.g., in proteins) and a pentafluorophenyl (PFP) ester for reaction with primary amines. The polyethylene (B3416737) glycol (PEG) chain enhances solubility and provides a flexible spacer. Accurate determination of the molecular weight and confirmation of the structural integrity of this linker are critical for successful downstream applications in drug development. MALDI-TOF mass spectrometry offers a rapid and sensitive method for this characterization, providing precise mass determination with minimal sample consumption.
Experimental Protocols
Materials and Reagents
-
Analyte: this compound (Molecular Formula: C₄₄H₆₇F₅N₂O₁₉, Molecular Weight: 1023.00 g/mol )[1][2]
-
MALDI Matrix: α-Cyano-4-hydroxycinnamic acid (CHCA) is a suitable matrix for smaller PEGylated peptides and similar molecules.[3]
-
Cationizing Agent: Sodium trifluoroacetate (B77799) (NaTFA) is often used to promote the formation of sodiated adducts, which can provide a stronger signal for PEGylated compounds.
-
Solvents: Acetonitrile (B52724) (ACN) and deionized water (H₂O), both of HPLC grade or higher.
-
MALDI Target Plate: Stainless steel target plate.
Solution Preparation
-
Analyte Stock Solution (1 mg/mL): Dissolve 1 mg of this compound in 1 mL of acetonitrile.
-
Matrix Solution (10 mg/mL): Dissolve 10 mg of CHCA in 1 mL of a 1:1 (v/v) mixture of acetonitrile and deionized water containing 0.1% trifluoroacetic acid (TFA).
-
Cationizing Agent Solution (1 mg/mL): Dissolve 1 mg of NaTFA in 1 mL of deionized water.
Sample Preparation for MALDI-TOF Analysis (Dried-Droplet Method)
-
In a microcentrifuge tube, mix the Analyte Stock Solution, Matrix Solution, and Cationizing Agent Solution in a 1:5:1 (v/v/v) ratio. For example, combine 1 µL of analyte solution, 5 µL of matrix solution, and 1 µL of cationizing agent solution.
-
Vortex the mixture gently for a few seconds.
-
Spot 0.5 - 1 µL of the final mixture onto a well of the MALDI target plate.
-
Allow the spot to air dry completely at room temperature, which allows for the co-crystallization of the analyte and the matrix.
-
Repeat the spotting for replicate analyses.
MALDI-TOF Mass Spectrometry Analysis
-
Instrument: Any modern MALDI-TOF mass spectrometer.
-
Ionization Mode: Positive ion mode.
-
Detection Mode: Reflector mode for higher mass accuracy of low molecular weight compounds.
-
Laser Intensity: Use the minimum laser power necessary to obtain a good signal-to-noise ratio and to avoid excessive fragmentation of the analyte.
-
Mass Range: Set the mass range to encompass the expected molecular ion, for example, m/z 500-1500.
-
Calibration: Calibrate the instrument using a standard peptide mixture with known molecular weights in the mass range of interest.
Data Presentation
The expected results from the MALDI-TOF analysis are summarized in the table below. The primary ion observed is typically the sodiated adduct of the intact molecule.
| Analyte | Molecular Formula | Theoretical Monoisotopic Mass (Da) | Expected Ion Species | Expected m/z |
| This compound | C₄₄H₆₇F₅N₂O₁₉ | 1022.42 | [M+Na]⁺ | 1045.41 |
Data Interpretation
The primary peak in the MALDI-TOF spectrum should correspond to the sodiated adduct of the intact this compound at approximately m/z 1045.41. The presence of a clean spectrum with a dominant peak at this m/z value indicates a high purity of the conjugate.
Potential fragmentation of the molecule may also be observed, especially at higher laser fluences. Common fragmentation patterns for esters in mass spectrometry involve cleavage at the bond alpha to the carbonyl group. For the PFP ester, this could result in the loss of the pentafluorophenoxy group.
Diagrams
Caption: Experimental workflow for MALDI-TOF analysis.
Caption: Structure and potential fragmentation.
References
Application Notes and Protocols for Site-Specific Protein Modification using Mal-NH-PEG14-CH2CH2COOPFP Ester
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Mal-NH-PEG14-CH2CH2COOPFP ester is a heterobifunctional crosslinker designed for the site-specific modification of proteins and other biomolecules. This reagent incorporates three key functional components: a maleimide (B117702) group, a long-chain polyethylene (B3416737) glycol (PEG) spacer, and a pentafluorophenyl (PFP) ester. This combination allows for the precise and covalent conjugation of two different molecules, making it an invaluable tool in drug development, diagnostics, and proteomics research.[][2]
The maleimide terminus reacts specifically with sulfhydryl (thiol) groups, commonly found in cysteine residues, under mild conditions (pH 6.5-7.5).[] The PFP ester terminus is a highly reactive group that efficiently forms stable amide bonds with primary amines, such as the side chain of lysine (B10760008) residues or the N-terminus of a protein, at a pH range of 7-9.[3][4] The PFP ester is generally more stable to hydrolysis than the more common N-hydroxysuccinimide (NHS) ester, offering greater efficiency in aqueous solutions.[4][5]
The hydrophilic PEG14 spacer enhances the aqueous solubility of the crosslinker and the resulting conjugate, which can reduce aggregation and improve the pharmacokinetic properties of therapeutic proteins.[][6][7] This extended spacer also provides spatial separation between the conjugated molecules, which can be critical for maintaining their biological activity.
Key Applications
-
Antibody-Drug Conjugates (ADCs): The linker is ideal for creating ADCs.[8] A cytotoxic drug with an available amine group can be reacted with the PFP ester, and the resulting maleimide-activated drug can then be conjugated to cysteine residues on a monoclonal antibody.
-
PROTAC Development: this compound is used as a PEG-based PROTAC (Proteolysis Targeting Chimera) linker.[9][10] PROTACs are molecules that bring a target protein and an E3 ubiquitin ligase into proximity to induce degradation of the target.[10][11]
-
PEGylation: Site-specific PEGylation of proteins can improve their stability, solubility, and in vivo half-life while reducing immunogenicity.[][2][12]
-
Surface Functionalization: Immobilize proteins or peptides onto surfaces containing free thiol groups for applications in biosensors and immunoassays.
-
Fluorescent Labeling: Attach amine-containing fluorescent dyes to specific cysteine residues on a protein for imaging and tracking studies.
Chemical Structure and Reaction Mechanism
The fundamental reaction involves a two-step or one-pot conjugation. Typically, the less stable PFP ester is reacted first with an amine-containing molecule, followed by the reaction of the maleimide with a thiol-containing molecule.
Caption: Two-step reaction schematic for this compound.
Experimental Protocols
Important Considerations Before Starting:
-
Moisture Sensitivity: The PFP ester is sensitive to moisture.[5] The reagent should be stored at -20°C with a desiccant. Always allow the vial to equilibrate to room temperature before opening to prevent condensation.[3][5]
-
Solubility: this compound is not readily soluble in aqueous buffers. It must first be dissolved in a dry, polar aprotic organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[3][5] The final concentration of the organic solvent in the reaction mixture should typically be less than 10% to avoid protein denaturation.[3]
-
Buffer Selection: Avoid buffers containing primary amines, such as Tris or glycine, for the PFP ester reaction, as they will compete for the reagent.[5][13] Phosphate-buffered saline (PBS) is a common choice. For the maleimide reaction, ensure the buffer is free of thiol-containing reagents like DTT or 2-mercaptoethanol.
Protocol 1: Two-Step Conjugation of an Amine-Containing Molecule to a Thiol-Containing Protein
This is the most common method, offering greater control over the reaction.
Step 1: Activation of Amine-Containing Molecule (e.g., a small molecule drug)
-
Prepare Reagents:
-
Reaction Buffer: Amine-free buffer such as 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0.
-
Amine-Molecule Solution: Dissolve the amine-containing molecule in the Reaction Buffer. If solubility is an issue, dissolve it in DMSO first.
-
Linker Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10-20 mM. Do not store the solution.[3]
-
-
Reaction:
-
Add a 2 to 10-fold molar excess of the dissolved linker to the amine-containing molecule solution while stirring.[4] The optimal ratio should be determined empirically.
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[4]
-
Monitor the reaction progress using a suitable analytical method (e.g., LC-MS) to confirm the formation of the maleimide-activated intermediate.
-
-
Purification (Optional but Recommended):
-
Remove excess, unreacted linker from the maleimide-activated molecule. This can be achieved by dialysis, size-exclusion chromatography (SEC), or reverse-phase HPLC, depending on the properties of the molecule. This step prevents the unreacted linker from cross-reacting with the target protein in the next step.
-
Step 2: Conjugation to Thiol-Containing Protein
-
Prepare Protein:
-
Dissolve the thiol-containing protein (e.g., an antibody with reduced cysteines) in a suitable buffer such as PBS at pH 6.5-7.5. The protein concentration should typically be between 1-10 mg/mL.
-
If the protein does not have free thiols, they can be introduced by reducing disulfide bonds (e.g., with TCEP) or by introducing cysteine residues via site-directed mutagenesis.
-
-
Conjugation Reaction:
-
Quenching:
-
(Optional) Quench any unreacted maleimide groups by adding a small molecule thiol, such as cysteine or 2-mercaptoethanol, to a final concentration of 1-10 mM. Incubate for an additional 30 minutes.
-
-
Final Purification:
-
Characterization:
-
Analyze the final conjugate to determine the degree of labeling and purity. Common methods include:
-
SDS-PAGE: To visualize the increase in molecular weight.[15]
-
Mass Spectrometry (ESI-MS): To confirm the mass of the conjugate and determine the number of linkers attached.[16][17]
-
UV-Vis Spectroscopy: To quantify protein and, if applicable, the conjugated molecule.
-
Hydrophobic Interaction Chromatography (HIC): To separate species with different drug-to-antibody ratios (DAR).
-
-
Data Presentation and Expected Results
The following tables summarize typical reaction parameters and expected outcomes for protein modification. These are starting points and should be optimized for each specific application.
Table 1: Recommended Reaction Conditions
| Parameter | PFP Ester Reaction (Step 1) | Maleimide Reaction (Step 2) |
| pH | 7.0 - 9.0 | 6.5 - 7.5 |
| Temperature | 4°C to 25°C | 4°C to 25°C |
| Reaction Time | 1 - 4 hours (or overnight at 4°C)[4] | 2 - 4 hours (or overnight at 4°C)[14] |
| Molar Excess of Linker | 2 - 10 fold (over amine molecule)[4] | 10 - 20 fold (over protein thiols)[14] |
| Recommended Buffers | Phosphate Buffer, Bicarbonate Buffer | Phosphate-Buffered Saline (PBS) |
| Buffers to Avoid | Tris, Glycine (contain primary amines)[13] | Buffers with thiol reagents (DTT, etc.) |
Table 2: Characterization of Protein Conjugate
| Analysis Method | Purpose | Expected Result |
| SDS-PAGE | Assess molecular weight increase | A band shift corresponding to the mass of the attached linker-drug complex. |
| ESI-MS | Confirm conjugation and stoichiometry | A mass spectrum showing peaks for the unmodified protein and one or more conjugated species, allowing calculation of the average number of modifications per protein.[17] |
| SEC/HIC | Determine purity and aggregation | A major peak for the monomeric conjugate with minimal aggregation or fragments. HIC can resolve different modification states. |
| UV-Vis | Quantify protein and payload | Measurement of absorbance at 280 nm (for protein) and a specific wavelength for the payload (if it has a chromophore) to determine the degree of labeling. |
Workflow and Logic Diagrams
Experimental Workflow for ADC Preparation
Caption: General experimental workflow for two-step protein conjugation.
References
- 2. precisepeg.com [precisepeg.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. precisepeg.com [precisepeg.com]
- 5. broadpharm.com [broadpharm.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Application of PEG Linker | AxisPharm [axispharm.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. idosi.org [idosi.org]
- 13. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 14. broadpharm.com [broadpharm.com]
- 15. researchgate.net [researchgate.net]
- 16. Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. enovatia.com [enovatia.com]
Troubleshooting & Optimization
PROTAC Synthesis Technical Support Center: PFP Ester Coupling
Welcome to the technical support center for PROTAC synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the use of Pentafluorophenyl (PFP) esters in PROTAC synthesis, particularly in addressing low reaction yields.
Frequently Asked Questions (FAQs)
Q1: Why is my PROTAC synthesis yield low when using a PFP ester for the final amide coupling step?
Low yields in PROTAC synthesis utilizing PFP esters can stem from several factors, often related to the inherent complexity of the large PROTAC molecules and the specifics of the amide bond formation step.[1] Key areas to investigate include:
-
Suboptimal Reaction Conditions: The efficiency of the PFP ester reaction is highly sensitive to parameters such as pH, solvent, temperature, and the stoichiometry of reactants.
-
Poor Nucleophilicity of the Amine: The electronic and steric properties of the amine-containing fragment (either the warhead or the E3 ligase ligand) can significantly impact its ability to react with the PFP ester.
-
Side Reactions: Unwanted reactions can consume starting materials or lead to complex byproducts that are difficult to separate from the desired PROTAC, ultimately reducing the isolated yield.
-
Hydrolysis of the PFP Ester: Although PFP esters are generally more resistant to hydrolysis than other activated esters like NHS esters, they can still hydrolyze, especially under non-optimal pH conditions.[2][3]
-
Purification Challenges: The large size and often "greasy" nature of PROTACs can lead to difficulties in purification, resulting in product loss during chromatographic separation or other work-up procedures.[4]
Q2: What is the optimal pH for coupling a PFP ester with an amine?
The optimal pH for the reaction between a PFP ester and a primary or secondary amine is typically in the range of 7.2 to 8.5.[2] A lower pH can lead to protonation of the amine, reducing its nucleophilicity and slowing down the reaction. Conversely, a pH higher than 8.5 can increase the rate of hydrolysis of the PFP ester, leading to the formation of the corresponding carboxylic acid and reducing the overall yield of the desired amide.[2]
Q3: What are common side reactions to be aware of when using PFP esters?
A notable side reaction is the unwanted Nucleophilic Aromatic Substitution (SNAr) where the amine nucleophile attacks the pentafluorophenyl ring instead of the ester carbonyl.[5] This can be more prevalent when all reactants are mixed simultaneously. To mitigate this, a pre-activation step where the carboxylic acid is allowed to form the PFP ester before the addition of the amine is recommended.[5]
Q4: How can I monitor the progress of my PFP ester coupling reaction?
Regular monitoring of the reaction is crucial for optimization. The most common techniques are:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the preferred method to track the consumption of starting materials and the formation of the desired PROTAC product by observing the corresponding molecular weight ions.[6][7]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to monitor the disappearance of reactants and the appearance of the product peak.[6]
Troubleshooting Guide for Low Yield
This guide provides a systematic approach to troubleshooting low yields in your PFP ester-mediated PROTAC synthesis.
Problem Area 1: Reaction Conditions
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Incorrect pH | - Ensure the reaction buffer is within the optimal pH range of 7.2-8.5.[2] - Use a calibrated pH meter to verify the pH of your reaction mixture. | Improved reaction rate and minimized hydrolysis of the PFP ester. |
| Inappropriate Solvent | - If solubility is an issue, consider using a co-solvent such as DMSO or DMF, typically at 5-10% of the total volume.[2] - Ensure all reagents are fully dissolved before starting the reaction. | Enhanced solubility of reactants, leading to a more homogeneous reaction mixture and potentially higher yield. |
| Suboptimal Temperature | - Most PFP ester couplings proceed efficiently at room temperature (20-25°C) over 1-4 hours.[2] - For sensitive molecules, the reaction can be performed at 4°C overnight.[2] | Controlled reaction kinetics and reduced degradation of sensitive functional groups. |
| Incorrect Stoichiometry | - Optimize the molar ratio of the PFP ester to the amine. A common starting point is a 2:1 to 10:1 molar excess of the PFP ester.[2] | Drives the reaction to completion by ensuring the amine is the limiting reagent. |
Problem Area 2: Reagent Reactivity and Stability
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Low Amine Nucleophilicity | - If the amine is sterically hindered or electronically deactivated, consider adding a mild, non-nucleophilic base such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) to the reaction mixture.[2][8] | Increased deprotonation of the amine, enhancing its nucleophilicity and reactivity towards the PFP ester. |
| PFP Ester Hydrolysis | - PFP esters are moisture-sensitive. Store them under desiccated conditions at -20°C.[3] - Prepare solutions of the PFP ester immediately before use and avoid storing them.[3] - Use anhydrous solvents if possible. | Preservation of the active ester functionality, ensuring its availability for the coupling reaction. |
| SNAr Side Reaction | - Implement a pre-activation step. Allow the carboxylic acid to react with the PFP activating agent for about 30 minutes before adding the amine.[5] | Minimizes the direct reaction between the amine and the activating agent, favoring the desired amide bond formation. |
Problem Area 3: Purification and Work-up
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Product Loss During Purification | - PROTACs can be challenging to purify due to their molecular weight and lipophilicity.[4] - Optimize your purification method (e.g., HPLC, column chromatography) by screening different solvent systems and stationary phases. | Improved separation of the desired PROTAC from unreacted starting materials and byproducts, leading to a higher isolated yield of pure compound. |
| Incomplete Reaction | - If reaction monitoring shows incomplete conversion, try extending the reaction time or gently warming the reaction mixture (if the substrates are stable). | Drives the reaction further towards completion, increasing the amount of product formed before purification. |
Experimental Protocols
Protocol 1: General Procedure for PFP Ester-Mediated PROTAC Synthesis
This protocol outlines a general method for the final coupling step in a PROTAC synthesis, where a carboxylic acid-containing fragment is coupled with an amine-containing fragment using a PFP ester intermediate.
Materials:
-
Carboxylic acid-terminated fragment (e.g., Warhead-Linker-COOH)
-
Amine-terminated fragment (e.g., NH2-E3 Ligase Ligand)
-
Pentafluorophenyl trifluoroacetate (B77799) (PFP-TFA) or other PFP activating agent
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (B109758) (DCM)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Reaction vessel (e.g., round-bottom flask) with a magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation of the PFP Ester (Pre-activation): a. Dissolve the carboxylic acid-terminated fragment (1.0 eq.) in anhydrous DMF or DCM under an inert atmosphere. b. Add the PFP activating agent (e.g., PFP-TFA, 1.2 eq.) to the solution. c. Add a non-nucleophilic base such as DIPEA (2.0 eq.). d. Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the formation of the PFP ester by LC-MS.
-
Amide Coupling Reaction: a. In a separate flask, dissolve the amine-terminated fragment (1.1 eq.) in anhydrous DMF or DCM. b. To this solution, add the pre-activated PFP ester solution from step 1d. c. Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by LC-MS until the limiting starting material is consumed.
-
Work-up and Purification: a. Once the reaction is complete, concentrate the reaction mixture under reduced pressure. b. The crude product can be purified by preparative HPLC or flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of methanol (B129727) in dichloromethane or ethyl acetate (B1210297) in hexanes) to yield the final PROTAC. c. Characterize the purified PROTAC by NMR and high-resolution mass spectrometry (HRMS).
Visualizing the Workflow
A clear understanding of the experimental workflow is crucial for successful synthesis.
Caption: A typical workflow for PROTAC synthesis using a PFP ester with a pre-activation step.
Logical Relationship of Troubleshooting
The following diagram illustrates the decision-making process when troubleshooting low yields.
Caption: A decision-making diagram for troubleshooting low yields in PROTAC synthesis.
References
- 1. Overcoming Key Challenges in PROTAC Drug Development | WuXi STA [sta.wuxiapptec.com]
- 2. precisepeg.com [precisepeg.com]
- 3. broadpharm.com [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US6562944B1 - Amide library formation using a âby-product-freeâ activation/coupling sequence - Google Patents [patents.google.com]
How to prevent hydrolysis of Mal-NH-PEG14-CH2CH2COOPFP ester
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, use, and troubleshooting of Mal-NH-PEG14-CH2CH2COOPFP ester to prevent its hydrolysis and ensure successful bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a heterobifunctional crosslinker containing a maleimide (B117702) group, a 14-unit polyethylene (B3416737) glycol (PEG) spacer, and a pentafluorophenyl (PFP) active ester. The maleimide group reacts specifically with sulfhydryl (thiol) groups, typically found in cysteine residues of proteins. The PFP ester is a highly reactive group that forms stable amide bonds with primary and secondary amines, such as the ε-amino group of lysine (B10760008) residues. This linker is commonly used in the synthesis of antibody-drug conjugates (ADCs) and other bioconjugates.
Q2: What is the primary cause of this compound degradation?
The primary degradation pathway for the PFP ester moiety is hydrolysis, which occurs in the presence of water.[1][2][3] This reaction converts the reactive PFP ester into a non-reactive carboxylic acid, rendering the linker incapable of conjugating to amine groups.[1][2][3] The maleimide group can also undergo hydrolysis, though it is generally more stable under neutral pH conditions.
Q3: How should I properly store this compound to prevent hydrolysis?
To ensure long-term stability, this compound should be stored at -20°C in a tightly sealed container with a desiccant to protect it from atmospheric moisture.[1][2][4] Before use, the vial should be allowed to equilibrate to room temperature before opening to prevent moisture condensation.[2][3][4]
Q4: Can I prepare stock solutions of the PFP ester linker for later use?
It is strongly recommended to prepare solutions of the PFP ester immediately before use.[1][2][3] Due to its susceptibility to hydrolysis, especially in the presence of trace amounts of water in solvents, preparing stock solutions for storage is not advised as the ester will degrade over time.[1][2][3] If a stock solution must be made, it should be prepared in an anhydrous aprotic solvent (e.g., DMF or DMSO) and used as quickly as possible.
Q5: What are the recommended solvents for dissolving this compound?
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are the most commonly recommended solvents for dissolving PFP esters.[1][2][3][5] It is crucial to use high-purity, anhydrous grade solvents to minimize the risk of hydrolysis.
Q6: What is the optimal pH for conjugation reactions involving the PFP ester?
For reactions with primary amines, a pH range of 7.2 to 8.5 is generally optimal.[1][6] In this range, the amine nucleophile is sufficiently deprotonated and reactive. It is important to note that higher pH values will significantly increase the rate of PFP ester hydrolysis, which can compete with the desired conjugation reaction.[1]
Q7: Are there any buffer components I should avoid during the conjugation reaction?
Yes, avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the PFP ester.[2][3][4] Phosphate-buffered saline (PBS), borate (B1201080) buffer, or HEPES buffer are suitable choices.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Conjugation Efficiency | Hydrolysis of the PFP ester: The PFP ester has degraded due to exposure to moisture.[1] | Ensure the linker is stored properly at -20°C with a desiccant.[1][2][4] Allow the vial to warm to room temperature before opening.[2][3][4] Prepare the PFP ester solution in anhydrous DMSO or DMF immediately before use.[1][2][3] |
| Incorrect reaction pH: The pH of the reaction buffer is too low, leading to protonation of the target amines, or too high, causing rapid hydrolysis of the PFP ester. | Optimize the reaction pH within the recommended range of 7.2-8.5.[1][6] | |
| Presence of competing nucleophiles: The reaction buffer contains primary amines (e.g., Tris, glycine) that compete with the target molecule.[2][3][4] | Use an amine-free buffer such as PBS, borate, or HEPES.[4] If necessary, perform a buffer exchange on your sample before conjugation. | |
| Inconsistent Results Between Experiments | Degraded PFP ester: The quality of the PFP ester may vary due to improper storage or handling, leading to batch-to-batch variability. | Always store the PFP ester under the recommended conditions.[1][2][4] Consider qualifying a new batch with a small-scale control reaction. |
| Introduction of moisture: Inconsistent levels of moisture in solvents or from the atmosphere can affect the extent of hydrolysis. | Use fresh, high-purity anhydrous solvents for each experiment. Work in a low-humidity environment if possible. | |
| Loss of Product During Workup | Hydrolysis during aqueous workup: PFP esters can be unstable under aqueous basic conditions that may be used during extraction or purification. | If possible, avoid aqueous basic workups. Consider alternative purification methods like size-exclusion chromatography or dialysis. |
PFP Ester Stability Data
PFP esters are known to be more stable against hydrolysis compared to N-hydroxysuccinimide (NHS) esters.[1][5][7][8] The following table summarizes the comparative stability.
| Active Ester | Relative Stability to Hydrolysis | Reference |
| PFP Ester | More Stable | [1][5][7][8] |
| NHS Ester | Less Stable | [1][5][7] |
| pH | Relative Hydrolysis Rate |
| 7.0 | Slower |
| 8.0 | Faster |
| > 8.5 | Significantly Faster |
Experimental Protocols
Protocol 1: General Procedure for Protein Conjugation using this compound
-
Protein Preparation: Dissolve the protein to be conjugated in an amine-free buffer (e.g., 0.1 M phosphate, 0.15 M NaCl, pH 7.2-8.0) at a concentration of 1-10 mg/mL. If the protein buffer contains primary amines, perform a buffer exchange into a suitable amine-free buffer.
-
PFP Ester Preparation: Equilibrate the vial of this compound to room temperature before opening. Immediately before use, dissolve the required amount of the PFP ester in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
Conjugation Reaction: Add the desired molar excess of the dissolved PFP ester to the protein solution while gently vortexing.
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight. The optimal time and temperature may need to be determined empirically for each specific system.
-
Quenching (Optional): The reaction can be quenched by adding a small molecule with a primary amine, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 20-50 mM.
-
Purification: Remove the unreacted PFP ester and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.
Protocol 2: Monitoring PFP Ester Hydrolysis by HPLC
-
Materials:
-
This compound
-
Anhydrous DMSO or DMF
-
Buffer of interest (e.g., PBS, pH 7.4)
-
HPLC system with a C18 column and UV detector
-
Mobile phase (e.g., acetonitrile/water gradient with 0.1% TFA)
-
-
Procedure:
-
Prepare a stock solution of the PFP ester in anhydrous DMSO or DMF.
-
Add a small aliquot of the stock solution to the buffer of interest at a known concentration and temperature.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Immediately quench the hydrolysis by diluting the aliquot in the HPLC mobile phase.
-
Analyze the sample by HPLC, monitoring the disappearance of the PFP ester peak and the appearance of the corresponding carboxylic acid peak.
-
Calculate the half-life of the PFP ester under the tested conditions.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. broadpharm.com [broadpharm.com]
- 3. broadpharm.com [broadpharm.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00798D [pubs.rsc.org]
- 8. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]
Side reactions of maleimide-thiol conjugation and how to avoid them
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their maleimide-thiol conjugation experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges and side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for maleimide-thiol conjugation?
The optimal pH range for maleimide-thiol conjugation is typically between 6.5 and 7.5.[1][2][3][4][5] Within this range, the thiol group is sufficiently deprotonated to its reactive thiolate form, while minimizing side reactions. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high specificity.[1][2][6]
Q2: My maleimide (B117702) reagent seems to be inactive. What could be the cause?
Maleimide inactivity is often due to hydrolysis of the maleimide ring, which can occur in aqueous solutions, especially at neutral to alkaline pH.[1][2][4] To avoid this, it is crucial to prepare aqueous solutions of maleimide-containing reagents immediately before use.[4] For storage, dissolve the maleimide reagent in an anhydrous solvent like DMSO or DMF and store it at -20°C or -80°C.[4]
Q3: How can I prevent the disulfide bonds in my protein from interfering with the conjugation?
Maleimides react with free thiols (-SH), not disulfide bonds (S-S).[1][7] Therefore, any disulfide bonds in your protein or peptide must be reduced prior to conjugation. Tris(2-carboxyethyl)phosphine (TCEP) is a commonly used reducing agent because it is effective over a wide pH range and does not need to be removed before adding the maleimide reagent.[1][8]
Q4: What is the retro-Michael reaction and how can I prevent it?
The retro-Michael reaction, or thiol exchange, is the reversal of the thiol-maleimide bond. This can lead to the transfer of the conjugated payload to other thiol-containing molecules, a significant issue for applications like antibody-drug conjugates (ADCs).[4][9] To create a more stable conjugate, a post-conjugation hydrolysis of the thiosuccinimide ring can be intentionally induced. This is typically done by incubating the conjugate at a slightly alkaline pH (e.g., pH 8.5-9.0), which results in a ring-opened product that is not susceptible to the retro-Michael reaction.[1][4][10]
Troubleshooting Guides
Problem 1: Low or No Conjugation Efficiency
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Maleimide Hydrolysis | Prepare maleimide solutions fresh in an anhydrous solvent (DMSO, DMF) and add to the reaction buffer immediately before use.[1] Avoid long-term storage of maleimides in aqueous solutions.[2] If aqueous storage is necessary, use a slightly acidic buffer (pH 6.0-6.5) and store at 4°C for short periods.[1] |
| Thiol Oxidation | Reduce disulfide bonds in the protein/peptide using a reducing agent like TCEP prior to conjugation.[1][4][8] Degas buffers to remove dissolved oxygen and consider including a chelating agent like EDTA (1-5 mM) to sequester metal ions that can catalyze oxidation.[1] |
| Suboptimal pH | Maintain the reaction pH between 6.5 and 7.5 for optimal and selective conjugation.[1][2][3][4] Below pH 6.5, the reaction rate slows, while above pH 7.5, maleimide hydrolysis and reaction with amines increase.[1][2] |
| Incorrect Stoichiometry | An excess of the maleimide reagent is often used to drive the reaction. A 10-20 fold molar excess is a common starting point for labeling proteins.[1] However, this should be optimized for your specific application. |
Problem 2: Appearance of Unexpected Side Products
Possible Causes & Solutions
| Side Reaction | How to Avoid |
| Reaction with Amines | Maintain the reaction pH between 6.5 and 7.5 to ensure selectivity for thiols over primary amines (e.g., lysine (B10760008) residues).[1][2] |
| Thiazine Rearrangement | This can occur with peptides containing an N-terminal cysteine. To avoid this, perform the conjugation at a more acidic pH (e.g., pH 5.0) to keep the N-terminal amine protonated and less nucleophilic.[11] Alternatively, acetylating the N-terminal cysteine or avoiding peptides with an N-terminal cysteine can prevent this side reaction.[11] |
Problem 3: Poor In-Vivo Stability of the Conjugate
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Retro-Michael Reaction (Thiol Exchange) | After the initial conjugation, intentionally hydrolyze the thiosuccinimide ring to form a stable succinamic acid thioether. This can be achieved by adjusting the pH of the conjugate solution to 8.5-9.0 and incubating at room temperature or 37°C.[4][10] The use of maleimides with electron-withdrawing N-substituents can accelerate this stabilizing ring-opening hydrolysis.[10][12] |
Quantitative Data Summary
Table 1: Influence of pH on Maleimide-Thiol Reaction
| pH | Reaction Rate with Thiols | Side Reactions |
| < 6.5 | Slower | - |
| 6.5 - 7.5 | Optimal | Minimal |
| > 7.5 | Fast | Increased maleimide hydrolysis and reaction with amines[1][2] |
Table 2: Stability of N-Substituted Maleimide Conjugates
| Maleimide Type | Condition | Observation |
| N-aryl maleimide conjugates | Incubation in thiol-containing buffer and serum at 37°C for 7 days | < 20% deconjugation[10] |
| N-alkyl maleimide conjugates | Incubation in thiol-containing buffer and serum at 37°C for 7 days | 35-67% deconjugation[10] |
| Conjugates with electron-withdrawing N-substituents | Post-hydrolysis | Half-lives of over two years[10][12] |
Visual Guides
Caption: Desired maleimide-thiol conjugation reaction.
Caption: Common side reactions in maleimide chemistry.
Caption: Troubleshooting decision tree for conjugation.
Experimental Protocols
Protocol 1: Disulfide Bond Reduction using TCEP
-
Prepare the protein solution in a degassed buffer (e.g., PBS, pH 7.2).
-
Add a 10-100 fold molar excess of TCEP to the protein solution.[4]
-
Incubate the mixture for 20-60 minutes at room temperature.[1][4]
-
The reduced protein solution can often be used directly in the conjugation reaction without removing the TCEP.[1]
Protocol 2: General Maleimide-Thiol Conjugation
-
Dissolve the maleimide-functionalized reagent in a minimal amount of anhydrous DMSO or DMF immediately before use.[1]
-
Add the maleimide solution to the reduced protein/peptide solution. A 10-20 fold molar excess of the maleimide reagent is a common starting point.[1]
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[1][8] Gentle mixing can be applied.
-
To quench the reaction, a small molecule thiol like cysteine or 2-mercaptoethanol (B42355) can be added to react with any excess maleimide.[1]
-
Proceed with the purification of the conjugate using methods like size-exclusion chromatography (SEC).[1]
Protocol 3: Post-Conjugation Stabilization by Hydrolysis
-
After the initial conjugation reaction is complete and the conjugate is purified, confirm its formation using analytical methods (e.g., HPLC, MS).
-
Adjust the pH of the conjugate solution to 8.5-9.0.[4]
-
Incubate at room temperature or 37°C, monitoring the ring-opening by mass spectrometry until hydrolysis is complete.[4]
-
Re-neutralize the solution to a pH of 7.0-7.5 for storage or downstream applications.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 4. benchchem.com [benchchem.com]
- 5. broadpharm.com [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. bachem.com [bachem.com]
- 12. pubs.acs.org [pubs.acs.org]
Overcoming solubility issues with Mal-NH-PEG14-CH2CH2COOPFP ester
Welcome to the technical support center for Mal-NH-PEG14-CH2CH2COOPFP ester. This guide is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges, particularly solubility issues, encountered during their experiments with this versatile crosslinker.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a heterobifunctional crosslinker used in bioconjugation.[1][2][3][4][5][6] It contains a maleimide (B117702) group that reacts specifically with sulfhydryl (thiol) groups, and a pentafluorophenyl (PFP) ester that reacts with primary amines. The 14-unit polyethylene (B3416737) glycol (PEG) spacer enhances the water solubility of the molecule and the resulting conjugate.[6]
Q2: What are the primary applications of this crosslinker?
This crosslinker is frequently used in the synthesis of antibody-drug conjugates (ADCs), PROTACs, and for pegylating proteins and peptides.[1][4][5] It facilitates the linking of two different molecules, such as a protein and a small molecule drug, through stable thioether and amide bonds.
Q3: What makes the PFP ester advantageous over a more common NHS ester?
PFP esters exhibit greater resistance to hydrolysis in aqueous solutions compared to N-hydroxysuccinimide (NHS) esters.[7][8][9][10] This increased stability leads to more efficient and reproducible conjugation reactions, especially when working with valuable biomolecules.[7]
Q4: How should I store this compound?
The reagent is moisture-sensitive and should be stored at -20°C in a tightly sealed container with a desiccant.[10][11] Before use, allow the vial to equilibrate to room temperature to prevent moisture condensation.[10][11]
Q5: Can I prepare a stock solution of the crosslinker for later use?
It is strongly recommended to prepare solutions of the PFP ester immediately before use.[9][10] Due to its susceptibility to hydrolysis, stock solutions will degrade over time, leading to a loss of reactivity.[9][10]
Troubleshooting Guide: Overcoming Solubility Issues
Low solubility is a common hurdle when working with this compound. The following guide provides solutions to frequently encountered problems.
| Issue | Possible Cause | Recommended Solution |
| Reagent does not dissolve in aqueous buffer. | The crosslinker is not directly water-soluble.[11][12] High salt concentrations in the buffer can further decrease solubility.[11][12] | Initially, dissolve the reagent in a minimal amount of a dry, water-miscible organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[9][10][11] This stock can then be added to the aqueous reaction mixture. |
| Precipitation occurs when adding the organic stock solution to the aqueous buffer. | The final concentration of the organic solvent is too high, causing the biomolecule or the reagent to precipitate. | Ensure the final concentration of the organic solvent in the aqueous reaction buffer is low, typically less than 10%.[11][12] Add the organic stock solution slowly to the aqueous solution while vortexing or stirring. |
| The reaction efficiency is low, suggesting poor solubility during the reaction. | The aqueous reaction buffer is not optimal for solubility. | For biomolecules prone to aggregation, including 5-10% DMSO or DMF in the reaction buffer can improve solubility.[13] Avoid using phosphate-buffered saline (PBS) for the initial dissolution of the reagent as it may not dissolve well in buffers with total salt concentrations exceeding 50mM.[11] |
| Difficulty in weighing and dispensing the reagent. | Some PEGylated reagents can be low melting-point solids or viscous liquids, making them challenging to handle.[14][15] | To facilitate handling, it is recommended to prepare a stock solution in a dry organic solvent immediately before use.[14][15] |
Experimental Protocols
Protocol 1: Solubilization of this compound
-
Remove the vial of this compound from -20°C storage and allow it to equilibrate to room temperature before opening.[10][11]
-
Prepare a stock solution by dissolving the required amount of the reagent in anhydrous DMF or DMSO.[9][10] For example, you can prepare a 10-100 mM stock solution.[13]
-
Use this stock solution immediately for your conjugation reaction. Do not store the stock solution.[9][10]
Protocol 2: Two-Step Conjugation of a Protein to a Sulfhydryl-Containing Molecule
This protocol first involves the reaction of the PFP ester with primary amines on the protein, followed by the reaction of the maleimide group with the sulfhydryl-containing molecule.
Step 1: Reaction with Amine-Containing Protein
-
Dissolve the amine-containing protein in an amine-free buffer with a pH of 7.2-8.5, such as phosphate-buffered saline (PBS).[9][16] Avoid buffers containing primary amines like Tris or glycine.[10][11]
-
Prepare the this compound stock solution in anhydrous DMF or DMSO immediately before use.[10]
-
Add the crosslinker stock solution to the protein solution. A 10- to 50-fold molar excess of the crosslinker over the protein is a general starting point.[12]
-
Incubate the reaction for 30 minutes to 2 hours at room temperature, or overnight at 4°C.[13][16]
-
Remove the excess, unreacted crosslinker using a desalting column or dialysis.[11][12]
Step 2: Reaction with Sulfhydryl-Containing Molecule
-
Adjust the pH of the maleimide-activated protein solution to 6.5-7.5 to ensure the specific reaction of the maleimide with the sulfhydryl group.[11][12]
-
Dissolve the sulfhydryl-containing molecule in a suitable buffer.
-
Add the sulfhydryl-containing molecule to the maleimide-activated protein solution.
-
Incubate the reaction for 2-4 hours at room temperature.[17]
-
The final conjugate can be purified by size-exclusion chromatography or dialysis.[17]
Visualizations
Caption: Workflow for solubilization and two-step conjugation.
Caption: Troubleshooting logic for solubility issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. calpaclab.com [calpaclab.com]
- 3. chemscene.com [chemscene.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Maleimide Linker, Maleimide PEG, Thiol Reactive Reagent | BroadPharm [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. broadpharm.com [broadpharm.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. precisepeg.com [precisepeg.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 16. tools.thermofisher.com [tools.thermofisher.com]
- 17. broadpharm.com [broadpharm.com]
Technical Support Center: Optimizing PROTACs and Overcoming the "Hook Effect" Through Linker Design
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address the "hook effect," a common phenomenon observed in PROTAC experiments, with a focus on linker optimization strategies.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of PROTAC experiments?
A1: The "hook effect" describes the paradoxical observation where the efficacy of a PROTAC in degrading its target protein decreases at high concentrations.[1][2] This results in a characteristic "bell-shaped" or "U-shaped" dose-response curve, where maximum degradation is observed at an optimal intermediate concentration, with reduced degradation at both lower and higher concentrations.[1] This phenomenon arises from the formation of non-productive binary complexes (Target Protein-PROTAC or E3 Ligase-PROTAC) at high PROTAC concentrations, which compete with the formation of the productive ternary complex (Target Protein-PROTAC-E3 Ligase) necessary for ubiquitination and subsequent degradation.[1][2][3]
Q2: Why is it crucial to identify and understand the hook effect?
A2: Failing to recognize the hook effect can lead to the misinterpretation of experimental results. A potent PROTAC might be mistakenly classified as inactive if tested only at high concentrations that fall on the right side of the bell-shaped curve where degradation is minimal.[1] Understanding the hook effect is essential for accurately determining key parameters such as the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax), which are vital for structure-activity relationship (SAR) studies and for selecting lead compounds.[1][2]
Q3: How can linker design and optimization help mitigate the hook effect?
A3: The linker is a critical component of a PROTAC that significantly influences the formation and stability of the ternary complex.[4][5] Optimizing the linker's length, composition, and rigidity can help mitigate the hook effect in several ways:
-
Enhancing Ternary Complex Cooperativity: A well-designed linker can promote favorable protein-protein interactions between the target protein and the E3 ligase within the ternary complex.[1][6] This positive cooperativity stabilizes the ternary complex, making its formation more favorable than the non-productive binary complexes, even at higher PROTAC concentrations.[6][7]
-
Optimizing Spatial Orientation: The linker's length and rigidity dictate the spatial arrangement of the target protein and the E3 ligase.[8][9] An optimal linker ensures that the lysine (B10760008) residues on the target protein are correctly positioned for ubiquitination by the E2 ubiquitin-conjugating enzyme associated with the E3 ligase.[6]
-
Improving Physicochemical Properties: The linker's chemical composition affects the PROTAC's solubility, cell permeability, and metabolic stability, all of which are crucial for reaching the intracellular target and achieving effective degradation.[6][10]
Q4: What are the key parameters to consider when designing a PROTAC linker?
A4: The rational design of a PROTAC linker involves a multi-parameter optimization process. Key aspects to consider include:
-
Length: The linker must be long enough to bridge the target protein and the E3 ligase without steric hindrance, but not so long that it leads to an unstable or non-productive ternary complex.[8][9]
-
Composition: The chemical makeup of the linker (e.g., polyethylene (B3416737) glycol (PEG), alkyl chains) influences the PROTAC's physicochemical properties such as solubility and cell permeability.[5][10]
-
Rigidity: Incorporating rigid elements (e.g., rings, alkynes) can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation, potentially reducing the formation of binary complexes.[6][10]
-
Attachment Points: The points at which the linker connects to the target protein and E3 ligase ligands are critical. The linker should be attached to a solvent-exposed region of the ligands to minimize disruption of their binding affinities.[9]
Troubleshooting Guides
Problem 1: I am observing a bell-shaped dose-response curve in my degradation assay.
-
Likely Cause: This is a classic indication of the hook effect.[1]
-
Troubleshooting Steps:
-
Extend the Dose-Response Range: Ensure your concentration range is wide enough to capture the full bell-shaped curve. It is recommended to use at least 8-10 concentrations with half-log dilutions.[1]
-
Determine DC50 and Dmax Accurately: Use a non-linear regression model that can fit a bell-shaped curve to accurately calculate the DC50 and Dmax. Standard sigmoidal models are not appropriate for data exhibiting a hook effect.[1]
-
Perform a Time-Course Experiment: Assess degradation at multiple time points (e.g., 2, 4, 8, 12, 24 hours) at both the optimal concentration and a higher, "hooked" concentration to understand the degradation kinetics.[1]
-
Assess Ternary Complex Formation: Utilize biophysical assays like AlphaLISA or NanoBRET to directly measure ternary complex formation at different PROTAC concentrations.[1][2] This can help correlate the decrease in degradation with reduced ternary complex formation.
-
Problem 2: My PROTAC shows weak or no degradation, even at high concentrations.
-
Likely Cause: This could be due to several factors, including poor ternary complex formation, low cell permeability, or testing at concentrations deep within the hook effect region.[2][6]
-
Troubleshooting Steps:
-
Synthesize a Linker Library: The most direct way to address suboptimal ternary complex formation is to synthesize a library of PROTACs with varying linker lengths and compositions.[7]
-
Verify Target Engagement: Confirm that your PROTAC can independently bind to both the target protein and the E3 ligase using biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).[7]
-
Evaluate Cell Permeability: Assess the cell permeability of your PROTAC using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) to ensure it is reaching its intracellular target.[2]
-
Check E3 Ligase Expression: Confirm that the recruited E3 ligase is expressed at sufficient levels in your cell line using Western Blot or qPCR.[11]
-
Quantitative Data Summary
The following tables summarize the impact of linker length on PROTAC efficacy for different targets.
Table 1: Effect of Linker Length on Estrogen Receptor (ERα) Degradation
| PROTAC Compound | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| PROTAC 1 | 12 | >1000 | <20 | [12] |
| PROTAC 2 | 16 | ~100 | ~80 | [12][13] |
| PROTAC 3 | 20 | >500 | ~40 | [12] |
Table 2: Effect of Linker Length on BRD4 Degradation
| PROTAC Compound | Linker Type | DC50 (nM) | Dmax (%) | Reference |
| MZ1 | PEG4 | 24 | >90 | [14] |
| dBRD4-C | Alkyl C5 | 4.3 | >95 | [14] |
| AT1 | PEG3 | 18 | >98 | [14] |
Key Experimental Protocols
1. Western Blot for Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein following PROTAC treatment.
-
Cell Seeding and Treatment:
-
Seed cells in a multi-well plate to achieve 70-80% confluency at the time of the experiment.[2]
-
Allow cells to adhere overnight.[2]
-
Prepare serial dilutions of the PROTAC in cell culture medium. A wide concentration range (e.g., 0.1 nM to 10 µM) is recommended to observe the potential hook effect.[11]
-
Replace the medium with the PROTAC-containing medium and incubate for the desired time (e.g., 4, 8, 16, 24 hours). Include a vehicle-only control (e.g., DMSO).[2][11]
-
-
Cell Lysis and Protein Quantification:
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 15-30 µg) onto an SDS-PAGE gel.[10][11]
-
Transfer proteins to a PVDF membrane.[11]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[11]
-
Incubate the membrane with a primary antibody against the target protein overnight at 4°C. Use a loading control antibody (e.g., GAPDH, β-actin).[11]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.[11]
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands.[11]
-
-
Data Analysis:
2. AlphaLISA for Ternary Complex Formation
This protocol describes a proximity-based assay to measure the formation of the ternary complex.
-
Reagent Preparation:
-
Assay Plate Setup:
-
Bead Addition and Incubation:
-
Signal Detection and Data Analysis:
3. NanoBRET™ Ternary Complex Formation Assay
This protocol outlines a cellular assay to measure ternary complex formation in live cells.
-
Principle: The assay utilizes NanoLuc® luciferase as a bioluminescent donor and a fluorescently labeled HaloTag® as an acceptor. The target protein is fused to NanoLuc®, and the E3 ligase is fused to HaloTag®. PROTAC-mediated proximity of the two proteins results in Bioluminescence Resonance Energy Transfer (BRET).[2]
-
Cell Preparation:
-
Co-transfect cells with plasmids encoding the NanoLuc®-target protein fusion and the HaloTag®-E3 ligase fusion.
-
Seed the transfected cells into a multi-well plate.
-
-
Assay Execution:
-
Data Analysis:
Visualizations
Caption: PROTAC signaling pathway for targeted protein degradation.
Caption: Mechanism of the PROTAC hook effect at high concentrations.
Caption: Experimental workflow for PROTAC linker optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Current strategies for the design of PROTAC linkers: a critical review - ePrints Soton [eprints.soton.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. (Open Access) Impact of linker length on the activity of PROTACs (2011) | Kedra Cyrus | 126 Citations [scispace.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Stability of Mal-NH-PEG14-CH2CH2COOPFP Ester Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability and performance of Mal-NH-PEG14-CH2CH2COOPFP ester conjugates in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the this compound, and what are its primary reactive targets?
The this compound is a heterobifunctional crosslinker. It contains two reactive groups: a maleimide (B117702) group that selectively reacts with sulfhydryl (thiol) groups, and a pentafluorophenyl (PFP) ester that reacts with primary and secondary amines to form stable amide bonds.[1][2][3] The PEG14 linker is a polyethylene (B3416737) glycol chain that enhances water solubility and can reduce aggregation of the resulting conjugate.[4]
Q2: How does the stability of PFP esters compare to the more common NHS esters?
PFP esters are generally less susceptible to spontaneous hydrolysis in aqueous solutions compared to N-hydroxysuccinimide (NHS) esters.[5][6][7][8][9][10][11] This increased stability can lead to more efficient and reproducible conjugation reactions, particularly when working with valuable biomolecules.[12]
Q3: What are the optimal storage conditions for the this compound?
This reagent is moisture-sensitive.[1][13][14][15] For long-term stability, it should be stored at -20°C in a tightly sealed container with a desiccant to protect it from atmospheric moisture.[1][5][13][14][15] Before use, the vial should be allowed to equilibrate to room temperature before opening to prevent condensation.[1][13][14][15]
Q4: Can I prepare stock solutions of this crosslinker for later use?
It is strongly advised to prepare solutions of the crosslinker immediately before use.[1][13][14][15] Due to the susceptibility of the PFP ester to hydrolysis, especially in the presence of trace moisture, storing it in solution is not recommended as it will degrade over time into a non-reactive carboxylic acid.[1][13][14][15]
Q5: What are the recommended solvents for dissolving the this compound?
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are the most commonly recommended solvents for dissolving this crosslinker before adding it to an aqueous reaction mixture.[1][5][13][14]
Q6: What is the optimal pH for conjugation reactions involving this crosslinker?
The optimal pH depends on which functional group is being reacted:
-
PFP ester (amine reaction): A pH range of 7.2 to 8.5 is generally optimal for reactions with primary amines.[5][10] Higher pH levels can significantly increase the rate of PFP ester hydrolysis, reducing conjugation efficiency.[1][5]
-
Maleimide (thiol reaction): The reaction with thiols is most efficient and chemoselective at a pH of 6.5 to 7.5.[1][16][17][18] At pH values above 7.5, the maleimide group can also react with amines, and its rate of hydrolysis increases.[1][16]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Conjugation Efficiency | Degraded Crosslinker: The PFP ester is highly sensitive to moisture and can hydrolyze over time.[1][5][13][14][15] | Always store the crosslinker at -20°C with a desiccant. Allow the vial to warm to room temperature before opening. Prepare solutions immediately before use in anhydrous DMSO or DMF.[1][5][13][14][15] |
| Suboptimal pH: The pH of the reaction buffer is critical for both the PFP ester and maleimide reactions.[1][5][16][17] | For the amine reaction (PFP ester), maintain a pH of 7.2-8.5. For the thiol reaction (maleimide), maintain a pH of 6.5-7.5.[1][5][16][17] | |
| Presence of Competing Nucleophiles: Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule for reaction with the PFP ester.[13][14][15] Buffers containing thiols (e.g., DTT) will compete with the target for the maleimide group. | Use amine-free buffers (e.g., PBS, HEPES) for the PFP ester reaction and thiol-free buffers for the maleimide reaction.[13][14][15][16] | |
| Insufficient Molar Excess of Crosslinker: An inadequate amount of the crosslinker will result in a low degree of labeling. | Start with a 10- to 20-fold molar excess of the crosslinker over the protein. This may need to be optimized for your specific application.[17] | |
| Precipitation of Conjugate | Hydrophobicity of the Crosslinker: While the PEG chain improves solubility, the PFP and maleimide moieties can be hydrophobic. | Dissolve the crosslinker in a minimal amount of anhydrous DMSO or DMF before adding it to the reaction buffer. Ensure the final concentration of the organic solvent is low (typically <10%) to avoid protein denaturation.[1] |
| Protein Aggregation: The conjugation process itself can sometimes lead to protein aggregation. | Optimize protein concentration and consider the use of additives that are known to stabilize your protein. | |
| Instability of the Final Conjugate | Retro-Michael Reaction: The thiosuccinimide bond formed from the maleimide-thiol reaction can be reversible, especially in the presence of other thiols.[19][20][21] | Ensure complete removal of any reducing agents before the maleimide conjugation step. Storing the final conjugate at a lower pH can also help to stabilize the linkage. Some strategies involve using self-hydrolyzing maleimides to form a more stable, ring-opened structure.[19] |
| Hydrolysis of the Maleimide Ring: At pH values above 7.5, the maleimide ring can hydrolyze, rendering it unreactive.[1][16] | If performing a two-step conjugation, ensure the maleimide reaction is carried out within the optimal pH range of 6.5-7.5.[1][16] |
Quantitative Data Summary
Table 1: General Comparison of PFP and NHS Ester Stability
| Feature | PFP Ester | NHS Ester | Reference |
| Relative Hydrolysis Rate | Lower | Higher | [5][6][7][8][9][10][11] |
| Optimal Amine Reaction pH | 7.2 - 8.5 | 7.0 - 8.0 | |
| Recommended Storage | -20°C with desiccant | -20°C with desiccant | [1][5][13][14][15] |
Experimental Protocols
Protocol 1: Two-Step Conjugation of a Protein with Amine and Thiol Groups
This protocol describes the conjugation of the this compound to a protein, first via its amine groups (PFP ester reaction) and subsequently to a second molecule via its thiol groups (maleimide reaction).
Materials:
-
Amine-containing protein (Protein-NH2)
-
Thiol-containing molecule (Molecule-SH)
-
This compound
-
Anhydrous DMSO or DMF
-
Amine-Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5
-
Thiol-Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, 10 mM EDTA, pH 7.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column
Procedure:
Step 1: Reaction with Protein-NH2 (PFP Ester Reaction)
-
Prepare the Protein-NH2 solution in the Amine-Reaction Buffer.
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
Add the desired molar excess of the crosslinker solution to the Protein-NH2 solution with gentle mixing.
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.
-
Remove the excess, unreacted crosslinker using a desalting column equilibrated with the Thiol-Reaction Buffer.
Step 2: Reaction with Molecule-SH (Maleimide Reaction)
-
Immediately add the Molecule-SH to the maleimide-activated protein solution from Step 1.
-
Incubate the reaction at room temperature for 2 hours or at 4°C overnight.
-
To quench the reaction, a small molecule thiol like cysteine can be added to react with any excess maleimide groups.
-
Purify the final conjugate using a suitable chromatography method (e.g., size-exclusion chromatography).
Protocol 2: Monitoring PFP Ester Stability by HPLC
This protocol can be used to determine the hydrolytic stability of the PFP ester moiety in a specific buffer.
Materials:
-
This compound
-
Anhydrous DMSO or DMF
-
Buffer of interest (e.g., PBS, pH 7.4)
-
HPLC system with a C18 column and UV detector
-
Mobile phase (e.g., acetonitrile/water gradient with 0.1% TFA)
Procedure:
-
Prepare a stock solution of the crosslinker in anhydrous DMSO or DMF.
-
Add a small aliquot of the stock solution to the buffer of interest at a known concentration and temperature.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the mixture.
-
Immediately quench the hydrolysis by diluting the aliquot in the HPLC mobile phase.
-
Analyze the sample by HPLC, monitoring the disappearance of the PFP ester peak and the appearance of the corresponding carboxylic acid peak.
-
Calculate the half-life of the PFP ester by plotting the natural logarithm of the PFP ester concentration versus time.[5]
Visualizations
Caption: Workflow for a two-step conjugation using a heterobifunctional crosslinker.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. Mal-PEG-PFP ester | AxisPharm [axispharm.com]
- 3. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 4. interchim.fr [interchim.fr]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 8. precisepeg.com [precisepeg.com]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. precisepeg.com [precisepeg.com]
- 11. PEG PFP ester, PFP Linker - PEG Supplier | AxisPharm [axispharm.com]
- 12. benchchem.com [benchchem.com]
- 13. broadpharm.com [broadpharm.com]
- 14. broadpharm.com [broadpharm.com]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 16. vectorlabs.com [vectorlabs.com]
- 17. benchchem.com [benchchem.com]
- 18. Maleimide Linker, Maleimide PEG, Thiol Reactive Reagent | BroadPharm [broadpharm.com]
- 19. creativepegworks.com [creativepegworks.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
Technical Support Center: Thiazine Rearrangement in Maleimide Conjugation
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals working with maleimide-based bioconjugation. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to thiazine (B8601807) rearrangement and help ensure the stability and homogeneity of your conjugates.
Frequently Asked Questions (FAQs)
Q1: What is thiazine rearrangement in the context of maleimide (B117702) conjugation?
A1: Thiazine rearrangement is an intramolecular side reaction that can occur after the initial Michael addition of a thiol from an N-terminal cysteine to a maleimide.[1][2] The free N-terminal amino group of the cysteine attacks the succinimide (B58015) ring of the newly formed thioether conjugate.[3] This leads to a structural isomerization, converting the five-membered succinimide ring into a six-membered thiazine ring.[1][4] This rearrangement results in a conjugate with the same mass but a different structure, which can complicate purification, characterization, and storage of the final product.[1]
Q2: What are the main factors that promote thiazine rearrangement?
A2: The primary factor influencing the rate of thiazine rearrangement is pH . The reaction is significantly accelerated at neutral to basic pH (pH 7.0 and above).[2][5] This is because the N-terminal amino group is deprotonated and thus more nucleophilic under these conditions.[1] At acidic pH (e.g., below 6.0), the N-terminal amine is protonated, which prevents the intramolecular nucleophilic attack on the succinimide ring, thereby suppressing the rearrangement.[1][6] The amino acid sequence adjacent to the N-terminal cysteine and the specific N-substitution on the maleimide can also have a minor effect on the rate of rearrangement.[2][6]
Q3: How can I detect if thiazine rearrangement has occurred in my sample?
A3: Since the thiazine product is an isomer of the desired succinimidyl thioether conjugate, it has the identical mass and cannot be distinguished by mass spectrometry (MS) alone.[3] The most effective method for detection is Ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) .[2][3] The two isomers can often be separated chromatographically, and they may produce unique fragment ions in the MS/MS spectrum, allowing for unambiguous identification.[3] Nuclear magnetic resonance (NMR) spectroscopy can also be used to definitively confirm the six-membered thiazine ring structure.[2][4]
Q4: What are the consequences of thiazine rearrangement for my bioconjugate?
A4: The formation of a thiazine impurity can lead to a heterogeneous product mixture, which complicates downstream processes such as purification and characterization.[1] While the thiazine linker has been reported to be more stable against degradation and thiol exchange compared to the succinimidyl thioether, its formation is often an unintended side reaction.[4] For applications like antibody-drug conjugates (ADCs), where homogeneity and a well-defined structure are critical for safety and efficacy, such structural heterogeneity is undesirable.[7][8]
Q5: Can thiazine rearrangement be reversed?
A5: The rearrangement from the succinimidyl thioether to the thiazine structure is generally considered to be an irreversible intramolecular reaction under typical physiological conditions. The focus of current strategies is on preventing its formation rather than reversing it.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Unexpected heterogeneity in my conjugate despite a clean starting material. | Thiazine rearrangement is occurring due to the presence of an N-terminal cysteine and a reaction pH that is neutral or basic. | 1. Optimize Reaction pH: Perform the conjugation at an acidic pH, ideally between 5.0 and 6.5.[1][9] 2. Modify the N-terminus: If possible, acetylate the N-terminal amine of the cysteine to block its nucleophilicity.[1] 3. Protein/Peptide Design: If designing a new molecule, avoid placing a cysteine residue at the N-terminus.[1] |
| My conjugate shows the correct mass but has a different retention time on my chromatography column. | This is a strong indicator of thiazine rearrangement, as the isomer will have different physicochemical properties affecting its interaction with the stationary phase. | Confirm the presence of the thiazine isomer using UHPLC-MS/MS to analyze the fragmentation pattern.[2][3] |
| Low yield of the desired conjugate when performing the reaction at acidic pH. | The rate of the desired Michael addition reaction is also pH-dependent and can be slower at lower pH values. | 1. Fine-tune the pH: Experiment with a pH range of 6.0-6.5, which can be a good compromise between minimizing rearrangement and maintaining a reasonable reaction rate.[3] 2. Increase Reactant Concentration: Increasing the concentration of your protein/peptide or the maleimide reagent can help drive the reaction to completion.[3] 3. Extend Reaction Time: Incubate the reaction for a longer period (e.g., overnight at 4°C).[9] |
Quantitative Data Summary
The rate of thiazine rearrangement is highly dependent on the pH of the reaction buffer. The following table summarizes the extent of conversion from the succinimidyl thioether to the thiazine isomer for a model peptide conjugated with 3-maleimidopropionic acid (MPA) over 24 hours at different pH values.
| pH | Approximate Conversion to Thiazine after 24h (%) | Reference |
| 5.0 | ~0.1% | [6] |
| 7.3 | ~70-90% | [5][6] |
| 8.4 | ~90% | [6] |
Data is based on a model tripeptide system and may vary depending on the specific peptide/protein and maleimide reagent used.
Experimental Protocols
Protocol 1: Prevention of Thiazine Rearrangement by pH Control
This protocol describes a general method for maleimide conjugation to an N-terminal cysteine-containing peptide or protein under acidic conditions to minimize thiazine rearrangement.[3]
Materials:
-
N-terminal cysteine-containing peptide/protein
-
Maleimide-functionalized reagent
-
Conjugation Buffer: 100 mM Sodium Acetate or MES buffer, pH 5.5
-
Anhydrous DMSO or DMF
-
Quenching Solution: 1 M N-acetylcysteine or L-cysteine in water
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare Peptide/Protein Solution: Dissolve the N-terminal cysteine-containing peptide or protein in the Conjugation Buffer to a final concentration of 1-5 mg/mL. If the protein contains disulfide bonds, they must be reduced prior to conjugation using a reducing agent like TCEP.[9][10]
-
Prepare Maleimide Reagent: Dissolve the maleimide reagent in a minimal amount of anhydrous DMSO or DMF to create a 10-20 mM stock solution.[9]
-
Conjugation Reaction: Add a 5-20 fold molar excess of the maleimide stock solution to the peptide/protein solution.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.[3]
-
Quench Reaction: Add the quenching solution to a final concentration of a 10-fold molar excess over the initial maleimide concentration to react with any unreacted maleimide.
-
Purification: Purify the conjugate from excess reagents and byproducts using an appropriate chromatography method, such as size-exclusion chromatography.[9]
Protocol 2: Post-conjugation Stabilization by Hydrolysis
While not directly preventing thiazine rearrangement, this protocol stabilizes the desired maleimide-thiol adduct against retro-Michael reactions by hydrolyzing the succinimide ring. This is particularly useful when thiazine rearrangement is not a concern (e.g., with internal cysteines) but conjugate stability is.[11][12]
Materials:
-
Purified maleimide-thiol conjugate
-
Hydrolysis Buffer: Buffer with a slightly basic pH (e.g., pH 8.0-8.5)
-
Incubator or water bath
-
Analytical method to confirm ring opening (e.g., HPLC-MS)
Procedure:
-
Buffer Exchange: After purification of the initial conjugate, exchange the buffer to the Hydrolysis Buffer (pH 8.0-8.5).
-
Incubation: Incubate the solution at 37°C. The incubation time may require optimization, but several hours to overnight is a typical starting point.[11]
-
Monitoring: Monitor the progress of the hydrolysis by HPLC-MS, looking for the mass increase corresponding to the addition of one water molecule.
-
Finalization: Once hydrolysis is complete, adjust the pH back to the desired range for your application and storage.
Visual Guides
Caption: Mechanism of Thiazine Rearrangement.
Caption: Troubleshooting workflow for preventing thiazine rearrangement.
Caption: Experimental workflow for conjugation at acidic pH.
References
- 1. bachem.com [bachem.com]
- 2. Sequence sensitivity and pH dependence of maleimide conjugated N-terminal cysteine peptides to thiazine rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Factors Affecting the Pharmacology of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. benchchem.com [benchchem.com]
- 12. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Linker Length for Efficient Ternary Complex Formation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions related to optimizing linker length for the efficient formation of ternary complexes, a critical step in the development of technologies like Proteolysis-Targeting Chimeras (PROTACs).
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, focusing on challenges related to linker design and its impact on ternary complex formation.
Issue 1: High binary binding affinity but no target degradation.
Question: My PROTAC exhibits high binding affinity to both the target protein and the E3 ligase in binary assays, but it fails to induce target degradation in cellular assays. What are the potential linker-related issues?
Answer: This is a common challenge that often points to difficulties in forming a stable and productive ternary complex. The linker is a critical component for the successful assembly of the Target-PROTAC-E3 Ligase complex.[1] Here are several potential linker-related problems and troubleshooting steps:
-
Incorrect Linker Length or Rigidity: The linker might be too short, causing steric hindrance that prevents the target protein and E3 ligase from binding simultaneously.[1][2][3][4] Conversely, a linker that is too long or overly flexible could lead to an unstable ternary complex and inefficient ubiquitination.[1][2][3][4]
-
Unfavorable Ternary Complex Conformation: Even if a ternary complex forms, the linker may orient the target protein in such a way that the lysine (B10760008) residues available for ubiquitination are not accessible to the E2 ubiquitin-conjugating enzyme.[1]
-
Poor Physicochemical Properties: The linker can contribute to poor cell permeability or low aqueous solubility, preventing the PROTAC from reaching its intracellular target in sufficient concentrations.[1][]
Troubleshooting Workflow:
A systematic approach is crucial for diagnosing the underlying issue. The following workflow can help pinpoint the problem.
Caption: A rational workflow for PROTAC linker selection and optimization.[6]
Issue 2: The "Hook Effect" is observed at high PROTAC concentrations.
Question: We are observing a bell-shaped dose-response curve, where target degradation decreases at higher concentrations of our PROTAC. How can linker design influence this "hook effect"?
Answer: The "hook effect" occurs when high concentrations of a PROTAC lead to the formation of binary complexes (Target-PROTAC or PROTAC-E3 Ligase) instead of the productive ternary complex, which reduces degradation efficiency.[1][3] While this is an inherent characteristic of the PROTAC mechanism, a well-designed linker can help mitigate its severity.[1]
-
Enhance Ternary Complex Cooperativity: The stability of the ternary complex is a key factor. A well-designed linker can create positive cooperativity, where the binding of the first protein increases the affinity for the second.[1][7] This makes the ternary complex more stable and can lessen the hook effect.[1]
Issue 3: Inconsistent degradation across a series of linker lengths.
Question: We have synthesized a series of PROTACs with varying linker lengths, but the degradation results are inconsistent and do not show a clear trend. What could be the reason?
Answer: Inconsistent results across a linker series can be due to a combination of factors. It is essential to remember that even small changes in linker length can significantly impact degradation efficacy.[8]
-
Suboptimal Linker Length Range: The chosen linker lengths may be outside the optimal range for forming a productive ternary complex. It is recommended to synthesize a broader range of linker lengths to identify the "sweet spot".[2][3]
-
Conformational Rigidity/Flexibility: The composition of the linker, not just its length, plays a crucial role. More rigid linkers can pre-organize the PROTAC into a conformation favorable for ternary complex formation.[1][] In contrast, highly flexible linkers might not provide the necessary stability.[2]
Frequently Asked Questions (FAQs)
Q1: What is the role of the linker in a PROTAC, and why is its length so critical?
A1: A PROTAC is a heterobifunctional molecule with a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting them.[3][10] The linker's primary function is to position the target protein and the E3 ligase in a way that facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome.[2][3] The linker's length is a critical parameter because an optimal length allows for the formation of a stable and productive ternary complex.[3][8] If the linker is too short, it can cause steric hindrance, and if it's too long, it may not effectively bring the two proteins close enough for efficient ubiquitination.[2][3][4]
Q2: What are the most common types of linkers used in PROTAC design?
A2: The most frequently used linkers in PROTAC design are polyethylene (B3416737) glycol (PEG) chains and alkyl chains of varying lengths.[8][11] These are often chosen for their flexibility. Other linker types include those with rigid moieties like piperazine (B1678402) or triazole rings to modulate conformational flexibility.[8][]
Q3: How does linker composition, beyond length, affect PROTAC performance?
A3: Linker composition significantly influences a PROTAC's solubility, cell permeability, and metabolic stability.[8][12] For instance, incorporating hydrophilic elements like PEG can improve solubility, while more rigid structures can enhance conformational stability.[8][]
Q4: What is ternary complex cooperativity and why is it important?
A4: Cooperativity describes how the binding of one protein to the PROTAC affects the binding of the second protein. Positive cooperativity, where the formation of the binary complex enhances the binding of the second protein, is often associated with more efficient degradation.[7] It can be quantified by comparing the dissociation constants (Kd) of the binary and ternary complexes.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 10. blog.crownbio.com [blog.crownbio.com]
- 11. Linker Design and Optimization protocol v1 [protocols.io]
- 12. The Cutting-Edge of Targeted Protein Degradation: PROTACs, Linkers, and Molecular Glues | MolecularCloud [molecularcloud.org]
Technical Support Center: Purification of Mal-NH-PEG14-CH2CH2COOPFP Ester Bioconjugates
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Mal-NH-PEG14-CH2CH2COOPFP ester bioconjugates.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the conjugation reaction with this compound?
A1: For this heterobifunctional linker, the two reactive ends have different optimal pH ranges. The pentafluorophenyl (PFP) ester reacts with primary amines (e.g., lysine (B10760008) residues) optimally at a pH of 7.2-8.5.[1][2] The maleimide (B117702) group reacts with sulfhydryl groups (e.g., cysteine residues) most efficiently at a pH of 6.5-7.5.[1][3] A common strategy is to perform the conjugation in a two-step process, starting with the PFP ester reaction with the amine-containing molecule, followed by the maleimide reaction with the sulfhydryl-containing molecule at a slightly lower pH.[1] Performing the entire conjugation within a pH range of 7.2-7.5 is a reasonable compromise if a one-pot reaction is desired.[1]
Q2: Which buffers should I use for the conjugation reaction?
A2: It is crucial to use amine-free and thiol-free buffers to avoid competing reactions. Phosphate-buffered saline (PBS), HEPES, and bicarbonate buffers are generally compatible.[4] Buffers containing primary amines, such as Tris or glycine, should be avoided as they will react with the PFP ester.[4] If your protein is in an incompatible buffer, a buffer exchange step using dialysis, desalting columns, or ultrafiltration is necessary before starting the conjugation.[5]
Q3: How can I prevent hydrolysis of the PFP ester and maleimide groups?
A3: Both the PFP ester and the maleimide group are susceptible to hydrolysis in aqueous solutions. The PFP ester is more sensitive to hydrolysis than N-hydroxysuccinimide (NHS) esters, and its hydrolysis rate increases with higher pH.[1][5] The maleimide group is relatively stable but will also hydrolyze at pH values above 7.5.[1][6] To minimize hydrolysis, it is recommended to:
-
Store the this compound reagent at -20°C with a desiccant and allow it to equilibrate to room temperature before opening to prevent moisture condensation.[1]
-
Prepare the reagent solution immediately before use and do not store it in solution.[1][5]
-
Perform the conjugation reaction at the recommended pH ranges and avoid excessively long reaction times.
Q4: What are the most common side reactions to be aware of?
A4: Besides hydrolysis, other potential side reactions include:
-
Reaction of maleimide with amines: At pH values above 7.5, maleimides can lose their specificity for thiols and react with primary amines like lysine residues.[7]
-
Retro-Michael reaction (thiol exchange): The thioether bond formed between the maleimide and a cysteine residue can be reversible, especially in the presence of other thiols like glutathione (B108866) in vivo. This can lead to the transfer of the conjugated payload to other molecules.[7]
-
Thiazine (B8601807) rearrangement: When a maleimide conjugates with an unprotected N-terminal cysteine, a side reaction can occur leading to the formation of a thiazine derivative, which can complicate purification and analysis.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Conjugation Yield | Hydrolysis of the PFP ester or maleimide group. | Prepare the linker solution immediately before use. Ensure the reaction pH is within the optimal range (7.2-8.5 for PFP ester, 6.5-7.5 for maleimide).[1][2][3] Avoid prolonged reaction times. |
| Inactive biomolecule. | Confirm the presence of free primary amines or sulfhydryl groups on your biomolecules. For proteins with disulfide bonds, a reduction step with a reagent like TCEP is necessary to generate free thiols for maleimide conjugation.[8] | |
| Suboptimal molar ratio of linker to biomolecule. | Optimize the molar excess of the linker. A 10-20 fold molar excess of the maleimide reagent over the thiol-containing molecule is a common starting point.[7][9] For the PFP ester reaction, a 2:1 to 10:1 molar ratio of ester to free amine can be optimized.[2] | |
| Low concentration of reactants. | If possible, increase the concentration of your biomolecule to favor the bimolecular conjugation reaction over the competing hydrolysis of the linker. | |
| Precipitation of the Bioconjugate | Increased hydrophobicity after conjugation. | The this compound itself has a long PEG chain to enhance solubility. However, if the conjugated molecule is very hydrophobic, precipitation can still occur. Consider including solubility-enhancing excipients in your buffer or performing the reaction at a lower concentration. |
| Inappropriate buffer conditions. | Ensure the buffer pH and ionic strength are suitable for your protein's stability. | |
| Difficulty in Purifying the Conjugate | Co-elution of unreacted biomolecule and conjugate. | This can be a challenge if the size and charge difference between the unreacted biomolecule and the conjugate is small. Optimize your chromatography conditions. For SEC, ensure the column has the appropriate fractionation range. For IEX, a shallow gradient may be necessary to resolve species with small charge differences.[10] |
| Presence of multiple PEGylated species (e.g., mono-, di-, tri-PEGylated). | This is a common outcome of PEGylation. Ion-exchange chromatography (IEX) is often effective at separating species with different degrees of PEGylation due to the shielding of surface charges by the PEG chains.[10][][12] | |
| Aggregation of the conjugate. | Aggregates can be removed by size-exclusion chromatography (SEC), where they will elute in the void volume.[13] To prevent aggregation, consider optimizing buffer conditions or including additives that promote stability. | |
| Loss of Biological Activity of the Conjugate | Conjugation at a critical functional site. | If the linker attaches to an amino acid residue that is essential for the biomolecule's activity, a loss of function can occur. Consider site-directed mutagenesis to introduce a conjugation site away from the active region. |
| Denaturation during the conjugation or purification process. | Use mild reaction and purification conditions. Avoid harsh pH, high temperatures, or organic solvents that could denature your biomolecule. Hydrophobic Interaction Chromatography (HIC) is a purification method that uses non-denaturing conditions.[14] |
Purification Strategies and Experimental Protocols
The purification of this compound bioconjugates aims to remove unreacted linker, hydrolyzed linker, and unreacted biomolecules, as well as to separate different PEGylated species. A combination of chromatographic techniques is often necessary to achieve high purity.
Data Presentation: Comparison of Purification Techniques
| Technique | Principle of Separation | Effectiveness for this compound Conjugates | Typical Protocol Summary |
| Size-Exclusion Chromatography (SEC) | Separation based on hydrodynamic radius (size).[] | Effective for removing unreacted small molecules like the linker and its hydrolysis byproducts.[] Can separate the conjugate from the unreacted protein if the size difference is significant.[10] Less effective at separating species with different degrees of PEGylation.[10] | Column: Superdex 200 or similar. Mobile Phase: PBS or other physiological buffer. Flow Rate: 0.5-1.0 mL/min. Detection: UV at 280 nm. |
| Ion-Exchange Chromatography (IEX) | Separation based on net surface charge.[] | Highly effective for separating unreacted protein from PEGylated conjugates and for resolving species with different numbers of attached PEG chains (mono-, di-, etc.).[][12] The PEG chains shield the protein's surface charge, leading to different elution profiles.[] | Resin: Cation-exchange (e.g., SP Sepharose) or anion-exchange (e.g., Q Sepharose). Buffers: Buffer A (low salt), Buffer B (high salt). Elution: Linear gradient of increasing salt concentration. Detection: UV at 280 nm. |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on hydrophobicity.[14] | Useful for separating conjugates with different drug-to-antibody ratios (DARs) if the conjugated molecule is hydrophobic.[14] Can also be used to separate PEGylated species.[15] HIC is performed under non-denaturing conditions.[14] | Resin: Phenyl Sepharose, Butyl Sepharose, or Octyl Sepharose. Buffers: Buffer A (high salt, e.g., with ammonium (B1175870) sulfate), Buffer B (low salt). Elution: Linear gradient of decreasing salt concentration. Detection: UV at 280 nm. |
| Dialysis / Ultrafiltration | Separation based on molecular weight cutoff. | Effective for removing unreacted small molecules.[10] Not suitable for separating unreacted protein from the conjugate or for resolving different PEGylated species. | Membrane: Choose a molecular weight cutoff (MWCO) that retains the conjugate while allowing smaller impurities to pass through. Buffer: Dialyze against a large volume of the desired storage buffer. |
Experimental Workflow for a Two-Step Conjugation and Purification
The following diagram illustrates a general workflow for a two-step conjugation using a Mal-NH-PEG-PFP ester linker, followed by purification.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. precisepeg.com [precisepeg.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. broadpharm.com [broadpharm.com]
- 5. broadpharm.com [broadpharm.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. cellmosaic.com [cellmosaic.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. US5935564A - Use of hydrophobic interaction chromatography to purify polyethylene glycols - Google Patents [patents.google.com]
Validation & Comparative
A Head-to-Head Comparison of Mal-NH-PEG14-CH2CH2COOPFP Ester and NHS Ester for Bioconjugation
For researchers, scientists, and drug development professionals, the choice of crosslinker is a critical decision in the design of bioconjugates, impacting reaction efficiency, conjugate stability, and ultimately, therapeutic efficacy. This guide provides an objective comparison of two amine-reactive crosslinkers: Mal-NH-PEG14-CH2CH2COOPFP ester and the more traditional N-hydroxysuccinimide (NHS) ester counterpart, supported by experimental data and detailed protocols.
Pentafluorophenyl (PFP) esters have emerged as a superior alternative to the commonly used NHS esters for amine modification in bioconjugation.[1] The primary advantage of PFP esters lies in their increased stability towards hydrolysis and higher reactivity towards primary amines, leading to more efficient and reliable conjugation reactions, particularly in the aqueous environments typically used for modifying biomolecules.[1][2] This comparison will focus on heterobifunctional linkers containing a maleimide (B117702) group for thiol-reactive conjugation and either a PFP or NHS ester for amine reactivity, connected by a 14-unit polyethylene (B3416737) glycol (PEG) spacer.
Quantitative Performance Comparison
The following table summarizes the key quantitative differences between this compound and a comparable Mal-PEG-NHS ester.
| Parameter | This compound | Mal-PEG-NHS Ester | References |
| Hydrolysis Half-Life | Significantly more stable in aqueous solutions | Hours at pH 7, minutes at pH > 8 | [3][4][5][6][7] |
| Optimal pH for Amine Reaction | 7.2 - 8.5 | 7.0 - 8.5 | [4][7][8] |
| Reaction Rate with Primary Amines | Generally faster than NHS esters | Slower than PFP esters | [2] |
| Reaction Selectivity | High for primary and secondary amines | High for primary amines | [1] |
| Stability of Resulting Amide Bond | Highly stable | Highly stable | [9] |
| Stability of Maleimide-Thiol Conjugate | Stable, but susceptible to retro-Michael reaction. Ring-opening hydrolysis can increase stability. | Stable, but susceptible to retro-Michael reaction. Ring-opening hydrolysis can increase stability. | [10][11][12] |
Experimental Protocols
The following are detailed protocols for a typical two-step bioconjugation to a protein, such as an antibody, using either the PFP or NHS ester linker.
Protocol 1: Conjugation of this compound to a Protein
This protocol describes the conjugation of the PFP ester to primary amines on a protein, followed by the reaction of the maleimide group with a thiol-containing molecule.
Materials:
-
Protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
This compound
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Thiol-containing molecule (e.g., peptide, drug)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns
Procedure:
-
Protein Preparation:
-
Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL.
-
-
PFP Ester Solution Preparation:
-
Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10-20 mM.
-
-
Amine Reaction:
-
Add a 5-20 fold molar excess of the PFP ester solution to the protein solution.
-
Incubate for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Purification:
-
Remove excess PFP ester linker using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 6.5-7.5).
-
-
Thiol Reaction:
-
Add the thiol-containing molecule to the purified maleimide-activated protein at a 1.1 to 5-fold molar excess over the protein.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C.
-
-
Quenching (Optional):
-
To quench any unreacted maleimide groups, add a final concentration of 10-50 mM of a thiol-containing compound like cysteine or 2-mercaptoethanol (B42355) and incubate for 30 minutes.
-
-
Final Purification:
-
Purify the final conjugate using a desalting column or size-exclusion chromatography to remove excess reagents.
-
Protocol 2: Conjugation of Mal-PEG-NHS Ester to a Protein
This protocol outlines the use of the NHS ester linker in a similar two-step conjugation process.
Materials:
-
Protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Mal-PEG-NHS ester
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Thiol-containing molecule (e.g., peptide, drug)
-
Quenching buffer (e.g., 1 M Tris-HCl or glycine, pH 8.0)
-
Desalting columns
Procedure:
-
Protein Preparation:
-
Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL.
-
-
NHS Ester Solution Preparation:
-
Immediately before use, dissolve the Mal-PEG-NHS ester in anhydrous DMF or DMSO to a concentration of 10-20 mM.
-
-
Amine Reaction:
-
Add a 10-50 fold molar excess of the NHS ester solution to the protein solution.
-
Incubate for 30 minutes to 2 hours at room temperature or 2-4 hours at 4°C with gentle mixing.
-
-
Purification:
-
Remove excess NHS ester linker using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 6.5-7.5).
-
-
Thiol Reaction:
-
Add the thiol-containing molecule to the purified maleimide-activated protein at a 1.1 to 5-fold molar excess over the protein.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C.
-
-
Quenching:
-
Stop the reaction by adding a quenching buffer (e.g., Tris or glycine) to a final concentration of 20-50 mM.
-
-
Final Purification:
-
Purify the final conjugate using a desalting column or size-exclusion chromatography to remove excess reagents.
-
Visualizing the Workflow and Reaction Mechanisms
To further clarify the processes, the following diagrams illustrate the experimental workflow and the chemical reactions involved.
Caption: A typical two-step experimental workflow for bioconjugation.
Caption: Chemical reaction mechanisms for PFP/NHS esters and maleimide.
Conclusion
The evidence strongly supports the superiority of PFP esters over NHS esters for amine-reactive bioconjugation, primarily due to their enhanced stability in aqueous media, which leads to more efficient and reproducible reactions. While NHS esters have a long history of use, their susceptibility to hydrolysis necessitates careful control of reaction conditions and can lead to lower conjugation yields. For researchers aiming to optimize their bioconjugation protocols, especially when working with sensitive or limited quantities of biomolecules, the this compound represents a more robust and reliable choice. The maleimide functionality on both linkers allows for a subsequent, highly specific reaction with thiol groups, enabling the construction of well-defined bioconjugates. The choice between these two linkers will ultimately depend on the specific application, the nature of the biomolecules involved, and the desired level of control over the conjugation process.
References
- 1. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. help.lumiprobe.com [help.lumiprobe.com]
- 6. nanocomposix.com [nanocomposix.com]
- 7. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. precisepeg.com [precisepeg.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Researcher's Guide to Alternative Linkers in PROTAC® Synthesis: A Comparative Analysis
In the rapidly evolving field of targeted protein degradation, the Proteolysis Targeting Chimera (PROTAC®) has emerged as a powerful therapeutic modality. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate specific proteins, are composed of a target-binding ligand, an E3 ligase-recruiting ligand, and a linker connecting the two. While often viewed as a simple spacer, the linker is a critical determinant of a PROTAC's efficacy, influencing everything from ternary complex formation to pharmacokinetic properties.[1][2]
Historically, synthetically tractable and flexible linkers, such as aliphatic alkyl chains and polyethylene (B3416737) glycol (PEG) chains, have been the default choice in PROTAC design.[1][2] However, the field is increasingly exploring alternative linker strategies to overcome challenges related to potency, selectivity, and drug-like properties. This guide provides a comparative overview of these alternative linkers, supported by experimental data and detailed protocols for their evaluation.
The Limitations of Standard Linkers
Alkyl and PEG linkers, while synthetically accessible, possess certain drawbacks. The high flexibility of these chains can lead to an entropic penalty upon binding, potentially reducing the stability of the crucial target-PROTAC-E3 ligase ternary complex.[3] Furthermore, simple alkyl chains are often hydrophobic, which can negatively impact solubility, while both linker types can be susceptible to metabolism.[3][4]
Alternative Linker Strategies: Enhancing Performance Through Design
To address the limitations of traditional flexible linkers, researchers have developed innovative alternatives designed to offer greater control over the PROTAC's structure and function. These can be broadly categorized into rigid linkers and "smart" or functional linkers.
Rigid Linkers: Pre-organizing for Potency
Rigid linkers introduce conformational constraints, which can help pre-organize the PROTAC into a bioactive conformation that is more favorable for forming a stable and productive ternary complex.[3][4] This can reduce the entropic penalty of binding and lead to enhanced degradation potency. Common rigid motifs include cyclic structures like piperazine (B1678402) and piperidine, as well as aromatic systems.[4][5]
Quantitative Comparison of Flexible vs. Rigid Linkers
The choice between a flexible and a rigid linker is highly dependent on the specific target and E3 ligase pair. The following table summarizes data from a study on Androgen Receptor (AR) degradation, highlighting how linker rigidity can dramatically impact efficacy.
| Linker Type | PROTAC Structure | Target Protein | Cell Line | Degradation Efficacy (at 3 µM) | Reference |
| Flexible (PEG) | Parent PROTAC | AR | 22Rv1 | Exhibited degradation | [1] |
| Rigid (Phenyl) | Disubstituted Phenyl | AR | 22Rv1 | No activity | [1] |
Table 1: Impact of linker rigidity on Androgen Receptor (AR) degradation. In this case, the conformational constraints of the rigid phenyl linker were not conducive to forming a productive ternary complex, while the more flexible PEG linker allowed for successful degradation.
"Smart" Linkers: Adding a Layer of Control
"Smart" or functional linkers are designed to respond to specific external or internal stimuli, offering precise spatiotemporal control over PROTAC activity. This can be particularly advantageous for reducing off-target effects and enhancing therapeutic windows.
These linkers incorporate a photosensitive moiety, most commonly an azobenzene (B91143) group, which can reversibly switch between two isomers—typically a more active trans form and a less active cis form—upon irradiation with light of specific wavelengths.[6][] This "on/off" capability allows for the precise activation of the PROTAC in a desired location or at a specific time.[6][8] For example, a photoPROTAC can be designed to be inactive in its cis form and activated to the potent trans form with a specific wavelength of light (e.g., 415 nm), and then deactivated with another wavelength (e.g., 530 nm).[2]
Quantitative Comparison of a Photoswitchable PROTAC
The data below illustrates the light-dependent activity of a photoswitchable PROTAC (PHOTAC) targeting histone deacetylase 6 (HDAC6). The cis-state, induced by 390 nm light, is significantly more active than the trans-state, which exists in darkness.
| Linker State | Condition | Target Protein | Cell Line | Degradation Efficacy | Reference |
| Inactive (trans) | No Light | HDAC6 | MM.1S | No degradation | [9] |
| Active (cis) | 390 nm Light | HDAC6 | MM.1S | Significant degradation | [9] |
Table 2: Light-activated degradation by a photoswitchable HDAC6 PROTAC. This demonstrates the ability to control protein degradation with high precision using an external light stimulus.
Cleavable linkers are designed to be stable in circulation but are cleaved to release the active PROTAC upon encountering a specific trigger within the target cells or tissue. This strategy is particularly useful for improving the pharmacokinetic properties of PROTACs and for targeted drug delivery. Common cleavage triggers include:
-
Glutathione (GSH): Utilizing the significantly higher concentration of GSH inside cells compared to the bloodstream, disulfide-based linkers can be designed to be cleaved reductively, releasing the active PROTAC intracellularly.
-
pH: The lower pH found in endosomes and lysosomes can be exploited to trigger the hydrolysis of acid-labile linkers.
-
Specific Enzymes: Linkers containing peptide sequences recognized by enzymes that are overexpressed in tumor cells (e.g., cathepsins) can be used for tumor-selective PROTAC activation.
Conceptual Comparison of Cleavable PROTACs
While direct DC50 comparisons are sparse in the literature, the conceptual advantage is clear. A PROTAC with a glutathione-cleavable linker, for instance, would remain largely intact and potentially less active in the low-GSH environment of the blood but would release its active form upon entering the high-GSH environment of a cancer cell.
| Linker Type | Location | State | Activity |
| GSH-Cleavable | Bloodstream (Low GSH) | Intact | Low/Inactive |
| GSH-Cleavable | Intracellular (High GSH) | Cleaved | Active |
Table 3: Conceptual model of a glutathione-cleavable PROTAC's activity, highlighting its potential for targeted activation within cancer cells.
Visualizing PROTAC Concepts and Workflows
To better understand the principles discussed, the following diagrams illustrate the PROTAC mechanism, the classification of linker types, and a typical experimental workflow for evaluating PROTAC efficacy.
Experimental Protocols
Accurate and reproducible data are essential for the evaluation of PROTAC linkers. Below is a detailed methodology for the key experiment of quantifying protein degradation via Western blotting.
Protocol: Western Blotting for PROTAC-Induced Protein Degradation
This protocol provides a standard method to quantify the level of a target protein in cells following treatment with a PROTAC.[1][6]
1. Cell Culture and Treatment:
-
Plate a suitable cell line (e.g., one that endogenously expresses the target protein) in 6-well plates. Seed at a density that ensures 70-80% confluency on the day of treatment.[1]
-
Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Prepare serial dilutions of the PROTAC compound in fresh cell culture medium. A typical concentration range might be 1 nM to 10 µM.
-
Treat the cells with the varying concentrations of the PROTAC for a predetermined time (e.g., 4, 8, 16, or 24 hours).[10] Include a vehicle-only control (e.g., 0.1% DMSO).[6]
2. Cell Lysis and Protein Quantification:
-
After the treatment period, aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[6]
-
Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each well.[1][10]
-
Incubate on ice for 30 minutes, then scrape the cells and collect the lysate.[6]
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[10]
-
Transfer the supernatant (containing the total protein) to a new tube and determine the protein concentration using a standard method like the BCA protein assay.[1][6]
3. SDS-PAGE and Protein Transfer:
-
Normalize all samples to the same protein concentration with lysis buffer. Add 4X Laemmli sample buffer to a final concentration of 1X.[10]
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[6]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.[10]
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[1][6]
4. Immunoblotting and Detection:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[1][6]
-
Incubate the membrane with a primary antibody specific to the target protein, diluted in blocking buffer, overnight at 4°C.[1][10]
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Wash the membrane thoroughly with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.[1][6]
5. Data Analysis:
-
Quantify the intensity of the protein bands using densitometry software.[1][6]
-
Normalize the target protein band intensity to a loading control protein (e.g., GAPDH or β-actin) for each sample.
-
Calculate the percentage of remaining protein relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.[1][6]
Protocol Addendum for "Smart" Linkers
-
For Photoswitchable PROTACs: During the "PROTAC Treatment" step (1), cells treated with the photoswitchable PROTAC must be irradiated with the appropriate wavelength of light for a specified duration to induce isomerization to the active state. A parallel set of plates should be kept in the dark to measure the activity of the inactive isomer. The light source and duration should be optimized for each specific photoswitchable linker.[9]
-
For Cleavable PROTACs: The evaluation of intracellularly-cleaved PROTACs typically relies on the degradation endpoint in cells, where the cleavage is assumed to occur. To confirm the cleavage mechanism, one could compare the activity of the cleavable PROTAC to a non-cleavable analog or analyze cell lysates via mass spectrometry to detect the cleaved fragments.
Conclusion
The linker is far more than a passive tether in PROTAC design; it is a key module for optimizing potency, selectivity, and pharmacokinetic properties. While flexible alkyl and PEG linkers remain valuable for their synthetic simplicity, the exploration of alternative linkers is pushing the boundaries of targeted protein degradation. Rigid linkers offer a strategy to enhance potency by pre-organizing the molecule for optimal ternary complex formation. "Smart" linkers, such as photoswitchable and cleavable variants, provide an unprecedented level of control, enabling spatiotemporal regulation of protein degradation and paving the way for more precise and less toxic therapeutics. The systematic evaluation of these diverse linker strategies, using robust experimental protocols, is paramount to unlocking the full potential of the PROTAC platform.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. explorationpub.com [explorationpub.com]
- 3. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Light-Controllable PROTACs for Temporospatial Control of Protein Degradation [frontiersin.org]
- 5. Recent Advances in Optically Controlled PROTAC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Light-Controllable PROTACs for Temporospatial Control of Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Light-activatable photochemically targeting chimeras (PHOTACs) enable the optical control of targeted protein degradation of HDAC6 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Researcher's Guide to Determining the Degree of PEGylation: A Comparative Analysis of MALDI-TOF and Alternative Methods
For researchers, scientists, and drug development professionals, accurately determining the degree of PEGylation is a critical quality attribute for ensuring the safety and efficacy of biotherapeutics. This guide provides an objective comparison of Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry against other common analytical techniques: Size Exclusion Chromatography (SEC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. Supported by experimental data, this guide will delve into the performance, protocols, and underlying principles of each method to aid in selecting the most appropriate technique for your analytical needs.
PEGylation, the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to a protein or peptide, is a widely adopted strategy to enhance the therapeutic properties of biomolecules. It can improve drug solubility, increase serum half-life, and reduce immunogenicity. The degree of PEGylation, or the number of PEG molecules attached to the protein, directly influences these properties, making its precise determination a cornerstone of product development and quality control.[1] While MALDI-TOF has emerged as a powerful tool for this purpose, a comprehensive understanding of its performance relative to other available methods is essential for informed decision-making in the laboratory.
Quantitative Performance Comparison
The choice of an analytical method for determining the degree of PEGylation is a multifaceted decision that depends on the specific information required, the characteristics of the PEGylated protein, and the available instrumentation. The following table summarizes key quantitative performance metrics for MALDI-TOF, SEC, HPLC, and NMR.
| Parameter | MALDI-TOF | Size Exclusion Chromatography (SEC) | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) |
| Primary Measurement | Mass-to-charge ratio (m/z) of intact molecules | Hydrodynamic volume | Retention time based on hydrophobicity | Chemical environment of atomic nuclei |
| Information Provided | Average degree of PEGylation, distribution of PEGylated species, mass of conjugate | Separation of species with different sizes (un-, mono-, di-, multi-PEGylated) | Separation of PEGylated species, quantification of individual species | Quantitative determination of PEG chains relative to protein |
| Accuracy | High for average molecular weight determination. Relative error can be between -6.0% and 8.5% for quantification.[1] | Moderate; dependent on calibration standards and column resolution. | High for quantification with appropriate detectors (e.g., CAD, ELSD). | High, provides a direct and absolute quantification. |
| Precision (%RSD) | Generally <15% for quantification.[1] | High for retention time (<0.1% RSD).[1] | High for retention time and peak area (RT RSD <0.1%, Area RSD <3%).[1] | High, with RSDs often below 5%. |
| Sensitivity | High (picomole to femtomole range). | Moderate. | High, especially with detectors like Charged Aerosol Detector (CAD). | Lower compared to MS-based methods. |
| Limit of Detection (LOD) | Picomole to femtomole range. | ~3.125 µg/mL for PEGylated proteins.[2] | ~10 ng on-column for PEGylation reagents. | ~10 µg/mL of PEG in biological fluids.[3] |
| Limit of Quantification (LOQ) | Nanomolar to picomolar range. | ~12.5 µg/mL for PEGylated proteins.[2] | ~25 µg/mL for free PEG.[1] | Dependent on PEG size and instrument, generally in the µg/mL range. |
| Throughput | High; rapid analysis of multiple samples. | Moderate; dependent on run time. | Moderate; dependent on run time. | Low to moderate; longer acquisition times. |
| Dynamic Range | Typically 2-3 orders of magnitude. | Linear range from 12.5 to 2,000 µg/mL for PEG GCSF.[2] | Over two orders of magnitude.[4] | Linear over a considerable concentration range. |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the typical experimental workflows for analyzing the degree of PEGylation using MALDI-TOF, SEC, and HPLC, and the logical relationship of how MALDI-TOF determines the degree of PEGylation.
Experimental workflows for PEGylation analysis.
MALDI-TOF determination of PEGylation degree.
Detailed Experimental Protocols
MALDI-TOF Mass Spectrometry Protocol
This protocol provides a general guideline for the analysis of PEGylated proteins using MALDI-TOF MS.
-
Sample Preparation:
-
Dissolve the PEGylated protein sample in a suitable solvent (e.g., 50% acetonitrile, 0.1% trifluoroacetic acid) to a final concentration of approximately 1 mg/mL.[1]
-
Prepare a matrix solution. A common matrix for proteins is sinapinic acid (10 mg/mL in 50% acetonitrile/0.1% TFA).[1] For smaller PEGylated peptides, α-cyano-4-hydroxycinnamic acid (CHCA) can be used.[1]
-
-
Target Spotting:
-
Mix the sample and matrix solutions in a 1:1 ratio.
-
Spot 0.5-1 µL of the mixture onto a MALDI target plate.
-
Allow the spot to air-dry completely at room temperature, which facilitates the co-crystallization of the sample and matrix.
-
-
Instrumental Analysis:
-
Insert the target plate into the MALDI-TOF mass spectrometer.
-
Acquire mass spectra in the appropriate mass range for the expected PEGylated protein. Linear mode is often preferred for large molecules.
-
Optimize the laser power to achieve a good signal-to-noise ratio without causing excessive fragmentation.
-
-
Data Analysis:
-
The resulting mass spectrum will display a distribution of peaks corresponding to the un-PEGylated protein and the protein with one, two, or more PEG chains attached.
-
The degree of PEGylation is determined by the mass difference between adjacent peaks, which corresponds to the mass of the PEG moiety.
-
The average degree of PEGylation can be calculated from the weighted average of the peak intensities. The relative abundance of each PEGylated species can be determined from the area of each peak.[1]
-
Size Exclusion Chromatography (SEC) Protocol
This protocol provides a general framework for the analysis of PEGylated proteins using SEC.
-
System Preparation:
-
Equilibrate the SEC column (e.g., Agilent AdvanceBio SEC) with the mobile phase. A common mobile phase is a buffered saline solution (e.g., phosphate-buffered saline, pH 7.4).
-
Set the flow rate (e.g., 1 mL/min).[1]
-
-
Sample Preparation:
-
Dissolve the PEGylated protein sample in the mobile phase to a suitable concentration (e.g., 1 mg/mL).[1]
-
Filter the sample through a 0.22 µm filter to remove any particulate matter.
-
-
Instrumental Analysis:
-
Inject the sample onto the SEC column.
-
Monitor the elution profile using a suitable detector. A UV detector at 280 nm is common for proteins. Other detectors like refractive index (RI) or multi-angle light scattering (MALS) can provide additional information.[1]
-
-
Data Analysis:
-
The chromatogram will show peaks corresponding to species with different hydrodynamic volumes. Typically, higher molecular weight (more PEGylated) species will elute earlier.
-
The degree of PEGylation can be estimated by comparing the retention times of the peaks to those of known standards or by using MALS to determine the absolute molecular weight of each peak.
-
The relative abundance of each PEGylated species can be determined from the peak areas.[1]
-
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol provides a general framework for the analysis of PEGylated proteins using reversed-phase HPLC.
-
System Preparation:
-
Equilibrate the HPLC system with the initial mobile phase conditions. A common mobile phase system for reversed-phase analysis of proteins consists of water and acetonitrile, both containing an ion-pairing agent like trifluoroacetic acid (TFA) (e.g., 0.1% TFA). A C4 or C8 column is often suitable for protein separations.
-
-
Sample Preparation:
-
Dissolve the PEGylated protein sample in the initial mobile phase.
-
Filter the sample through a 0.22 µm filter.
-
-
Instrumental Analysis:
-
Inject the sample onto the HPLC column.
-
Elute the sample using a gradient of increasing organic solvent (e.g., acetonitrile).
-
Monitor the eluent with a suitable detector. For PEGylated proteins that lack a strong chromophore, detectors such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) are often used in addition to or instead of a UV detector.[1]
-
-
Data Analysis:
-
The chromatogram will display peaks corresponding to the different PEGylated species. The degree of PEGylation can be determined by the retention time, with more hydrophobic (less PEGylated) species generally eluting later.
-
Quantification is achieved by integrating the peak areas and comparing them to a calibration curve if available.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
This protocol provides a general outline for determining the degree of PEGylation using ¹H NMR.[5]
-
Sample Preparation:
-
Dissolve a known amount of the purified PEGylated protein in a suitable deuterated solvent (e.g., D₂O).
-
Add a known amount of an internal standard (e.g., dimethyl sulfoxide (B87167) - DMSO) for quantitative analysis.
-
-
Instrumental Analysis:
-
Acquire a ¹H NMR spectrum of the sample.
-
Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Data Analysis:
-
Identify the characteristic signals for the PEG moiety (typically a large singlet around 3.6 ppm) and the protein (specific aromatic or aliphatic signals).
-
Integrate the area of the PEG signal and a well-resolved protein signal.
-
The degree of PEGylation can be calculated by comparing the integral of the PEG signal to the integral of a known number of protons on the protein, taking into account the molecular weights of the protein and the PEG unit. The use of an internal standard allows for absolute quantification.[5]
-
Concluding Remarks
MALDI-TOF mass spectrometry stands out as a powerful and high-throughput technique for the direct and accurate determination of the average degree of PEGylation and the distribution of PEGylated species.[1] Its high sensitivity and speed make it an invaluable tool in the development and quality control of PEGylated biotherapeutics. While SEC and HPLC offer robust separation and quantification capabilities, they provide indirect information about the degree of PEGylation based on hydrodynamic size or retention characteristics.[1] NMR spectroscopy, on the other hand, provides a direct and absolute quantification method but with lower sensitivity and throughput compared to MS-based techniques.[3][5] The choice of the most appropriate technique will ultimately depend on the specific analytical needs, the available instrumentation, and the stage of drug development. For comprehensive characterization, a combination of these orthogonal techniques is often employed.
References
- 1. benchchem.com [benchchem.com]
- 2. agilent.com [agilent.com]
- 3. Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of PEG Linker Length in PROTAC Efficacy: A Comparative Analysis
A comprehensive examination of Proteolysis Targeting Chimeras (PROTACs) reveals that the length of the polyethylene (B3416737) glycol (PEG) linker, the molecular bridge connecting the target protein binder and the E3 ligase ligand, is a critical determinant of their degradation efficiency and overall performance. The optimal linker length is not a one-size-fits-all parameter but is highly dependent on the specific target protein and the recruited E3 ligase, necessitating a systematic evaluation for each new PROTAC system.
PROTACs have emerged as a revolutionary therapeutic modality, hijacking the cell's natural protein disposal system to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of two key moieties: one that binds to the protein of interest (POI) and another that recruits an E3 ubiquitin ligase.[2] A linker connects these two components, and its length and composition profoundly influence the formation and stability of the crucial ternary complex (POI-PROTAC-E3 ligase), which is the prerequisite for subsequent ubiquitination and proteasomal degradation of the target protein.[3][4]
PEG linkers are frequently employed in PROTAC design due to their hydrophilicity, biocompatibility, and the ease with which their length can be modified.[1][5] An optimal linker length is crucial for productive ubiquitination and subsequent degradation of the target protein.[1] A linker that is too short can lead to steric hindrance, preventing the formation of a stable ternary complex.[4][6] Conversely, an excessively long linker may result in a non-productive ternary complex due to increased flexibility and a higher entropic penalty upon binding, leading to inefficient ubiquitination.[4][6]
Comparative Efficacy of PROTACs with Different PEG Linker Lengths
To illustrate the impact of PEG linker length on PROTAC performance, we have compiled data from studies on PROTACs targeting three distinct proteins: Estrogen Receptor α (ERα), TANK-binding kinase 1 (TBK1), and Cyclin-dependent kinase 9 (CDK9).
Table 1: Comparative Degradation Efficiency of ERα-Targeting PROTACs with Varying Linker Lengths
| PROTAC | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC A | PEG | 12 | >1000 | <20 |
| PROTAC B | PEG | 16 | 10 | >90 |
| PROTAC C | PEG | 20 | 100 | ~70 |
Data synthesized from literature reports.[][8]
Table 2: Comparative Degradation Efficiency of TBK1-Targeting PROTACs with Varying Linker Lengths
| PROTAC | Linker Composition | Linker Length (atoms) | Degradation Activity |
| PROTAC D | Alkyl/Ether | < 12 | No degradation |
| PROTAC E | PEG | > 12 | Effective degradation |
Data synthesized from literature reports.[9][10]
Table 3: Comparative Degradation Efficiency of CDK9-Targeting PROTACs with Varying Linker Lengths
| PROTAC | Linker Composition | Linker Length (atoms) | Relative Degradation Potency |
| PROTAC F | PEG | Short | Lower |
| PROTAC G | PEG | Optimal | High |
| PROTAC H | PEG | Long | Reduced |
Qualitative data synthesized from literature reports indicating a clear optimal linker length exists.[1]
The data unequivocally demonstrates that linker length optimization is paramount for achieving potent and selective protein degradation. For ERα, a 16-atom linker exhibited significantly better degradation compared to both shorter and longer linkers.[8] Similarly, for TBK1, a linker length exceeding 12 atoms was necessary to observe degradation.[10]
Visualizing the PROTAC Mechanism and Experimental Workflow
To better understand the processes involved, the following diagrams illustrate the PROTAC signaling pathway and a typical experimental workflow for evaluating PROTAC efficacy.
Caption: The PROTAC molecule facilitates the formation of a ternary complex, leading to polyubiquitination and proteasomal degradation of the target protein.
Caption: Experimental workflow for Western Blot analysis of PROTAC-mediated protein degradation.
Detailed Experimental Protocols
A multi-pronged approach to validation provides a higher degree of confidence in the efficacy and specificity of a PROTAC.[11]
Protocol 1: Western Blot for Protein Degradation
This method is a gold standard for quantifying the reduction in target protein levels following PROTAC treatment.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a dose-response of the PROTACs with different linker lengths for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane and probe with a primary antibody specific to the target protein. A loading control antibody (e.g., β-actin or GAPDH) should also be used. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Signal Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control and then to the vehicle control to determine the percentage of degradation. Plot dose-response curves to determine DC50 and Dmax values.[6]
Protocol 2: Ternary Complex Formation Assay (e.g., Co-Immunoprecipitation)
This assay confirms the formation of the POI-PROTAC-E3 ligase complex.[12]
-
Cell Treatment and Lysis: Treat cells with the PROTAC of interest at a concentration known to be effective. Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysate with an antibody against either the target protein or the E3 ligase, coupled to protein A/G beads.
-
Washing: Wash the beads several times to remove non-specific binding proteins.
-
Elution: Elute the bound proteins from the beads.
-
Western Blot Analysis: Analyze the eluted proteins by Western blot, probing for the presence of all three components of the ternary complex (POI, E3 ligase, and a tag on the PROTAC if applicable).
Protocol 3: Cellular Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay assesses the cytotoxic effects of the PROTACs.
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach.
-
PROTAC Treatment: Treat the cells with a range of PROTAC concentrations.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Reagent Addition: Add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well.
-
Signal Measurement: Measure the absorbance or luminescence according to the manufacturer's instructions.
-
Data Analysis: Normalize the data to the vehicle control to determine the effect on cell viability and calculate IC50 values.
Conclusion
The length of the PEG linker is a critical parameter in the design of effective PROTACs.[1] The presented data for ERα and TBK1-targeting PROTACs, along with the general principles observed for CDK9, unequivocally demonstrates that linker length optimization is paramount for achieving potent and selective protein degradation.[1] Researchers and drug developers should consider a systematic approach to linker design, exploring a range of linker lengths to identify the optimal configuration for their specific target and E3 ligase combination.[6] The use of robust and orthogonal validation methods, such as those detailed in this guide, is essential for a comprehensive evaluation of PROTAC performance.
References
- 1. benchchem.com [benchchem.com]
- 2. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 8. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
Validation of ternary complex formation with Mal-NH-PEG14-CH2CH2COOPFP ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the formation of ternary complexes, with a focus on the utility of bifunctional chemical probes like the Mal-NH-PEG14-CH2CH2COOPFP ester. We present supporting experimental data, detailed protocols for key techniques, and visual workflows to aid in the selection and implementation of the most appropriate validation strategy.
Introduction to Ternary Complex Formation
The induced formation of a ternary complex—typically involving a target protein, a small molecule, and a third effector protein—is a cornerstone of targeted protein degradation (TPD) via technologies like PROteolysis TArgeting Chimeras (PROTACs). A PROTAC, a heterobifunctional molecule, simultaneously binds a target protein and an E3 ubiquitin ligase, bringing them into proximity to trigger the ubiquitination and subsequent proteasomal degradation of the target. The stability and kinetics of this ternary complex are critical determinants of a PROTAC's efficacy and selectivity. Therefore, robust validation and characterization of its formation are paramount in the development of novel degraders.
The Role of Bifunctional Probes: this compound
Bifunctional crosslinkers are invaluable tools for validating and interrogating ternary complexes. The this compound is a prime example of such a reagent. Its structure is designed for a two-step conjugation:
-
Pentafluorophenyl (PFP) Ester: This amine-reactive group allows for the initial, stable covalent attachment of the linker to a protein of interest (e.g., the target protein or the E3 ligase) via primary amines (like the N-terminus or lysine (B10760008) side chains). PFP esters are often preferred over NHS esters due to their higher resistance to hydrolysis, leading to more efficient reactions.
-
Maleimide (Mal): This group reacts specifically with sulfhydryl groups (thiols) found in cysteine residues.
-
PEG14 Linker: The 14-unit polyethylene (B3416737) glycol spacer provides a long, flexible, and hydrophilic arm that helps to span the distance between the interacting proteins within the complex and reduces the risk of steric hindrance.
By first conjugating the PFP ester end to a purified "bait" protein, a chemical probe is created. This probe can then be used in pull-down assays to capture its binding partners from a cell lysate, thus validating the formation of the ternary complex.
Comparative Analysis of Validation Methodologies
A variety of biophysical and cell-based assays can be employed to validate and quantify ternary complex formation. The choice of method depends on the specific research question, the available reagents, and the desired throughput.
| Method | Principle | Key Outputs | Throughput | Advantages | Limitations |
| Pull-Down Assay with Chemical Probe | A "bait" protein is functionalized with a crosslinker (e.g., this compound) and immobilized on a resin to "pull down" interacting partners from a cell lysate for identification by Western Blot or Mass Spectrometry. | - Qualitative validation of interaction- Identification of complex components | Low to Medium | - Can identify unknown binding partners- Utilizes a specific chemical probe | - Prone to false positives/negatives- Provides indirect evidence of the ternary complex- Does not provide kinetic or affinity data |
| Surface Plasmon Resonance (SPR) | A label-free technique that measures changes in the refractive index at a sensor chip's surface as molecules bind and dissociate in real-time. | - Binding affinity (KD)- Kinetic rate constants (kon, koff)- Cooperativity (α) | Medium | - Provides detailed kinetic and affinity data[1][2]- Label-free- Can distinguish between binary and ternary binding[1][3] | - Requires specialized equipment- Can be sensitive to buffer conditions- Immobilization of one partner may affect its conformation |
| NanoBRET™/HiBiT Assays | A cell-based bioluminescence resonance energy transfer (BRET) assay where one protein is tagged with a NanoLuc® luciferase (donor) and the other with a fluorescent acceptor (e.g., HaloTag®). Proximity induced by the small molecule results in energy transfer. | - In-cell ternary complex formation (EC50)- Kinetic analysis of complex formation and dissociation in live cells[4][5] | High | - Measures interactions in a physiological, live-cell context[4][6]- High sensitivity and suitability for high-throughput screening[4][5] | - Requires genetic modification of proteins- Overexpression of tagged proteins can lead to artifacts |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change that occurs upon binding of molecules to determine the thermodynamics of the interaction. | - Binding affinity (KD)- Stoichiometry (n)- Enthalpy (ΔH) and entropy (ΔS)- Cooperativity (α) | Low | - Provides a complete thermodynamic profile of the interaction- Label-free, in-solution measurement | - Requires large amounts of pure protein- Low throughput- Sensitive to buffer composition |
| AlphaLISA®/TR-FRET | Proximity-based immunoassays where donor and acceptor beads (or fluorophores) are brought together by the ternary complex, generating a signal. | - Semi-quantitative measurement of complex formation (EC50) | High | - Homogeneous (no-wash) assay format- High throughput and sensitivity | - Requires specific antibodies or tagged proteins- Prone to interference from sample components |
Quantitative Data Comparison
The stability of a ternary complex is often described by a cooperativity factor (α), which is the ratio of the PROTAC's affinity for one protein in the presence of the other, versus its binary binding affinity. A value of α > 1 indicates positive cooperativity, meaning the two proteins favorably interact, stabilizing the complex.
Table 2: Example Biophysical Data for the MZ1 PROTAC
| Interaction | Technique | Affinity (KD) | Cooperativity (α) | Reference |
| MZ1 <> VHL | SPR | ~70 nM | - | [1] |
| MZ1 <> BRD4BD2 | ITC | 66 nM | - | [7] |
| VHL:MZ1:BRD4BD2 | SPR | 5.4 nM | High | [2] |
| VHL:MZ1:BRD4BD2 | ITC | - | 15 | [7] |
Note: Data is compiled from different sources and experimental conditions may vary.
Experimental Protocols
Protocol 1: Pull-Down Assay using this compound
This protocol describes the creation of a chemical probe to validate ternary complex formation.
A. Probe Synthesis (Conjugation of Ester to Bait Protein)
-
Reagent Preparation: Dissolve the this compound in an anhydrous organic solvent like DMSO to create a 10 mM stock solution. Prepare your "bait" protein (e.g., purified target protein) in an amine-free buffer (e.g., PBS, pH 7.2-7.5) at a concentration of 1-5 mg/mL.
-
Reaction: Add a 10- to 20-fold molar excess of the dissolved crosslinker to the protein solution.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.
-
Removal of Excess Crosslinker: Remove non-reacted crosslinker using a desalting column or dialysis against the same amine-free buffer. The resulting maleimide-activated protein is now ready for use as a probe.
B. Pull-Down of Interacting Partners
-
Cell Lysate Preparation: Prepare a cell lysate under non-denaturing conditions from cells expressing the other components of the putative ternary complex (e.g., the E3 ligase and the PROTAC-treated target protein).
-
Immobilization of Probe: Covalently attach the maleimide-activated bait protein to a sulfhydryl-reactive resin (e.g., thiopropyl sepharose) according to the manufacturer's instructions.
-
Incubation: Incubate the immobilized probe with the cell lysate for 1-2 hours at 4°C with gentle rotation.
-
Washing: Wash the resin several times with lysis buffer to remove non-specific binders.
-
Elution: Elute the captured proteins from the resin using an appropriate elution buffer (e.g., containing a high concentration of a reducing agent like DTT or β-mercaptoethanol, or by boiling in SDS-PAGE sample buffer).
-
Analysis: Analyze the eluted proteins by Western blotting using antibodies against the expected interacting proteins.
Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
-
Chip Preparation: Immobilize one of the proteins (e.g., biotinylated E3 ligase) onto a streptavidin-coated sensor chip.
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized protein surface to determine the binary binding kinetics and affinity (KD1).
-
In a separate experiment, inject a series of concentrations of the target protein over a fresh immobilized E3 ligase surface to confirm no direct interaction in the absence of the PROTAC.
-
-
Ternary Interaction Analysis:
-
Prepare a series of samples containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.
-
Inject these mixtures over the immobilized E3 ligase surface. The resulting sensorgrams will reflect the formation of the ternary complex.
-
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 kinetics) to determine the affinity (KD,ternary) and kinetic rates (kon, koff) of the ternary complex. Calculate the cooperativity factor (α = KD1 / KD,ternary).
Protocol 3: NanoBRET™ Ternary Complex Assay in Live Cells
-
Cell Preparation: Co-transfect cells (e.g., HEK293) with plasmids expressing the target protein fused to NanoLuc® luciferase and the E3 ligase fused to HaloTag®. Seed the cells in a white, 96-well assay plate.
-
Compound Treatment: Prepare serial dilutions of the PROTAC or small molecule of interest. Add the compounds to the cells and incubate for the desired time (e.g., 2-4 hours).
-
Reagent Addition: Add the HaloTag® NanoBRET® 618 Ligand (acceptor) and the Nano-Glo® Live Cell Substrate (donor substrate) to the wells.
-
Signal Detection: Measure the luminescence at two wavelengths: one for the donor (e.g., 460 nm) and one for the acceptor (e.g., >610 nm).
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the ratio against the compound concentration to generate a dose-response curve and determine the EC50 for ternary complex formation.
Visualizing Workflows and Pathways
Caption: Mechanism of PROTAC-induced protein degradation.
Caption: Workflow for a pull-down assay.
Caption: Decision tree for selecting a validation assay.
References
- 1. charnwooddiscovery.com [charnwooddiscovery.com]
- 2. o2hdiscovery.co [o2hdiscovery.co]
- 3. aragen.com [aragen.com]
- 4. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 5. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
A Comparative Guide to the In-Cell Stability of Thioether vs. Thiosuccinimide Linkages
For Researchers, Scientists, and Drug Development Professionals
The covalent linkage of therapeutic payloads to biomolecules is a cornerstone of modern drug development, particularly in the field of antibody-drug conjugates (ADCs). The stability of this linkage within the cellular environment is paramount to ensuring efficacy and minimizing off-target toxicity. This guide provides an objective comparison of the in-cell stability of two commonly employed sulfur-based linkages: the thiosuccinimide, formed from a maleimide-thiol reaction, and the stable thioether, often generated from haloacetamide chemistry or as a stabilized form of the thiosuccinimide.
Executive Summary
Thiosuccinimide linkages, while popular due to the rapid and specific nature of the maleimide-thiol reaction, exhibit inherent instability in physiological conditions.[1][2] They are susceptible to a retro-Michael reaction, particularly in the reducing intracellular environment rich in thiols like glutathione (B108866), leading to premature payload release.[1] In contrast, thioether linkages are generally more robust and stable. Strategies to enhance the stability of maleimide-derived conjugates often involve the hydrolysis of the succinimide (B58015) ring to form a stable maleamic acid thioether, effectively converting the linkage to a more permanent bond.[3] This guide presents a detailed comparison of these linkages, supported by experimental data and protocols, to inform the selection of the most appropriate conjugation strategy for your research.
The Instability of the Thiosuccinimide Linkage
The primary mechanism of instability for the thiosuccinimide linkage is a retro-Michael reaction. This process is reversible and is facilitated by the presence of endogenous thiols, such as glutathione, which is abundant within cells. The released maleimide-payload can then react with other intracellular thiols, leading to off-target effects.
Comparative Stability Data
The following tables summarize quantitative data on the stability of various linkages under conditions that simulate the intracellular environment.
Table 1: Stability of Thiol-Maleimide Conjugates in the Presence of Thiols
| Conjugate | Condition | Time | % Intact Conjugate | Reference |
| Hemoglobin-Maleimide-PEG | 1 mM Glutathione, 37°C | 7 days | < 70% | [1] |
| N-ethylmaleimide-4-mercaptophenylacetic acid | Glutathione | - | ~12-90% conversion | [4] |
| Maleamic methyl ester-based ADC | Excess Glutathione, 37°C | 21 days | ~98.2% | [2] |
| Thiazine (B8601807) Linker | Glutathione | - | >95% (20x less susceptible to adduct formation than thiosuccinimide) | [1][5] |
Table 2: Stability of Alternative Thioether and Stabilized Linkages
| Linker Type | Conjugate | Condition | Time | % Intact Conjugate | Reference |
| Mono-sulfone-PEG | Hemoglobin | 1 mM Glutathione, 37°C | 7 days | > 90% | [1] |
| Maleamic methyl ester | ADC | Albumin solution (25 mg/mL), 37°C | 14 days | ~96.2% | [2] |
| N-Aryl Maleimide | - | - | - | High | [6] |
| Vinyl Sulfone | - | - | - | High (irreversible) | [6] |
Experimental Protocols
Accurate assessment of in-cell linker stability is crucial. Below are detailed methodologies for key experiments.
Protocol 1: In Vitro Stability Assessment in the Presence of Glutathione
This protocol assesses the stability of a conjugate in a reducing environment mimicking the cytoplasm.
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of the bioconjugate in a suitable buffer (e.g., PBS, pH 7.4).
-
Prepare a stock solution of reduced glutathione (GSH) in the same buffer. The final concentration of GSH should mimic physiological intracellular concentrations (e.g., 1-10 mM).
-
-
Incubation:
-
Mix the bioconjugate and GSH solutions to their final concentrations.
-
Incubate the mixture at 37°C.
-
-
Time-Point Analysis:
-
At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the reaction mixture.
-
Quench the reaction, for example, by adding an acid like trifluoroacetic acid (TFA) to a final concentration of 0.1% to stop the thiol-exchange reaction.
-
-
Quantification:
-
Analyze the samples by reverse-phase high-performance liquid chromatography (RP-HPLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quantify the peak corresponding to the intact conjugate and any new peaks corresponding to the released payload or glutathione adducts.
-
Calculate the percentage of intact conjugate remaining at each time point.
-
Protocol 2: Intracellular Stability Assessment Using Flow Cytometry
This protocol allows for the qualitative and semi-quantitative assessment of conjugate stability within living cells.
Methodology:
-
Cell Preparation:
-
Culture the target cells to an appropriate density.
-
-
Conjugate Incubation:
-
Treat the cells with the fluorescently labeled bioconjugate at a predetermined concentration.
-
Incubate for a specific period to allow for internalization.
-
-
Cell Processing:
-
Flow Cytometry Analysis:
-
Analyze the cells using a flow cytometer to measure the intracellular fluorescence intensity.
-
A decrease in fluorescence over time can indicate payload release and efflux, or degradation of the fluorophore. Control experiments are necessary to distinguish between these possibilities.
-
Conclusion
The choice between a thioether and a thiosuccinimide linkage has significant implications for the in-cell stability and ultimate performance of a bioconjugate. While the ease of the maleimide-thiol reaction is attractive, the inherent instability of the resulting thiosuccinimide bond in the intracellular environment is a critical liability. For applications requiring high in-cell stability, the use of robust thioether linkages, either through direct conjugation chemistries (e.g., haloacetamides, vinyl sulfones) or through stabilization of the thiosuccinimide by ring-opening hydrolysis, is strongly recommended. The experimental protocols provided in this guide offer a framework for the rigorous evaluation of linker stability, enabling researchers to make informed decisions in the design and development of novel biotherapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Manipulation of Glutathione-Mediated Degradation of Thiol-Maleimide Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Reliable Protocols for Flow Cytometry Analysis of Intracellular Proteins in Pluripotent Stem Cell Derivatives: A Fit-For-Purpose Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for intracellular flow cytometry Neobiotech [neo-biotech.com]
Safety Operating Guide
Proper Disposal of Mal-NH-PEG14-CH2CH2COOPFP Ester: A Step-by-Step Guide for Laboratory Personnel
This document provides essential procedural guidance for the safe and compliant disposal of Mal-NH-PEG14-CH2CH2COOPFP ester, a chemical compound utilized by researchers, scientists, and drug development professionals. Adherence to these protocols is critical to ensure personnel safety and environmental protection. This guide outlines the necessary steps for waste segregation, chemical deactivation, and final disposal.
The core principle for the disposal of this compound is the deactivation of its reactive functional groups—the maleimide (B117702) and the pentafluorophenyl (PFP) ester—prior to final disposal as hazardous chemical waste. The polyethylene (B3416737) glycol (PEG) backbone of the molecule is considered biodegradable; however, the presence of the reactive moieties necessitates that the entire molecule be treated as hazardous until properly deactivated.[1]
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedures, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) | Specifications |
| Gloves | Chemical-resistant nitrile gloves. Consider double-gloving. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Protective Clothing | A full-length laboratory coat. |
| Respiratory Protection | If there is a risk of generating dust from the solid compound, a properly fitted N95 (or higher) respirator should be used. |
All handling and deactivation procedures should be conducted within a certified chemical fume hood to prevent inhalation of any powders or aerosols.
II. Step-by-Step Disposal Protocol
This protocol details the necessary steps for the safe disposal of both solid and liquid waste containing this compound.
Step 1: Waste Segregation and Collection
Proper segregation of waste is the foundational step for safe disposal.
-
Solid Waste:
-
Unused or expired solid this compound should be kept in its original, clearly labeled container.[2] If the original container is compromised, place it within a secondary, sealable, and chemical-resistant container.
-
Contaminated consumables, such as pipette tips, tubes, gloves, and absorbent paper, must be collected in a designated, sealed plastic bag or container.[3][4] This container should be clearly labeled as "Hazardous Chemical Waste" and include the name of the chemical.
-
-
Liquid Waste:
-
Unused stock solutions (e.g., in DMSO or DMF) and aqueous solutions from experiments (e.g., reaction buffers, washes) containing the compound must be collected in a dedicated, leak-proof, and chemical-resistant container.[3][4]
-
This liquid waste container must be clearly labeled as "Hazardous Liquid Chemical Waste" and specify the contents, including the name of the compound and any solvents used.
-
Step 2: Chemical Deactivation of Reactive Groups
Due to the reactive nature of the maleimide and PFP ester groups, a two-stage deactivation process is recommended for liquid waste.
-
Deactivation of the Maleimide Group:
-
Prepare a Quenching Solution: In a suitable buffer (e.g., phosphate-buffered saline, PBS), prepare a 100 mM solution of a thiol-containing compound such as β-mercaptoethanol (BME) or dithiothreitol (B142953) (DTT).[2]
-
Reaction: In the designated liquid waste container, add the thiol quenching solution to the this compound waste. A 10-fold molar excess of the thiol compound is recommended to ensure complete reaction.[2]
-
Incubation: Allow the deactivation reaction to proceed for a minimum of two hours at room temperature with occasional, gentle mixing.[2] This will convert the reactive maleimide to a more stable thioether.[4]
-
-
Deactivation of the PFP Ester Group:
-
Prepare Quenching Buffer: Prepare a Tris-based buffer (e.g., 1 M Tris-HCl, pH 8.0-8.5).
-
Reaction: After the maleimide deactivation, add the Tris buffer to the liquid waste container to quench any remaining reactive PFP esters. The PFP ester is susceptible to hydrolysis, which is facilitated at a slightly basic pH.
-
Incubation: Allow the mixture to stand for at least 30 minutes at room temperature.
-
Step 3: Final Disposal
-
Labeling: Ensure all waste containers (solid and liquid) are securely sealed and clearly labeled with "Hazardous Waste" and a detailed description of the contents, including a note that the waste has been chemically deactivated.
-
Storage: Store the sealed and labeled waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area within the laboratory. This area should be away from incompatible materials.
-
Institutional Procedures: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2] Do not pour any of this chemical waste down the drain. [3]
III. Experimental Workflow for Disposal
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby minimizing risks to themselves and the environment.
References
Essential Safety and Operational Guide for Handling Mal-NH-PEG14-CH2CH2COOPFP Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols, personal protective equipment (PPE) recommendations, and detailed operational and disposal plans for the safe handling of Mal-NH-PEG14-CH2CH2COOPFP ester. Adherence to these procedures is essential to ensure laboratory safety and maintain experimental integrity.
Immediate Safety and Hazard Information
This compound is a chemical compound that requires careful handling due to its reactive functional groups. The maleimide (B117702) group can act as a skin sensitizer, and the pentafluorophenyl (PFP) ester is highly reactive and moisture-sensitive. Based on data for similar compounds, this substance should be treated as a potential skin, eye, and respiratory tract irritant.
Hazard Identification:
| Hazard Statement | Classification |
| Causes skin irritation | Skin Corrosion/Irritation, Category 2 |
| Causes serious eye irritation | Serious Eye Damage/Eye Irritation, Category 2A |
| May cause respiratory irritation | Specific Target Organ Toxicity, Single Exposure, Category 3 |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to minimize exposure risk. The following table summarizes the required PPE for handling this compound.
| Body Area | Required PPE | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Double gloving is advised, especially during weighing and solution preparation to protect against accidental splashes. |
| Eyes | Safety goggles | Tight-sealing chemical splash goggles are necessary to protect against splashes and fine dust. |
| Face | Face shield | A face shield must be worn in addition to safety goggles when there is a significant risk of splashing, such as during solution preparation or transfer of larger quantities. |
| Body | Laboratory coat | A flame-resistant lab coat with long sleeves and a secure front closure is required to protect skin and clothing from contamination. |
| Respiratory | NIOSH/MSHA-approved respirator | A respirator is required when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of fine particles. |
Operational Plan: Step-by-Step Handling Procedure
Strict adherence to the following operational plan is crucial for the safe handling of this compound.
1. Preparation:
- Ensure the work area, preferably a certified chemical fume hood, is clean and uncluttered.
- Verify that a safety shower and an operational eyewash station are readily accessible.
- Confirm that the local exhaust ventilation is functioning correctly.
- Don all required PPE as specified in the table above.
2. Handling the Compound:
- Due to the moisture-sensitive nature of the PFP ester, it is critical to work in a dry environment and minimize exposure to atmospheric moisture.[1][2][3]
- It is strongly recommended to equilibrate the vial containing the compound to room temperature before opening to prevent condensation.[2][3]
- Weigh and handle the solid compound exclusively within a chemical fume hood or a glove box to avoid inhalation of dust particles.
- Use appropriate tools, such as anti-static weigh paper or a microbalance enclosure, to minimize the dispersal of the solid.
3. Solution Preparation:
- Prepare solutions immediately before use, as PFP esters are susceptible to hydrolysis.[1][2][3] Stock solutions should not be prepared for storage.[1][2][3]
- Dissolve the compound in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[1][2][3]
- All solution preparation steps must be conducted within a chemical fume hood.
4. Storage:
- Store this compound in a tightly sealed container at -20°C with a desiccant to protect it from moisture.[1][2]
Disposal Plan: Step-by-Step Guidance
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance. While many PEGylated compounds are considered non-hazardous and biodegradable, it is crucial to follow local regulations.
1. Waste Segregation:
- Collect all waste materials, including unused compound, contaminated gloves, pipette tips, and disposable labware, in a designated and clearly labeled hazardous waste container.
- Do not mix this waste with other waste streams unless their compatibility has been confirmed.
2. Solid Waste Disposal:
- Contaminated solid waste should be placed in a sealed, puncture-resistant container labeled as "Hazardous Chemical Waste."
3. Liquid Waste Disposal:
- Collect all liquid waste containing the compound in a clearly labeled, sealed, and chemically resistant container.
- Do not pour solutions containing this compound down the drain.
- Aqueous solutions of similar non-hazardous materials may be permissible for drain disposal if they are within a pH range of 5.5 to 9.5 and do not contain other prohibited substances, but this must be verified with your institution's environmental health and safety department.[4]
4. Final Disposal:
- Arrange for the disposal of the hazardous waste through your institution's licensed chemical waste disposal contractor.
- Ensure all waste containers are properly labeled with the contents and associated hazards.
Mandatory Visualization
Caption: A logical workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
